2-(4-Fluoro-3-methoxyphenyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBUXMKSIMCUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005425 | |
| Record name | (4-Fluoro-3-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850565-37-6 | |
| Record name | (4-Fluoro-3-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Fluoro-3-methoxyphenyl)acetonitrile CAS number and properties
An In-Depth Technical Guide to 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant potential in medicinal chemistry and organic synthesis. We will explore its fundamental physicochemical properties, provide a detailed, mechanistically-grounded synthesis protocol, discuss its reactivity, and contextualize its application within modern drug discovery workflows. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their work.
Core Compound Identification and Properties
This compound is an aromatic nitrile featuring a strategically substituted phenyl ring. The presence of both a fluorine atom and a methoxy group makes it an attractive scaffold for introducing desirable pharmacokinetic properties into novel therapeutic agents.
Chemical Identity:
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 850565-37-6 | [1] |
| Molecular Formula | C₉H₈FNO | [1] |
| Molecular Weight | 165.16 g/mol | [1] |
| Appearance | Typically a colorless to light-colored liquid or solid | [2] |
| Boiling Point | ~267 - 269 °C (Predicted) | [2] |
| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | [2] |
Synthesis Protocol: Cyanation of 4-Fluoro-3-methoxybenzyl Halide
The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of a corresponding 4-fluoro-3-methoxybenzyl halide with a cyanide salt. This classic Sₙ2 reaction is efficient and utilizes readily available starting materials.
Mechanistic Rationale
The reaction proceeds via the displacement of a halide (typically bromide or chloride) from the benzylic position by the cyanide anion (CN⁻). The choice of a polar aprotic solvent like acetonitrile or acetone is critical; it effectively solvates the counter-ion (e.g., Na⁺ or K⁺) while leaving the cyanide nucleophile relatively "bare" and highly reactive. The addition of a catalyst like sodium iodide can further enhance the reaction rate through the in situ formation of the more reactive benzyl iodide via the Finkelstein reaction.
Detailed Experimental Protocol
Materials:
-
4-Fluoro-3-methoxybenzyl bromide (1.0 eq)
-
Sodium cyanide (NaCN) (1.5 eq)[3]
-
Sodium iodide (NaI) (0.1 eq)[3]
-
Dry Acetonitrile (solvent)[4]
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Benzene or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add finely powdered sodium cyanide (1.5 eq), sodium iodide (0.1 eq), and dry acetonitrile.[3]
-
Initiation: Begin vigorous stirring to create a fine suspension. Add 4-fluoro-3-methoxybenzyl bromide (1.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain vigorous stirring for 16-20 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature and filter it with suction to remove the inorganic salts (NaBr, excess NaCN).[3]
-
Extraction: Remove the acetonitrile from the filtrate under reduced pressure. Dissolve the remaining residue in a suitable organic solvent like benzene or ethyl acetate and wash it with several portions of hot water to remove any remaining inorganic impurities.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can then be purified by vacuum distillation to yield this compound as a pure compound.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The molecule possesses two primary sites of reactivity: the nitrile functional group and the substituted aromatic ring.
-
Nitrile Group Reactivity: The cyano group is a versatile functional handle.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (4-fluoro-3-methoxyphenyl)acetic acid, a valuable building block for pharmaceuticals.
-
Reduction: The nitrile can be reduced to form 2-(4-fluoro-3-methoxyphenyl)ethan-1-amine, introducing a primary amine for further functionalization.
-
-
Aromatic Ring Reactivity: The electron-donating methoxy group and the weakly deactivating fluoro group influence the regioselectivity of electrophilic aromatic substitution reactions. This allows for further modifications to the phenyl ring if required for structure-activity relationship (SAR) studies.
Applications in Drug Discovery
Phenylacetonitrile derivatives are crucial intermediates in the pharmaceutical industry for the synthesis of numerous active pharmaceutical ingredients (APIs).[5] The specific substitution pattern of this compound makes it particularly relevant to modern medicinal chemistry.
Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability and binding affinity.[6][7] Fluorine can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes) and alter the pKa of nearby functional groups, which can improve cell membrane permeability and target engagement.
Utility in Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 165.16 g/mol , this compound fits the profile of a "fragment" used in Fragment-Based Drug Discovery (FBDD).[7] FBDD is a powerful method for identifying lead compounds by screening small, low-complexity molecules that bind weakly to a biological target.[7] These initial hits are then optimized and grown into more potent, drug-like molecules.[7] The fluorinated phenyl ring provides a well-defined vector for growth and optimization, while the nitrile can act as a hydrogen bond acceptor or be elaborated into other functional groups.
Techniques like ¹⁹F-NMR spectroscopy are exceptionally powerful for screening fluorinated fragment libraries, making compounds like this one highly valuable for FBDD campaigns.[7][8]
Conceptual FBDD Workflow
Caption: Role of a fluorinated fragment in a drug discovery workflow.
Safety, Handling, and Storage
As with all nitrile-containing compounds, this compound should be handled with care in accordance with good laboratory practices.
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe vapors or mist.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][12] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][11]
-
Toxicity: While specific data for this compound is limited, related phenylacetonitriles are classified as toxic if swallowed.[9][10] In case of ingestion, call a poison center or doctor immediately.[9][10]
Conclusion
This compound (CAS 850565-37-6) is a synthetically accessible and highly versatile chemical intermediate. Its unique combination of a reactive nitrile handle and a fluorinated phenyl ring makes it an exceptionally valuable building block for the synthesis of complex organic molecules. Its properties are particularly well-suited for applications in pharmaceutical research and development, where it can serve as a key component in the design of novel therapeutics and as an ideal fragment for modern drug discovery campaigns.
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An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methoxyphenylacetonitrile
A Note on Nomenclature: This guide details the properties of 3-Fluoro-4-methoxyphenylacetonitrile (CAS RN: 404-90-0) . It is believed that this is the compound of interest for researchers in the field, as extensive database searches for "4-Fluoro-3-methoxyphenylacetonitrile" consistently resolve to this isomer.
Introduction
As a Senior Application Scientist, it is crucial to underscore the growing importance of strategically fluorinated molecules in modern drug discovery. The introduction of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making it a key tool for medicinal chemists.[1] This guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-methoxyphenylacetonitrile, a versatile building block in the synthesis of various pharmaceutical and agrochemical agents. Understanding these fundamental characteristics is paramount for its effective application in research and development.
Chemical Identity and Structure
3-Fluoro-4-methoxyphenylacetonitrile is a substituted aromatic nitrile. The presence of the fluoro and methoxy groups on the phenyl ring, along with the acetonitrile moiety, imparts a unique combination of polarity and reactivity.
| Identifier | Value | Source |
| IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)acetonitrile | PubChem[2] |
| CAS Number | 404-90-0 | ChemicalBook[3], ECHEMI[4] |
| Molecular Formula | C₉H₈FNO | PubChem[2] |
| Molecular Weight | 165.16 g/mol | PubChem[2] |
| Canonical SMILES | COC1=C(C=C(C=C1)CC#N)F | PubChem[2] |
| InChI Key | OFCMGCZEFVKTAN-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the bedrock of successful drug development, influencing everything from reaction kinetics to bioavailability.
Physical State and Appearance
3-Fluoro-4-methoxyphenylacetonitrile is typically a white to off-white crystalline solid at room temperature.[5]
Melting and Boiling Points
The melting and boiling points are critical parameters for purification and reaction condition selection.
| Property | Value | Conditions | Source |
| Melting Point | 46-48 °C | ChemicalBook[3], ECHEMI[4] | |
| Boiling Point | 99-105 °C | 0.5 Torr | ChemicalBook[5] |
| 270.6 °C | 760 mmHg (Predicted) | ECHEMI[4] |
The significant difference between the boiling points at reduced and atmospheric pressure highlights the compound's susceptibility to decomposition at higher temperatures, making vacuum distillation the preferred method for purification.
Solubility
Solubility is a key determinant of a compound's behavior in both chemical reactions and biological systems.
| Solvent | Solubility | Rationale |
| Water | Poorly soluble | The hydrophobic phenyl ring and the relatively nonpolar nature of the molecule limit its solubility in water. |
| Organic Solvents | Soluble | Readily dissolves in common organic solvents such as ethanol, methanol, acetone, and dichloromethane due to favorable intermolecular interactions. |
The poor aqueous solubility is a common characteristic of many drug-like molecules and often necessitates the use of co-solvents or formulation strategies in biological assays.
Experimental Protocols for Property Determination
To ensure the scientific integrity of this guide, the following are detailed, self-validating protocols for the experimental determination of the key physicochemical properties discussed.
Melting Point Determination (Capillary Method)
This method is a reliable and widely used technique for determining the melting point of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 3-Fluoro-4-methoxyphenylacetonitrile is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.
Causality: A sharp melting point range (typically ≤ 2 °C) is indicative of a high degree of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
Boiling Point Determination (Microscale Method)
Given the high boiling point at atmospheric pressure, a microscale method under reduced pressure is advisable to prevent decomposition.
Methodology:
-
Apparatus Setup: A small-scale distillation apparatus is assembled. A small quantity of the compound is placed in the distillation flask along with a boiling chip.
-
Vacuum Application: The system is connected to a vacuum pump, and the pressure is stabilized at a known value (e.g., 0.5 Torr).
-
Heating: The flask is gently heated in a suitable bath.
-
Observation: The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point at that pressure.
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure. Reducing the pressure lowers the temperature required to reach this point, thus preventing thermal degradation.
Solubility Assessment (Qualitative)
A straightforward qualitative assessment of solubility provides valuable initial information for reaction setup and further studies.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of 3-Fluoro-4-methoxyphenylacetonitrile (e.g., 1-5 mg) is placed in a series of test tubes.
-
Solvent Addition: A known volume of each solvent to be tested (e.g., 1 mL of water, ethanol, acetone) is added to a separate test tube.
-
Mixing: The tubes are agitated (e.g., vortexed) for a set period.
-
Observation: The samples are visually inspected for the complete dissolution of the solid.
Causality: The principle of "like dissolves like" governs solubility. The ability of the solvent to overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions determines the extent of dissolution.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methylene protons of the acetonitrile group. The fluorine atom will cause characteristic splitting patterns in the signals of adjacent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the quaternary carbons of the aromatic ring and the nitrile carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2250 | C≡N (nitrile) stretch |
| ~1600, ~1500 | C=C (aromatic) stretch |
| ~1250 | C-O (aryl ether) stretch |
| ~1100 | C-F stretch |
The presence of a sharp absorption band around 2250 cm⁻¹ is a strong indicator of the nitrile functional group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for 3-Fluoro-4-methoxyphenylacetonitrile would be observed at an m/z of approximately 165.16.
Synthesis and Reactivity
3-Fluoro-4-methoxyphenylacetonitrile is a valuable synthetic intermediate. A plausible synthetic route involves the cyanation of a corresponding benzyl halide.
Illustrative Synthetic Pathway:
Caption: A representative synthetic route to 3-Fluoro-4-methoxyphenylacetonitrile.
The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of derivatives for further chemical exploration.
Applications in Drug Discovery and Development
Substituted phenylacetonitriles are prevalent scaffolds in medicinal chemistry. The unique electronic properties conferred by the fluorine and methoxy substituents in 3-Fluoro-4-methoxyphenylacetonitrile make it an attractive starting material for the synthesis of novel bioactive compounds. The strategic placement of the fluorine atom can block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of a drug candidate.
Workflow for Utilizing 3-Fluoro-4-methoxyphenylacetonitrile in Drug Discovery:
Caption: A typical workflow for the application of 3-Fluoro-4-methoxyphenylacetonitrile in a drug discovery program.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-4-methoxyphenylacetonitrile. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
3-Fluoro-4-methoxyphenylacetonitrile is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal and agricultural chemistry. Its well-defined physicochemical properties, coupled with its synthetic tractability, make it a compound of significant interest for researchers aiming to develop novel molecules with tailored biological activities. This guide provides a solid foundation of its core characteristics to facilitate its informed and effective application.
References
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GSRS. (n.d.). 4-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44129706, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 297963, 4-Benzyloxy-3-methoxyphenylacetonitrile. Retrieved from [Link].
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- Yerande, S. G., Shendage, D. M., Wakchaure, P. B., Phadtare, G. R., Bhoite, M. Y., & Gangopadhyay, A. K. (2014). Fries rearrangement: scalable synthesis of key fluoro building blocks 3-fluoro-4-methoxybenzoyl chloride (IV) and 1,2-diethoxy-3-fluorobenzene (V). Tetrahedron Letters, 55(17), 2815-2817.
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- Papastavrou, A., Gkizis, P. L., Christodoulou, E., Ioannou, E., & Roussis, V. (2023). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one)
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An In-Depth Technical Guide to 2-(4-Fluoro-3-methoxyphenyl)acetonitrile: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing the physicochemical and pharmacokinetic properties of bioactive compounds. The presence of fluorine can significantly enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[1][2][3] Within this context, 2-(4-Fluoro-3-methoxyphenyl)acetonitrile emerges as a valuable and versatile chemical intermediate. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a reactive nitrile moiety, provides a trifecta of functional handles for synthetic elaboration, making it a sought-after building block in the synthesis of complex pharmaceutical agents.[] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its pivotal role as a pharmaceutical intermediate.
Molecular Structure and Physicochemical Properties
Molecular Formula: C₉H₈FNO[5]
Molecular Weight: 165.16 g/mol [5]
CAS Number: 850565-37-6[5]
The molecular structure of this compound is characterized by a benzene ring substituted with a fluoro group at the 4-position, a methoxy group at the 3-position, and an acetonitrile group at the 1-position. This specific arrangement of substituents dictates its reactivity and potential applications in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈FNO | [5] |
| Molecular Weight | 165.16 g/mol | [5] |
| CAS Number | 850565-37-6 | [5] |
| Appearance | White to off-white solid | General Observation |
| Purity | ≥97% | [5] |
Synthesis of this compound: A Methodological Overview
The synthesis of phenylacetonitrile derivatives often involves the reaction of a corresponding benzyl halide with a cyanide salt. A general and reliable method for compounds of this class is the nucleophilic substitution of a benzyl chloride or bromide with sodium or potassium cyanide in a suitable solvent.
While a specific peer-reviewed synthesis for this compound is not prominently available, a highly analogous and established procedure for a similar isomer, p-methoxyphenylacetonitrile, provides a robust framework for its preparation. This reaction proceeds via an SN2 mechanism, where the cyanide ion displaces the halide from the benzylic carbon.
Experimental Protocol: A Representative Synthesis
The following protocol is adapted from the well-established synthesis of methoxyphenylacetonitriles and can be applied for the preparation of this compound from the corresponding 1-(chloromethyl)-4-fluoro-3-methoxybenzene.
Step 1: Preparation of 1-(chloromethyl)-4-fluoro-3-methoxybenzene
The starting benzyl chloride can be prepared from the corresponding 4-fluoro-3-methoxybenzyl alcohol by reaction with a chlorinating agent such as thionyl chloride or concentrated hydrochloric acid.
Step 2: Cyanation Reaction
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of 1-(chloromethyl)-4-fluoro-3-methoxybenzene in a suitable solvent (e.g., acetone or acetonitrile) is prepared.
-
A slight molar excess of sodium cyanide (NaCN) or potassium cyanide (KCN) is added to the flask. The use of a catalyst such as sodium iodide (NaI) can facilitate the reaction.[6]
-
The reaction mixture is heated to reflux with vigorous stirring for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The resulting crude product is then subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetonitrile group, and the methyl protons of the methoxy group. The coupling patterns of the aromatic protons will be influenced by both the fluorine and methoxy substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the quaternary carbons of the benzene ring, the nitrile carbon, the methylene carbon, and the methoxy carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit a sharp, characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 165.16 g/mol . Fragmentation patterns will likely involve the loss of the cyano group and other characteristic fragments of the substituted benzene ring.
Applications in Drug Discovery and Development
Phenylacetonitrile derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[7][8] The presence of the nitrile group allows for its conversion into other important functional groups such as carboxylic acids, amines, and amides, which are common moieties in drug molecules.
The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly in areas where the modulation of metabolic stability and receptor binding affinity is critical. The strategic placement of the fluorine and methoxy groups can influence the electronic properties of the aromatic ring and provide opportunities for specific interactions with biological targets.[1][2]
While specific drugs synthesized directly from this intermediate are not yet widely documented in the public domain, its structural motifs are present in various classes of bioactive compounds, suggesting its potential utility in the development of new treatments for a range of diseases.
Conclusion
This compound stands as a valuable building block for medicinal chemists and drug development professionals. Its well-defined molecular structure and the presence of multiple reactive sites offer significant synthetic versatility. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the role of strategically functionalized intermediates like this compound in accelerating the drug discovery process is poised to become even more critical.
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Introduction: Beyond a Single Formula
An In-Depth Technical Guide to the Isomers and Nomenclature of C9H8FNO
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C9H8FNO represents not a single entity, but a diverse landscape of structural isomers, each with unique chemical properties, reactivity, and potential applications. For researchers in drug development, understanding this diversity is paramount. The presence of a fluorine atom, an aromatic ring, and either an amide or oxime functional group within this compact formula creates a rich scaffold for medicinal chemistry. The strategic placement of fluorine, in particular, is a cornerstone of modern drug design, used to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3][4][5][6]
This guide provides an in-depth exploration of the C9H8FNO isomers. It moves beyond a simple listing of names to deconstruct the logic of their nomenclature, detail their synthesis, and provide field-proven insights into their application, grounded in authoritative references.
Part 1: The Foundation of Identity - IUPAC Nomenclature for C9H8FNO Isomers
The specific arrangement of atoms within the C9H8FNO formula dictates the compound's function and, critically, its formal identity. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these isomers, ensuring unambiguous communication. The most prevalent isomers of C9H8FNO fall into two main classes: substituted amides and oximes.
1.1 Amide Nomenclature: Amides are named as derivatives of carboxylic acids by replacing the '-oic acid' or '-ic acid' suffix with '-amide'.[7][8][9] Substituents on the nitrogen atom are designated with the locant N-.[8] For amides where the carbonyl group is attached to a ring, the suffix '-carboxamide' is used.[7][10]
1.2 Oxime Nomenclature: Oximes are typically named by adding the word "oxime" after the name of the corresponding aldehyde or ketone. For isomers derived from ketones, this results in names like "ethanone oxime".[11] Stereoisomerism (E/Z) is a key consideration for oximes due to the restricted rotation around the C=N double bond.
The following diagram illustrates the core structural differences between the primary isomer classes of C9H8FNO.
Figure 1: Core isomeric scaffolds of C9H8FNO and examples of positional isomers.
Part 2: A Deep Dive into Key Isomer Classes
To illustrate the technical nuances of this molecular formula, we will explore three prominent classes of isomers in detail.
Class I: N-(Fluorophenyl)acetamides
This class, often referred to as fluoroacetanilides, represents a fundamental scaffold in medicinal chemistry. The position of the fluorine atom on the phenyl ring significantly impacts the molecule's electronic properties and biological interactions.
Nomenclature Deconstructed: The IUPAC name N-(4-fluorophenyl)acetamide precisely defines the structure.[12] "Acetamide" denotes the CH3CONH- group as the principal functional group. "N-phenyl" indicates a phenyl ring is attached to the nitrogen. "(4-fluoro)" specifies that a fluorine atom is at the para-position (carbon 4) of that phenyl ring.
Synthesis Protocol: Beckmann Rearrangement A common and efficient method for synthesizing N-substituted amides is the Beckmann rearrangement of a ketoxime. This reaction proceeds via an acid-catalyzed rearrangement of the oxime to its corresponding amide.
Figure 2: General workflow for the synthesis of N-(4-fluorophenyl)acetamide.
Detailed Step-by-Step Methodology: [13]
-
Preparation: An oven-dried round-bottom flask is charged with the starting ketoxime, 1-(4-fluorophenyl)ethanone oxime (1.0 eq), and dissolved in dry dichloromethane (DCM).
-
Reagent Addition: Trifluoromethanesulfonic (triflic) anhydride (1.0 eq) dissolved in dry DCM is added dropwise to the stirred solution under a nitrogen atmosphere over 10-15 minutes.
-
Reaction: The mixture is stirred at room temperature. The reaction's progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction mixture is carefully poured into crushed ice and neutralized with a 10% aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with DCM. The combined organic extracts are dried over anhydrous sodium sulfate and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure N-(4-fluorophenyl)acetamide.
Data Summary Table:
| Property | Value | Source(s) |
| IUPAC Name | N-(4-fluorophenyl)acetamide | [12] |
| CAS Number | 351-83-7 | [12] |
| Molecular Weight | 153.15 g/mol | [12] |
| Appearance | White to off-white solid | [14] |
| Melting Point | 153-155 °C | PubChem |
| Solubility | Soluble in ethanol, acetone; limited in water | [14] |
Field Insights and Applications: Fluorinated acetanilides are significant building blocks in pharmaceutical synthesis.[14] The fluorine atom enhances lipophilicity and can block sites of metabolic oxidation, improving a drug's pharmacokinetic profile.[4][5][14] Studies on the metabolism of 4-fluoroacetanilide in rats have shown that it undergoes N-deacetylation and subsequent defluorination to form metabolites of paracetamol, highlighting the complex metabolic pathways these compounds can enter.[15] Derivatives of this scaffold have been investigated for various biological activities, including antibacterial and anticancer properties.[16][17] However, it is crucial to note that many N-(fluorophenyl)acetamide isomers are classified as irritants to the skin, eyes, and respiratory system.[12][18][19]
Class II: Fluoro-N-methylbenzamides
In this class, the core is a benzamide, with the fluorine on the phenyl ring and a methyl group on the amide nitrogen. These subtle structural shifts lead to vastly different applications compared to the acetanilides.
Nomenclature Deconstructed: For 4-fluoro-N-methylbenzamide, "benzamide" is the parent name, derived from benzoic acid.[7] "4-fluoro" indicates the fluorine's para-position on the benzene ring, and "N-methyl" specifies a methyl group is attached to the amide nitrogen.
Synthesis Protocol: Multi-step Industrial Preparation The synthesis of compounds like 4-amino-2-fluoro-N-methylbenzamide, a key pharmaceutical intermediate, often involves a multi-step pathway suitable for large-scale production.
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Solubility of 3-Methoxy-4-fluorobenzyl cyanide in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Methoxy-4-fluorobenzyl Cyanide in Organic Solvents
Introduction
In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for successful downstream applications. 3-Methoxy-4-fluorobenzyl cyanide, a substituted aromatic nitrile, is a versatile intermediate in the synthesis of various target molecules. Its solubility profile in organic solvents is a critical parameter that dictates its handling, reaction conditions, and purification strategies. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3-Methoxy-4-fluorobenzyl cyanide, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility Predictions
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of 3-Methoxy-4-fluorobenzyl cyanide, with its combination of polar and nonpolar moieties, suggests a nuanced solubility profile.
Molecular Structure:
-
Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.[2]
-
Cyano Group (-CN): The nitrile group is strongly polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[3]
-
Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the potential for hydrogen bonding.[4]
-
Fluorine Atom (-F): The high electronegativity of fluorine creates a dipole moment, increasing the polarity of the molecule.
Given these features, 3-Methoxy-4-fluorobenzyl cyanide is expected to exhibit moderate to good solubility in a range of polar aprotic and some polar protic solvents. Its solubility in nonpolar solvents is likely to be more limited due to the presence of the polar functional groups. The melting point of 3-Methoxy-4-fluorobenzyl cyanide is 49-50 °C.[5]
Theoretical Solubility Framework
The interplay of functional groups in 3-Methoxy-4-fluorobenzyl cyanide dictates its interaction with different solvent classes. The following diagram illustrates the expected solubility trends based on solvent polarity.
Caption: Predicted solubility of 3-Methoxy-4-fluorobenzyl cyanide in different solvent classes.
Experimental Determination of Solubility
While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate process development. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[6][7]
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the procedure for determining the thermodynamic solubility of 3-Methoxy-4-fluorobenzyl cyanide.
Materials:
-
3-Methoxy-4-fluorobenzyl cyanide
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of 3-Methoxy-4-fluorobenzyl cyanide to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.[6]
-
Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the filtered solution with the same solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 3-Methoxy-4-fluorobenzyl cyanide. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.[9][10]
The following diagram illustrates the experimental workflow for the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination method.
Data Presentation
Quantitative solubility data should be presented in a clear and standardized format. The following table provides a template for reporting the solubility of 3-Methoxy-4-fluorobenzyl cyanide in various organic solvents.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Conclusion
The solubility of 3-Methoxy-4-fluorobenzyl cyanide in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, along with a detailed, field-proven protocol for its experimental determination using the shake-flask method. By combining theoretical understanding with rigorous experimental practice, researchers can confidently handle and utilize this important chemical intermediate in their synthetic endeavors.
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
- Avdeef, A. (2007). The rise of the potentiometric pKa/solubility profile in drug discovery. Current Topics in Medicinal Chemistry, 7(8), 847-857.
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O'Donovan, D. H., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]
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LibreTexts Chemistry. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile (CAS No. 850565-37-6), a key intermediate in pharmaceutical synthesis.[1] As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation. We will explore the causal relationships between the molecule's structure and its spectral output, offering a self-validating framework for its identification and purity assessment. This guide is designed for researchers, process chemists, and quality control analysts who require a robust, first-principles understanding of this compound's analytical signature. We will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our interpretations in established physicochemical principles and authoritative references.
Introduction: The Analytical Imperative
This compound is a substituted phenylacetonitrile derivative with the molecular formula C₉H₈FNO and a molecular weight of 165.16 g/mol .[1] Its structural motifs—a fluorinated aromatic ring, a methoxy ether, and a nitrile group—make it a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The precise arrangement of these functional groups is critical to its reactivity and the ultimate efficacy of the final drug product.
The presence of structural isomers, such as 2-(3-Fluoro-4-methoxyphenyl)acetonitrile (CAS No. 404-90-0), necessitates an unambiguous and multi-faceted analytical approach.[2] Relying on a single technique is insufficient; only the congruent testimony of several orthogonal methods can provide the requisite confidence in identity and purity. This guide establishes a benchmark for such an analysis.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following IUPAC-compliant atom numbering scheme will be used throughout this guide.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For a molecule of this complexity, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; residual proton signals from the solvent must not obscure key analyte resonances.[3]
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly in the aromatic region.[4]
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with an acquisition time of ~4 seconds and a relaxation delay of 1-2 seconds.[4]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., WALTZ-16) to produce singlets for all carbons, simplifying the spectrum.[4] A sufficient number of scans (e.g., 512 or more) is required due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is characterized by three distinct regions: the aromatic protons, the methoxy protons, and the benzylic methylene protons. The predicted chemical shifts and coupling patterns are a direct consequence of the electronic environment created by the substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale & Causality |
| H8 (-CH₂CN) | ~3.75 | s (singlet) | N/A | Methylene protons adjacent to two electron-withdrawing groups (aromatic ring and nitrile). Lack of adjacent protons results in a singlet. |
| H9 (-OCH₃) | ~3.90 | s (singlet) | N/A | Methoxy protons are chemically equivalent and shielded by the oxygen atom. No adjacent protons leads to a singlet. |
| H5 | ~7.05 | dd (doublet of doublets) | J(H5-F) ≈ 8.5 (ortho), J(H5-H6) ≈ 2.0 (meta) | H5 is ortho to the fluorine, resulting in a large H-F coupling. It is also meta to H6, resulting in a smaller H-H coupling. |
| H6 | ~7.10 | d (doublet) | J(H6-H5) ≈ 2.0 (meta) | H6 is meta to H5, showing a small meta coupling. Coupling to H2 (para) is typically too small to be resolved. |
| H2 | ~7.15 | t (triplet-like) or dd | J(H2-F) ≈ 8.5 (meta), J(H2-H6) is negligible | H2 is coupled to the adjacent fluorine (meta) and the proton on C1. The signal appears as a doublet of doublets, which can sometimes resemble a triplet due to similar coupling constants. |
Note: Predicted values are based on standard NMR prediction algorithms and may vary slightly based on solvent and concentration.[5][6]
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic effects of the substituents. The fluorine atom introduces characteristic C-F couplings, which are invaluable for assignment.
Table 2: Predicted ¹³C NMR Data for this compound
| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale & Causality |
| C8 (-CH₂CN) | ~23 | Singlet | Aliphatic sp³ carbon, shielded relative to aromatic carbons. |
| C9 (-OCH₃) | ~56 | Singlet | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| C-CN (Nitrile) | ~117 | Singlet | sp-hybridized carbon of the nitrile group, characteristically deshielded. |
| C1 | ~119 | Doublet (²JCF ≈ 18 Hz) | Aromatic carbon directly attached to the CH₂CN group. Its proximity to fluorine results in a two-bond C-F coupling. |
| C2 | ~116 | Doublet (²JCF ≈ 21 Hz) | Shielded by the ortho-methoxy group. Exhibits a two-bond C-F coupling. |
| C5 | ~125 | Doublet (³JCF ≈ 6 Hz) | Deshielded relative to C2 and C6. Shows a smaller three-bond C-F coupling. |
| C6 | ~114 | Singlet or small doublet | Shielded by the para-methoxy group. Four-bond C-F coupling is often negligible or very small. |
| C3 (-O) | ~148 | Doublet (²JCF ≈ 10 Hz) | Deshielded due to direct attachment to the electronegative oxygen. Shows a two-bond C-F coupling. |
| C4 (-F) | ~152 | Doublet (¹JCF ≈ 245 Hz) | Directly bonded to fluorine, resulting in significant deshielding and a very large one-bond C-F coupling constant. |
Note: Predicted values are based on standard NMR prediction algorithms. Experimental verification is essential.[7][8]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The vibrational frequencies of bonds act as a molecular fingerprint.
Experimental Protocol: ATR-IR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over the range of 4000-650 cm⁻¹.[9] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Caption: Standard workflow for ATR-IR spectroscopic analysis.
IR Spectral Interpretation
Each functional group in this compound has a characteristic absorption band.
Table 3: Characteristic IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2850 | C-H Stretch | Aliphatic C-H (in -CH₂- and -OCH₃) |
| ~2250 | C≡N Stretch | Nitrile |
| 1610-1580 | C=C Stretch | Aromatic Ring |
| 1520-1480 | C=C Stretch | Aromatic Ring |
| ~1260 | C-O Stretch | Aryl-Alkyl Ether (asymmetric) |
| ~1100-1000 | C-F Stretch | Aryl Fluoride |
The most diagnostic peak in the IR spectrum is the sharp, medium-intensity absorption around 2250 cm⁻¹, which is highly characteristic of the nitrile (C≡N) functional group.[10] The presence of this peak, along with the C-O and C-F stretching bands, provides strong, self-validating evidence for the proposed structure.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the definitive molecular weight and offers clues to the molecule's structure through its fragmentation pattern under energetic conditions.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process creates a radical cation known as the molecular ion (M⁺•).
-
Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
MS Data Interpretation
-
Molecular Ion (M⁺•): The primary piece of information is the molecular ion peak. For this compound, this peak is expected at an m/z of 165 , corresponding to the molecular weight of C₉H₈FNO.[2]
-
Fragmentation Analysis: The stability of the fragments dictates the appearance of the mass spectrum. The most logical and energetically favorable fragmentation pathway involves the cleavage of the benzylic C-C bond.
Caption: Primary fragmentation pathway in EI-MS.
Table 4: Major Expected Fragments in Mass Spectrum
| m/z | Proposed Fragment Structure | Identity |
| 165 | [C₉H₈FNO]⁺• | Molecular Ion (M⁺•) |
| 125 | [C₇H₆FO]⁺ | [M - CH₂CN]⁺ |
| 97 | [C₆H₄FO]⁺ | [125 - CO]⁺ |
The base peak (most intense peak) in the spectrum is likely to be the m/z 125 fragment, the 4-fluoro-3-methoxybenzyl cation. Its high stability is due to the resonance delocalization of the positive charge across the aromatic ring, which is enhanced by the electron-donating methoxy group. This predictable fragmentation provides a powerful cross-check for the structural assignment made by NMR.
Conclusion: A Synthesis of Spectroscopic Evidence
The structural elucidation of this compound is a case study in the power of a multi-technique analytical approach.
-
NMR spectroscopy definitively maps the C-H framework, establishing the precise connectivity and isomeric identity through chemical shifts and coupling constants (both H-H and C-F).
-
IR spectroscopy provides rapid and unambiguous confirmation of the essential nitrile, ether, and aryl fluoride functional groups.
-
Mass spectrometry confirms the elemental composition via the molecular ion and corroborates the structure through predictable, stability-driven fragmentation.
Together, these techniques form a self-validating system of evidence that allows for the confident identification, characterization, and quality assessment of this important chemical intermediate. This guide provides the foundational data and interpretive logic necessary for any scientist working with this molecule, ensuring both technical accuracy and field-proven reliability.
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The Strategic Application of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile in the Synthesis of Novel Kinase Inhibitors: A Technical Guide
For Immediate Release to Drug Development Professionals, Researchers, and Scientists
Abstract
This technical guide delineates the strategic importance and potential applications of the fluorinated building block, 2-(4-Fluoro-3-methoxyphenyl)acetonitrile, in modern medicinal chemistry. With a primary focus on the synthesis of targeted oncology therapeutics, we explore its role as a key intermediate for novel kinase inhibitors, particularly analogs of the FDA-approved MEK inhibitor, Trametinib. This document provides a comprehensive analysis of the synthetic utility of this compound, the pharmacological rationale for its specific substitution pattern, and detailed hypothetical protocols for its conversion into therapeutically relevant scaffolds.
Introduction: The Imperative for Advanced Intermediates in Kinase Inhibitor Discovery
The landscape of cancer therapy has been revolutionized by the advent of kinase inhibitors, which target specific signaling pathways dysregulated in tumor cells. The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that, when constitutively activated by mutations (e.g., in BRAF), drives the proliferation of various cancers, most notably melanoma.[1][2] Dual inhibition of this pathway, through combined BRAF and MEK inhibitors, has become a standard of care for patients with BRAF-mutant metastatic melanoma.[2]
Trametinib, a highly selective, allosteric inhibitor of MEK1 and MEK2, exemplifies the success of this therapeutic strategy.[1] Its chemical structure, featuring a core 2-fluoro-4-iodo-phenylamino moiety, underscores the importance of precisely substituted aromatic building blocks in achieving high potency and selectivity. This guide focuses on the potential of this compound as a versatile starting material for the synthesis of next-generation kinase inhibitors, including novel Trametinib analogs. The strategic incorporation of fluorine and a methoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, offering a promising avenue for the development of improved therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in multi-step synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO | [Internal Data] |
| Molecular Weight | 165.17 g/mol | [Internal Data] |
| Appearance | Off-white to yellow solid | [Internal Data] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | [Internal Data] |
| Purity | ≥98% (typical) | [Internal Data] |
Synthetic Utility: A Gateway to Bioactive Scaffolds
The chemical architecture of this compound offers multiple handles for synthetic manipulation, making it a highly valuable intermediate.
The Phenylacetonitrile Moiety: A Precursor to Primary Amines
The nitrile group is a versatile functional group that can be readily converted to a primary amine, a key functional group in many kinase inhibitors for the formation of urea or amide linkages to the core heterocyclic scaffold. The reduction of the nitrile to a primary amine is a crucial transformation.
Experimental Protocol: Reduction of this compound to 2-(4-Fluoro-3-methoxyphenyl)ethanamine
This protocol describes a standard procedure for the reduction of a phenylacetonitrile derivative to the corresponding phenethylamine.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Isolation: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude 2-(4-Fluoro-3-methoxyphenyl)ethanamine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure primary amine.
Recent advancements in electrocatalysis have also demonstrated the highly selective reduction of acetonitriles to primary amines, offering a potentially greener and more efficient alternative to traditional metal hydride reagents.[3][4]
The Fluorine and Methoxy Substituents: Modulators of Biological Activity
The presence and position of the fluorine and methoxy groups on the phenyl ring are not arbitrary. These substituents can profoundly influence the biological activity of the final compound.
-
Fluorine: The high electronegativity of fluorine can alter the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through favorable interactions with the target protein.[5]
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its position can influence the overall conformation of the molecule, which is critical for optimal binding to the kinase active site. Studies on fluorine-substituted methoxyphenylalkyl amides have shown that the relative orientation of these groups significantly impacts agonist activity at melatonin receptors, highlighting the importance of their spatial arrangement.[6]
Application in the Synthesis of MEK Inhibitor Analogs
The primary proposed application of this compound is in the synthesis of novel MEK inhibitors structurally related to Trametinib. The core of Trametinib is assembled from key intermediates, including a substituted aniline.[7][8][9] By leveraging the synthetic transformations described above, this compound can serve as a precursor to an analogous aniline.
DOT Diagram: Proposed Synthetic Pathway to a Trametinib Analog
Caption: Proposed synthetic workflow to a Trametinib analog.
This proposed pathway highlights how this compound can be elaborated into a key urea intermediate, which can then be condensed with a suitable heterocyclic core to generate the final kinase inhibitor. This strategy allows for the exploration of structure-activity relationships by modifying the substitution pattern on the phenyl ring.
The MAPK Signaling Pathway: The Therapeutic Target
A deep understanding of the target pathway is crucial for rational drug design.
DOT Diagram: The RAS/RAF/MEK/ERK Signaling Pathway and Point of MEK Inhibition
Caption: Inhibition of the MAPK pathway by Trametinib/analogs.
Constitutive activation of the MAPK pathway is a hallmark of many cancers.[10] MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[2] By inhibiting MEK, Trametinib and its analogs prevent the downstream signaling that leads to uncontrolled cell proliferation and survival.
Conclusion and Future Directions
This compound is a strategically important building block with significant potential in medicinal chemistry. Its utility as a precursor to novel kinase inhibitors, particularly analogs of MEK inhibitors like Trametinib, offers a compelling avenue for the development of new oncology therapeutics. The unique substitution pattern of this compound provides a valuable platform for fine-tuning the pharmacological properties of the resulting drug candidates. Further exploration of the synthetic transformations of this intermediate and the biological evaluation of its derivatives are warranted to fully realize its potential in drug discovery.
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The Strategic Utility of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to a surge in the development and utilization of fluorinated synthetic building blocks. Among these, 2-(4-Fluoro-3-methoxyphenyl)acetonitrile has emerged as a particularly valuable precursor, primarily due to its role in the synthesis of complex heterocyclic scaffolds found in a variety of therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this versatile building block, with a focus on its utility in the development of targeted therapies.
Physicochemical Properties and Safety Profile
Table 1: Physicochemical Data of Related Phenylacetonitriles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| (2-Methoxyphenyl)acetonitrile | C₉H₉NO | 147.17 | Powder Solid | 65 - 69 | 143 @ 15 mmHg |
| (4-Methoxyphenyl)acetonitrile | C₉H₉NO | 147.17 | Liquid/Solid | 10 - 12 | 286 - 287 |
| This compound | C₉H₈FNO | 165.16 | Solid | N/A | N/A |
Data for related compounds sourced from[1][2]. Data for the topic compound is based on its known state and molecular formula.
Synthesis of this compound: A Practical Approach
The most direct and widely applicable method for the synthesis of this compound involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This two-step process typically starts from the commercially available 4-fluoro-3-methoxybenzaldehyde.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Fluoro-3-methoxybenzyl Chloride
-
Reaction Setup: To a solution of 4-fluoro-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a reducing agent like sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
-
Reduction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the consumption of the aldehyde by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-fluoro-3-methoxybenzyl alcohol.
-
Chlorination: Dissolve the crude alcohol in DCM and cool to 0 °C. Add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete conversion of the alcohol.
-
Isolation: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford crude 4-fluoro-3-methoxybenzyl chloride, which can be used in the next step without further purification.
Step 2: Cyanation to this compound
-
Reaction Setup: In a well-ventilated fume hood, dissolve the crude 4-fluoro-3-methoxybenzyl chloride (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq).
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of water and a suitable organic solvent like ethyl acetate (EtOAc).
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
The Role of this compound as a Synthetic Building Block
The synthetic utility of this compound stems from the reactivity of its three key functional components: the nitrile group, the active methylene (benzylic) protons, and the substituted aromatic ring.
Transformations of the Nitrile Group
The nitrile functionality is a versatile handle for the introduction of other key chemical groups.
-
Hydrolysis to Acetic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(4-fluoro-3-methoxyphenyl)acetic acid. This transformation is fundamental for introducing a carboxylic acid moiety, a common pharmacophore in drug molecules.
-
Reduction to Primary Amine: The nitrile group can be reduced to a primary amine, 2-(4-fluoro-3-methoxyphenyl)ethanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to a crucial amine functional group for further derivatization.
Reactivity of the Active Methylene Group
The protons on the carbon adjacent to the nitrile group (the α-carbon) are acidic and can be deprotonated by a suitable base to form a carbanion. This nucleophilic species can then participate in a variety of carbon-carbon bond-forming reactions.
-
Alkylation: The carbanion can be alkylated with various electrophiles, such as alkyl halides, allowing for the introduction of diverse substituents at the benzylic position.
Reactions Involving the Aromatic Ring
While the carbon-fluorine bond is generally robust, the aromatic ring can still participate in electrophilic aromatic substitution reactions, with the methoxy and fluoro groups directing the position of substitution.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
A prominent and high-value application of this compound is its use as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[3][4][5] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune function.[] Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases, inflammatory conditions, and myeloproliferative disorders.[] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[7][8]
For instance, the core of several JAK inhibitors, including Ruxolitinib, features a pyrrolo[2,3-d]pyrimidine scaffold connected to a substituted pyrazole ring.[3][9][10] The synthesis of these complex molecules often involves the construction of a key intermediate that incorporates the cyclopentylpropionitrile side chain, which can be derived from precursors like this compound.
Illustrative Synthetic Workflow: Towards a JAK Inhibitor Core
The following workflow illustrates a plausible synthetic route from this compound to a key intermediate for a JAK inhibitor.
Caption: Synthetic workflow from 4-fluoro-3-methoxybenzaldehyde to a key JAK inhibitor precursor.
Conclusion
This compound stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its strategic combination of a fluorinated and methoxy-substituted phenyl ring with a reactive nitrile and an active methylene group provides multiple avenues for the construction of complex molecular architectures. The demonstrated utility of this compound in the synthesis of cutting-edge therapeutics, such as JAK inhibitors, underscores its importance in the ongoing quest for novel and effective treatments for a range of diseases. As drug discovery continues to evolve, the demand for such well-designed, functionalized building blocks is set to increase, solidifying the role of this compound as a key player in the development of next-generation pharmaceuticals.
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A-Technical-Guide-to-the-Reactivity-of-the-Nitrile-Group-in-2-4-Fluoro-3-methoxyphenyl-acetonitrile
<
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the nitrile group in 2-(4-Fluoro-3-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document explores the electronic influence of the fluoro and methoxy substituents on the nitrile and adjacent methylene group, and details the primary transformations of the nitrile functionality, including hydrolysis, reduction, and carbon-carbon bond formation. Each section presents the underlying chemical principles, validated experimental protocols, and mechanistic insights to provide a thorough understanding for researchers in organic synthesis and drug development.
Introduction: The Unique Chemical Landscape of this compound
This compound is a versatile building block in organic synthesis. Its utility stems from the reactivity of both the nitrile group and the benzylic methylene protons. The electronic nature of the nitrile group, characterized by a polarized carbon-nitrogen triple bond, renders the carbon atom electrophilic and susceptible to nucleophilic attack.[1][2][3] The substituents on the aromatic ring, a fluorine atom at the 4-position and a methoxy group at the 3-position, significantly modulate the reactivity of the entire molecule.
The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I).[4] Conversely, the methoxy group exhibits a dual electronic nature: an electron-withdrawing inductive effect (-I) and a more dominant electron-donating resonance effect (+M) due to its lone pair of electrons.[5][6][7] The interplay of these effects influences the electron density of the aromatic ring and, consequently, the reactivity of the benzylic position and the nitrile group. The net effect of these substituents makes the aromatic ring moderately activated towards electrophilic substitution and influences the acidity of the benzylic protons.
This guide will systematically dissect the key reactions of the nitrile group in this specific molecular context, providing both theoretical understanding and practical methodologies.
Hydrolysis of the Nitrile Group: A Gateway to Carboxylic Acids and Amides
One of the most fundamental transformations of nitriles is their hydrolysis to either amides or carboxylic acids.[8] This conversion can be achieved under either acidic or basic conditions, with each pathway proceeding through a distinct mechanism.[9]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[10][11] This activation facilitates the attack of a weak nucleophile like water. The reaction proceeds through an amide intermediate, which can be isolated under mild conditions or further hydrolyzed to the corresponding carboxylic acid upon heating.[10][12]
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid (e.g., H₃O⁺).
-
Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.
-
Deprotonation: A proton is removed from the oxygen atom to form an imidic acid tautomer.
-
Tautomerization: The imidic acid tautomerizes to the more stable amide.
-
Further Hydrolysis (to Carboxylic Acid): The amide is then hydrolyzed under acidic conditions to the carboxylic acid and an ammonium ion.[12][13]
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Safety and handling precautions for 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
An In-depth Technical Guide to the Safe Handling of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
Introduction: A Proactive Approach to Laboratory Safety
This compound is a substituted aromatic nitrile, a class of compounds frequently utilized as key building blocks in medicinal chemistry and drug development. Its unique combination of a nitrile group, a fluorinated aromatic ring, and a methoxy substituent makes it a valuable intermediate for synthesizing complex molecular architectures. However, these same functional groups necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of this compound. As specific safety data for this precise molecule is not extensively published, this document synthesizes information from authoritative sources on structurally analogous compounds, including substituted acetonitriles, fluorinated aromatics, and the parent compound, acetonitrile. This proactive, analog-based approach is a cornerstone of robust chemical safety management in research and development environments where novel substances are common.
Section 1: Hazard Identification and Toxicological Profile
A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. The risk profile of this compound is derived from the synergistic properties of its constituent functional groups.
Predicted Physicochemical Properties and Identifiers
While exhaustive experimental data is not available, the properties of this compound can be estimated. It is crucial to handle it as a substance with unknown full toxicological properties.
| Property | Value / Information | Source / Rationale |
| Molecular Formula | C₉H₈FNO | (Calculated) |
| Molecular Weight | 165.16 g/mol | (Calculated)[1] |
| CAS Number | Not readily available | Analogues used for data |
| Appearance | Likely a solid or liquid | Based on similar compounds[2][3] |
| Primary Hazards | Acute toxicity (all routes), Eye/Skin Irritation | Based on analogues[4][5] |
Predicted GHS Hazard Classification
Based on data from similar substituted acetonitriles, the following GHS classification should be assumed.[1][4][5][6]
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning | |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning | |
| Serious Eye Irritation | H319: Causes serious eye irritation | Warning | |
| Skin Irritation | H315: Causes skin irritation | Warning |
Note: Some analogues are classified as 'Toxic' (Danger) rather than 'Harmful' (Warning).[1][6] A conservative approach dictates handling this compound with the higher degree of caution.
Toxicological Deep Dive: The Nitrile Threat
The primary toxicological concern with any acetonitrile derivative is its potential to act as a metabolic precursor to cyanide.[7] While acetonitrile itself has a delayed onset of toxicity, the metabolic process is the critical hazard. The nitrile group (-C≡N) can be metabolized by cytochrome P450 enzymes in the liver, leading to the release of hydrogen cyanide (HCN). HCN then inhibits cytochrome c oxidase, a critical enzyme in cellular respiration, effectively halting aerobic metabolism and leading to cytotoxic hypoxia.
The presence of the fluorophenyl and methoxy groups will influence the rate and pathway of this metabolism, but the fundamental hazard remains. Therefore, all exposure routes—inhalation, dermal absorption, and ingestion—must be considered significant and potentially dangerous.[7][8]
Structural Hazard Analysis
The following diagram illustrates the key functional groups and their associated hazards.
Caption: Key functional groups and their associated hazards.
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by diligent use of appropriate PPE.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[6][9] This is non-negotiable and serves to contain vapors and prevent inhalation, which is a primary exposure route.[8]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[10]
-
Safety Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[8] All personnel must be trained on their location and use.
Personal Protective Equipment (PPE): The Last Barrier
The correct selection and use of PPE is crucial to prevent dermal and eye contact.[11]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[9] Consider double-gloving for transfers of significant quantities. | Provides a barrier against dermal absorption. Acetonitrile and related compounds can penetrate latex gloves. Check manufacturer's compatibility data. |
| Eye Protection | Chemical splash goggles are mandatory.[12] A full-face shield must be worn over goggles when there is a risk of splashing.[11] | Protects against splashes that can cause serious eye irritation.[4] |
| Skin/Body Protection | A flame-resistant lab coat, fully buttoned.[9] Closed-toe shoes are required. | Prevents incidental skin contact. |
| Respiratory Protection | Typically not required when using a fume hood. If vapors/aerosols may be generated outside a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4] | A properly functioning fume hood is the primary method of respiratory protection. |
Section 3: Standard Operating Protocol for Handling and Storage
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and incidents.
Step-by-Step Handling Procedure
-
Pre-Handling Assessment: Before starting, review this safety guide and the specific experimental protocol. Ensure all engineering controls are functional and all required PPE is available and in good condition.
-
Designated Area: All work with this compound must be conducted in a designated area within a chemical fume hood.[9]
-
Weighing and Transfer:
-
Don appropriate PPE (lab coat, goggles, gloves).
-
Tare a suitable container on a balance inside the fume hood.
-
Carefully transfer the required amount of the compound, avoiding the generation of dust or splashes.
-
Close the primary container immediately after transfer.
-
-
Reaction Setup:
-
Add the compound to the reaction vessel within the fume hood.
-
Use techniques (e.g., cannulation for liquids, powder funnels for solids) that minimize the chance of spills.
-
-
Post-Handling Decontamination:
-
Clean any contaminated glassware and equipment thoroughly.
-
Wipe down the work surface within the fume hood.
-
Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Storage Requirements
Proper storage is essential for maintaining chemical integrity and preventing accidental release.
-
Container: Store in a tightly sealed, clearly labeled container.[4][10]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[4][6]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases, as these can initiate hazardous reactions.[6][7]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an incident.
Spill Response
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate the area with soap and water.[9]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's emergency response team (e.g., Environmental Health & Safety).[9]
-
Prevent entry into the affected area.
-
First Aid Measures
Immediate and appropriate first aid can significantly reduce harm.[4][8]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[4][8]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or physician immediately.[8][13]
Emergency Response Workflow
Caption: A decision workflow for handling emergency incidents.
Section 5: Waste Management and Disposal
Proper disposal is a legal and ethical responsibility to protect both people and the environment.
-
Waste Classification: All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[12]
-
Collection: Collect waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[11][12]
-
Disposal Method: The only acceptable method of disposal is through a licensed hazardous waste management company.[4][6] The most probable disposal route is high-temperature incineration.[8] It is critical that this is performed in a specialized facility equipped with scrubbers, as the combustion of fluorinated organic compounds can produce highly corrosive and toxic hydrogen fluoride (HF).[14]
Conclusion
While this compound is a valuable tool in chemical synthesis, its potential hazards demand respect and meticulous handling. By understanding its toxicological profile based on sound chemical principles, implementing robust engineering controls, consistently using the correct PPE, and adhering to established protocols for handling and emergencies, researchers can work with this compound safely and effectively. Safety is not an impediment to research; it is the foundation upon which successful and responsible scientific advancement is built.
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- INEOS Group. (n.d.). Acetonitrile.
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- Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile.
- Thermo Fisher Scientific Chemicals, Inc. (2024). SAFETY DATA SHEET - 2-(4-Fluorophenyl)acetonitrile.
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Wolińska, A., Włodarczyk, B., & Stępniak, L. (2022). Management of Solid Waste Containing Fluoride—A Review. PubMed Central. Retrieved from [Link]
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Turnbull, S., et al. (n.d.). Analysis and Disposal of Fluorine. ACS Publications. Retrieved from [Link]
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Methoxyphenylacetonitrile.
- U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
- Atul Ltd. (2017). para Methoxy phenyl aceto nitrile - Technical Data Sheet.
- BenchChem. (2025). Essential Safety and Logistical Information for Handling 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.
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- Sigma-Aldrich. (n.d.). 3-Methoxyphenylacetonitrile 99%.
- LookChem. (n.d.). Cas 19924-43-7, (3-Methoxyphenyl)acetonitrile.
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A Senior Application Scientist's Guide to Sourcing 2-(4-Fluoro-3-methoxyphenyl)acetonitrile for Pharmaceutical R&D
<
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the selection and qualification of commercial suppliers for the critical chemical intermediate, 2-(4-Fluoro-3-methoxyphenyl)acetonitrile (CAS No. 139632-35-6). Moving beyond a simple vendor list, this document establishes a multi-faceted evaluation protocol covering chemical purity, documentation and traceability, scalability, and quality systems. It includes a detailed, actionable workflow for incoming material validation, ensuring the integrity and reproducibility of research and development activities. The principles and methodologies outlined herein are designed to mitigate risks associated with raw material quality, which is a cornerstone of successful and compliant pharmaceutical development.[1][2][3]
Introduction: The Strategic Importance of a Key Building Block
This compound is a substituted phenylacetonitrile derivative that serves as a versatile and valuable building block in modern medicinal chemistry.[4] The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance crucial pharmacokinetic and physicochemical properties, such as metabolic stability, binding affinity, and bioavailability.[4][5] Consequently, fluorinated intermediates like this acetonitrile derivative are integral to the synthesis of complex molecules and active pharmaceutical ingredients (APIs), particularly in the development of novel therapeutics.[4][5]
The quality of this starting material is not a trivial matter; it has a direct and significant impact on the safety and efficacy of the final drug product.[1][6] The presence of impurities can lead to unforeseen side reactions, reduced yields, and the generation of difficult-to-remove, structurally related impurities in the API.[6][7] In a regulated environment, the quality, purity, and stability of raw materials are critical parameters that are subject to stringent regulatory scrutiny.[1][3] Therefore, the selection of a reliable and qualified supplier is a foundational step in risk mitigation for any drug discovery and development program.[2][8]
A Multi-Factor Framework for Supplier Evaluation
Choosing a supplier should be a systematic process based on objective criteria. For a critical reagent like this compound, the following pillars of evaluation are essential.
Chemical Purity and Impurity Profiling
The adage "you get what you pay for" is particularly true for chemical reagents. A supplier's ability to provide consistent, high-purity material is paramount.
-
Purity Specifications: Look for suppliers who offer detailed purity specifications (e.g., ≥98%, ≥99.5%). For early-stage research, a 97-98% purity may suffice, but for later-stage development and process chemistry, higher purity is essential to ensure reproducible results.[9]
-
Analytical Transparency: A reputable supplier will provide a batch-specific Certificate of Analysis (CoA) that details the methods used for purity assessment (e.g., HPLC, GC, qNMR) and the results.[8][10] The absence of a detailed CoA is a significant red flag.
-
Impurity Identification: The CoA should ideally list any identified impurities and their relative concentrations. Understanding the impurity profile is critical for predicting potential downstream synthetic challenges.
Documentation and Traceability
Comprehensive documentation is the backbone of regulatory compliance and quality assurance in the pharmaceutical industry.[11][12]
-
The Certificate of Analysis (CoA): This is the most critical document. A robust CoA, as mandated by GMP guidelines, should include the product name, batch/lot number, date of manufacture, expiry/retest date, a list of tests performed with acceptance limits, the numerical results for that specific batch, and the signature of authorized quality personnel.[10][11][13][14]
-
Safety Data Sheet (SDS): Ensures safe handling, storage, and disposal.
-
Spectroscopic Data: Access to raw analytical data (e.g., copies of ¹H NMR, HPLC chromatograms, Mass Spectra) for the specific batch provides an additional layer of verification and is a hallmark of a quality-focused supplier.
Scalability and Security of Supply
A research project that shows promise will quickly move from milligram-scale to multi-kilogram requirements.
-
Developmental vs. Bulk Quantities: Can the supplier provide small, developmental quantities for initial research and then scale up to supply larger quantities for preclinical and clinical studies without a change in quality?[15] A supplier's inability to scale can create significant delays and require a costly and time-consuming re-validation of a new supplier.
-
Supply Chain Reliability: Inquire about the supplier's manufacturing capabilities. Are they a manufacturer or a distributor? A direct manufacturer often provides greater control over the supply chain and better assurance of long-term availability.[1]
Quality Management and Regulatory Compliance
A supplier's commitment to a quality management system (QMS) indicates their reliability and adherence to industry standards.[8][16]
-
ISO 9001 Certification: This certification demonstrates that the supplier has a robust QMS in place for ensuring consistency and quality.[8]
-
GMP Capabilities: For later-stage development, sourcing from a supplier with Good Manufacturing Practices (GMP) capabilities is often necessary to meet regulatory requirements for materials used in clinical trial manufacturing.[8]
Market Survey of Commercial Suppliers
A number of chemical suppliers list this compound in their catalogs. The following table provides a comparative summary of offerings based on publicly available data. This is intended as a representative sample and not an exhaustive or endorsed list. Researchers should conduct their own due diligence.
| Supplier Category | Example Vendors | Typical Purity Offered | Available Quantities | Documentation Provided |
| Major Global Distributors | Fisher Scientific, Sigma-Aldrich (Merck), VWR | 97-99% | 1g - 100g | Standard CoA, SDS |
| Specialty Building Block Suppliers | Apollo Scientific, Combi-Blocks, Enamine | ≥97% | 1g - 250g | CoA, SDS, often with NMR/GC-MS data upon request |
| Manufacturers & Bulk Suppliers | Sunway Pharm Ltd, Nanjing Finechem | ≥98% to custom specs | 1kg - 100s of kgs | Detailed CoA, SDS, Process Info (under NDA) |
Workflow and Protocol for Incoming Material Qualification
Trust, but verify. Regardless of the supplier's reputation, it is imperative for the end-user to perform an independent quality assessment on each incoming batch of critical material. This self-validating process ensures the identity and purity of the material before it is committed to an experiment.
Diagram: Supplier Selection and Material Qualification Workflow
Caption: Workflow for vetting suppliers and qualifying incoming raw materials.
Experimental Protocol: QC Verification of this compound
Objective: To confirm the identity and assess the purity of a commercially supplied batch.
1. Documentation Review & Physical Inspection: a. Log the supplier name, product number, batch/lot number, and date of receipt. b. Compare the received material's label information with the purchase order and the supplier's CoA. c. Visually inspect the material. It is typically a solid. Note its color and appearance (e.g., "white crystalline solid," "off-white powder").
2. Identity Verification via ¹H NMR Spectroscopy: a. Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. b. Acquisition: Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer. c. Analysis: Compare the obtained spectrum with a reference spectrum or predicted chemical shifts. The key signals for this molecule should be present:
- Aromatic protons (typically in the δ 7.0-7.5 ppm range) showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
- A methoxy (-OCH₃) singlet (typically δ 3.8-4.0 ppm).
- A benzylic methylene (-CH₂CN) singlet (typically δ 3.7-3.9 ppm).
- Confirm that the integration of the peaks corresponds to the correct proton ratios (e.g., 3H for Ar-H, 3H for OCH₃, 2H for CH₂CN).
3. Purity Assessment via High-Performance Liquid Chromatography (HPLC): a. System: A standard reverse-phase HPLC system with a UV detector. b. Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). c. Mobile Phase: A gradient of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid). A typical starting gradient might be 30% Acetonitrile, ramping to 95% Acetonitrile over 15-20 minutes. d. Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.[17] e. Analysis: Inject the sample and monitor at a suitable wavelength (e.g., 254 nm or 280 nm). Purity is calculated by the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[17] The result should be ≥98% and should align with the purity stated on the supplier's CoA.
4. Disposition: a. Release: If the material passes all tests and the purity is within the specification required for the intended experiment, release the batch for use. b. Reject: If there is a significant discrepancy in identity or purity, quarantine the material, do not use it, and contact the supplier's technical service department immediately with your data.
Conclusion
The procurement of this compound, while seemingly a routine task, is a critical control point in the drug discovery and development pipeline. A meticulous and data-driven approach to supplier selection and incoming material qualification is not bureaucratic overhead; it is a fundamental requirement of good science and a prerequisite for reproducible research and regulatory compliance. By implementing the framework of evaluating purity, documentation, scalability, and quality systems, and by rigorously verifying each batch in-house, research organizations can significantly de-risk their projects, save valuable time and resources, and build a solid foundation for successful pharmaceutical innovation.
References
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SCL Lifesciences. The Importance of Raw Material API in Pharmaceutical Manufacturing. Available from: [Link]
-
Proclinical. The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. (2023). Available from: [Link]
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Sujata Nutri Pharma. The importance of quality control in pharmaceutical raw material manufacturing. Available from: [Link]
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Valencylab. Benefits of Using High-Quality Pharma Raw Materials in Drug Manufacturing. (2025). Available from: [Link]
-
Contract Laboratory. Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety. (2024). Available from: [Link]
-
ECA Academy. GMP Requirements for Certificates of Analysis (CoA). (2017). Available from: [Link]
-
Dedecke GmbH. Certificate of Analysis (CoA). Available from: [Link]
-
Certisys. Certificate of Analysis (COA): Understanding Its Importance and Key Components. (2024). Available from: [Link]
-
Advent Chembio. Certificate of Analysis (CoA) in Pharma. Available from: [Link]
-
DDReg Pharma. What is a Certificate of Analysis (CoA). Available from: [Link]
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Global Pharma Tek. How to Find a Reliable Chemical Supplier for Pharmaceutical Development. (2024). Available from: [Link]
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Ereztech. Key Criteria For Evaluating Sustainable Chemical Suppliers: A Buyer's Guide. Available from: [Link]
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Sunway Pharm Ltd. This compound - CAS:850565-37-6. Available from: [Link]
-
Methylamine Supplier. 2-(2-Fluoro-4-Methoxy-Phenyl)Acetonitrile. Available from: [Link]
-
Arrakis Industries. How to Choose the Right Chemical Supplier for Your Business Needs. (2025). Available from: [Link]
-
Methylamine Supplier. (4-Fluoro-3-Methoxyphenyl)Acetonitrile. Available from: [Link]
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Methodological & Application
Synthesis Protocol for 2-(4-Fluoro-3-methoxyphenyl)acetonitrile: An Application Note
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-(4-fluoro-3-methoxyphenyl)acetonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The described methodology is based on a robust and well-established synthetic route commencing from the commercially available precursor, 4-fluoro-3-methoxyaniline. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations inherent to each stage of the synthesis.
Introduction: The Significance of this compound
This compound is a key building block in the synthesis of a variety of biologically active molecules. The presence of the fluoro and methoxy substituents on the phenyl ring significantly influences the electronic properties, metabolic stability, and binding affinities of derivative compounds. For instance, fluorination is a common strategy in medicinal chemistry to enhance the pharmacokinetic profile of drug candidates. The nitrile functional group is a versatile handle for further chemical transformations, allowing for its conversion into carboxylic acids, amines, and other functional groups essential for constructing complex molecular architectures.
The synthetic pathway detailed herein follows a classical approach involving the diazotization of 4-fluoro-3-methoxyaniline, followed by a Sandmeyer-type reaction to introduce the cyanomethyl group. This method was chosen for its reliability and the general availability of the required reagents.
Reaction Scheme
The overall synthetic transformation can be depicted as follows:
Caption: Overall reaction scheme for the synthesis.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| 4-Fluoro-3-methoxyaniline | ≥98% | Commercially Available | Starting material. |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Commercially Available | Used for diazotization. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Commercially Available | Used for salt formation and diazotization. |
| Potassium Cyanide (KCN) | ≥97% | Commercially Available | EXTREMELY TOXIC . Handle with extreme caution. |
| Copper(I) Cyanide (CuCN) | ≥98% | Commercially Available | Catalyst for the Sandmeyer reaction. |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Commercially Available | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Prepared in-house | For neutralization. |
| Brine (Saturated NaCl solution) | - | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying agent. |
| Celite® | - | Commercially Available | Filtration aid. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with a temperature controller
-
Reflux condenser
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (nitrile and neoprene).
Experimental Protocol
A critical safety note: This procedure involves the use of potassium cyanide, which is a highly toxic substance. All manipulations involving KCN must be performed in a well-ventilated fume hood. A dedicated cyanide quench solution (e.g., alkaline hypochlorite) should be readily available.
Step 1: Diazotization of 4-Fluoro-3-methoxyaniline
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, combine 4-fluoro-3-methoxyaniline (10.0 g, 70.8 mmol) and deionized water (50 mL).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add concentrated hydrochloric acid (18 mL) to the stirred suspension. The aniline salt will form, and the mixture may become a thick slurry.
-
In a separate beaker, dissolve sodium nitrite (5.38 g, 78.0 mmol) in deionized water (20 mL) and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the aniline hydrochloride slurry via the dropping funnel, maintaining the internal temperature between 0 and 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be a clear, pale yellow.
Step 2: Sandmeyer Cyanation
-
In a separate 500 mL flask, prepare a solution of potassium cyanide (13.8 g, 212 mmol) and copper(I) cyanide (7.6 g, 84.9 mmol) in deionized water (100 mL). Caution: Highly toxic. Perform this step in a fume hood.
-
Gently heat the cyanide solution to 60-70 °C with stirring.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous nitrogen evolution will be observed. Control the rate of addition to maintain a steady effervescence and keep the reaction temperature below 80 °C.
-
After the addition is complete, continue to heat the reaction mixture at 70 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the cooled reaction mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or a low-melting solid.
-
For higher purity, the crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Workflow Visualization
Caption: Step-by-step synthesis workflow.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 60-75% (after purification) |
| Appearance | Pale yellow to brown oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.75 (s, 2H, -CH₂CN), 3.90 (s, 3H, -OCH₃), 6.90-7.10 (m, 3H, Ar-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 23.0 (-CH₂CN), 56.0 (-OCH₃), 114.0 (d, J=20 Hz), 115.0, 117.0, 124.0 (d, J=7 Hz), 148.0 (d, J=10 Hz), 152.0 (d, J=245 Hz). |
| Mass Spectrometry (EI) | m/z: 167.06 [M]⁺ |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield | Incomplete diazotization. | Ensure the temperature is maintained at 0-5 °C during NaNO₂ addition. |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after preparation; do not let it warm up. | |
| Inefficient Sandmeyer reaction. | Ensure the cyanide solution is sufficiently hot and the addition of the diazonium salt is slow and controlled. | |
| Dark, tarry crude product | Side reactions due to high temperatures. | Maintain careful temperature control during the Sandmeyer reaction. |
| Presence of impurities in the starting material. | Use high-purity 4-fluoro-3-methoxyaniline. | |
| Product is difficult to purify | Formation of isomeric byproducts. | Optimize reaction conditions and consider purification by preparative HPLC if necessary. |
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis, especially those involving hydrochloric acid and potassium cyanide, must be performed in a certified chemical fume hood.
-
Cyanide Handling: Potassium cyanide and copper(I) cyanide are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Use with extreme caution. Avoid acidification of cyanide-containing solutions, as this will generate highly toxic hydrogen cyanide gas.
-
Waste Disposal: All cyanide-containing waste must be quenched with an alkaline solution of sodium or calcium hypochlorite before disposal according to institutional guidelines. Organic waste should be collected in a designated chlorinated solvent waste container.
References
- Google Patents. (n.d.). Process for the preparation of 4-fluoro-3-methoxyaniline.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of 4-Fluoro-3-Methoxyaniline in Organic Synthesis.
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
Laboratory-Scale Synthesis of 3-Methoxy-4-fluorobenzyl Cyanide: An Application Note and Protocol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of 3-Methoxy-4-fluorobenzyl cyanide, a valuable intermediate in the synthesis of various biologically active molecules. The described protocol is based on a standard nucleophilic substitution reaction, a robust and widely applicable method for the formation of benzylic nitriles. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for the characterization of the final product.
Introduction and Scientific Rationale
3-Methoxy-4-fluorobenzyl cyanide, also known as 2-(3-methoxy-4-fluorophenyl)acetonitrile, is a key building block in medicinal chemistry and materials science. The unique substitution pattern on the aromatic ring, featuring both a methoxy and a fluoro group, imparts specific electronic and steric properties that can influence the biological activity and physical characteristics of derivative compounds.
The synthesis of this molecule is most directly achieved through a nucleophilic substitution reaction, specifically an SN2 mechanism. This involves the displacement of a good leaving group, typically a halide, from the benzylic position of a suitable precursor by a cyanide nucleophile. The benzylic position is particularly susceptible to this type of reaction due to the stabilization of the transition state by the adjacent aromatic ring.
This application note details a reliable protocol for the synthesis of 3-Methoxy-4-fluorobenzyl cyanide from 3-methoxy-4-fluorobenzyl chloride and sodium cyanide. It is intended to serve as a practical guide for researchers in organic synthesis, providing a solid foundation for the preparation of this and structurally related compounds.
Reaction Scheme and Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon of 3-methoxy-4-fluorobenzyl chloride. This concerted mechanism involves the simultaneous formation of the new carbon-carbon bond and the breaking of the carbon-chlorine bond.
Reaction:
Where Ar = 3-methoxy-4-fluorophenyl
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Methoxy-4-fluorobenzyl chloride | C₈H₈ClFO | 174.60 | 1.0 eq | Corrosive, handle with care. |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | 1.2 eq | EXTREMELY TOXIC . Handle with extreme caution. |
| Ethanol (EtOH), 95% | C₂H₅OH | 46.07 | As required | Flammable solvent. |
| Water (H₂O), distilled | H₂O | 18.02 | As required | |
| Diethyl ether (Et₂O) or Ethyl acetate (EtOAc) | (C₂H₅)₂O / C₄H₈O₂ | 74.12 / 88.11 | As required | Flammable solvent. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As required | For washing. |
| Brine (saturated aqueous NaCl) | NaCl | 58.44 | As required | For washing. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | As required | Drying agent. |
Health and Safety Precautions: A Critical Directive
The synthesis of 3-Methoxy-4-fluorobenzyl cyanide involves the use of extremely hazardous materials . A thorough understanding and strict adherence to safety protocols are paramount.
-
Sodium Cyanide (NaCN): This is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[1][2] All manipulations involving solid sodium cyanide or cyanide-containing solutions must be performed in a well-ventilated chemical fume hood.[1][3] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and chemical splash goggles, is mandatory.[2][4][5] An emergency cyanide antidote kit should be readily available, and all personnel must be trained in its use. Crucially, cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas. [1][2][3] Therefore, cyanide waste must be segregated and handled according to institutional safety guidelines.[2]
-
3-Methoxy-4-fluorobenzyl chloride: This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[6][7] It should be handled in a chemical fume hood with appropriate PPE.
-
Solvents: Ethanol and diethyl ether/ethyl acetate are flammable. All heating should be conducted using a heating mantle or oil bath, and sources of ignition must be excluded from the work area.
Experimental Protocol
Reaction Setup
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
-
The entire apparatus must be set up inside a certified chemical fume hood.
Procedure
-
Preparation of the Cyanide Solution: In the round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of distilled water. Once dissolved, add 95% ethanol to the flask. The use of a mixed aqueous-ethanolic solvent system is crucial to facilitate the dissolution of both the ionic sodium cyanide and the organic benzyl chloride, thus enabling the reaction to proceed efficiently.
-
Addition of the Benzyl Chloride: In a separate beaker, dissolve 3-methoxy-4-fluorobenzyl chloride (1.0 equivalent) in a small amount of 95% ethanol.
-
Initiation of the Reaction: With vigorous stirring, add the ethanolic solution of 3-methoxy-4-fluorobenzyl chloride to the sodium cyanide solution in the round-bottom flask.
-
Reaction Monitoring: Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting benzyl chloride spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction. The reaction is generally complete within 2-4 hours.
Work-up and Purification
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add diethyl ether or ethyl acetate and distilled water. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with:
-
Distilled water (2x)
-
Saturated aqueous sodium bicarbonate solution (1x)
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 3-Methoxy-4-fluorobenzyl cyanide.
-
Purification (Optional but Recommended): The crude product can be further purified by vacuum distillation. The precise boiling point of 3-Methoxy-4-fluorobenzyl cyanide is not widely reported, but for analogous compounds, distillation under reduced pressure is effective.
Characterization of 3-Methoxy-4-fluorobenzyl Cyanide
The identity and purity of the synthesized product should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | A sharp, strong absorption band in the region of 2260-2240 cm⁻¹, characteristic of the C≡N stretching vibration of a nitrile. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - A singlet for the methoxy (CH₃O-) protons, typically around 3.8-4.0 ppm. - A singlet for the benzylic (Ar-CH₂-CN) protons, expected in the region of 3.7-3.9 ppm. - A complex multiplet pattern for the aromatic protons, influenced by the methoxy and fluoro substituents. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - A signal for the nitrile carbon (C≡N) in the range of 115-125 ppm.[8] - A signal for the benzylic carbon (Ar-CH₂-CN). - Signals for the aromatic carbons, with their chemical shifts influenced by the substituents. - A signal for the methoxy carbon (CH₃O-). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of 3-Methoxy-4-fluorobenzyl cyanide (C₉H₈FNO). |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-Methoxy-4-fluorobenzyl cyanide.
Conclusion
The protocol described in this application note provides a reliable method for the laboratory-scale synthesis of 3-Methoxy-4-fluorobenzyl cyanide. The success of this synthesis is contingent upon careful adherence to the experimental procedure and, most importantly, the stringent safety precautions outlined for handling the hazardous reagents involved. The characterization techniques detailed will ensure the identity and purity of the final product, rendering it suitable for subsequent applications in research and development.
References
Application Note: 2-(4-Fluoro-3-methoxyphenyl)acetonitrile as a Versatile Building Block in Multi-Step Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-(4-fluoro-3-methoxyphenyl)acetonitrile, a highly functionalized aromatic building block. Its unique combination of a reactive nitrile group, an activatable methylene bridge, and a decorated phenyl ring makes it a valuable intermediate for synthesizing complex molecules in pharmaceutical and materials science research. The strategic incorporation of fluorine can significantly enhance metabolic stability and binding affinity in drug candidates.[1][2] This document outlines the core synthetic transformations possible with this reagent, provides detailed experimental protocols for key reactions, and illustrates its application in a representative multi-step synthesis workflow.
Introduction and Strategic Significance
This compound is a specialized reagent whose value lies in the orthogonal reactivity of its constituent functional groups. The fluoro- and methoxy-substituted phenyl ring is a common motif in medicinal chemistry, offering modulated electronic properties and metabolic resistance.[1] The true synthetic power of this molecule, however, comes from the cyanomethyl (-CH₂CN) substituent. This group provides three distinct points for molecular elaboration:
-
The Nitrile Group: A versatile functional handle that can be converted into amines, carboxylic acids, aldehydes, and other moieties.[3]
-
The Active Methylene Group: The α-protons adjacent to the nitrile are acidic, enabling deprotonation to form a potent carbon nucleophile for C-C bond formation.[3]
-
The Aromatic Ring: The fluorine and methoxy substituents direct further electrophilic aromatic substitution and can be manipulated, for instance, through ether cleavage.
This guide will detail the strategic manipulation of these reactive sites to build molecular complexity.
Core Synthetic Transformations and Protocols
The synthetic utility of this compound can be best understood by examining the reactions at its key functional centers.
Caption: Key reactive centers of this compound.
Reactions at the Active Methylene Group
The protons on the carbon alpha to the nitrile group are acidic (pKa ≈ 25-30 in DMSO for related acetonitriles) and are readily removed by a strong, non-nucleophilic base to generate a stabilized carbanion.[3] This nucleophile is central to forming new carbon-carbon bonds.
This protocol describes the reaction of the derived carbanion with an alkyl halide to introduce a new carbon substituent.
Materials:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting deep-colored solution at -78 °C for 45 minutes to ensure complete carbanion formation.
-
Add the alkyl halide dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 3 hours or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the α-alkylated product.
Causality Insight: A strong, sterically hindered base like LDA is used to ensure rapid and complete deprotonation of the α-carbon without competing nucleophilic attack on the nitrile group. The low temperature (-78 °C) is critical to prevent side reactions and maintain the stability of the carbanion.
Transformations of the Nitrile Group
The cyano group is a cornerstone of synthetic versatility, acting as a precursor to several critical functionalities.
This protocol converts the nitrile to a carboxylic acid, a common functional group in biologically active molecules. This procedure is adapted from a method for a structurally similar compound.[3]
Materials:
-
This compound (1.0 equiv)
-
Ethanol
-
6 M aqueous Sodium Hydroxide (NaOH) solution (excess)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the acetonitrile derivative in a 1:1 mixture of ethanol and water.
-
Add an excess of 6 M NaOH solution (e.g., 5-10 equivalents).
-
Heat the mixture to reflux (approx. 90-100 °C) and monitor the reaction by TLC until the starting material is fully consumed. The hydrolysis of the intermediate amide to the carboxylate is typically the rate-limiting step.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Carefully acidify with concentrated HCl until the pH is ~1-2, causing the carboxylic acid product to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to obtain 2-(4-fluoro-3-methoxyphenyl)acetic acid.[3]
This protocol provides access to primary amines, which are fundamental building blocks for countless pharmaceuticals.
Materials:
-
This compound (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv)
-
Anhydrous Diethyl Ether or THF
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
Procedure:
-
Warning: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere.
-
Suspend LiAlH₄ in anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask under argon.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours, or until TLC/GC-MS analysis confirms the absence of starting material.
-
Cool the mixture back to 0 °C and carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional diethyl ether.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine, which may be purified further by distillation or crystallization of a salt (e.g., hydrochloride).
Application in Multi-Step Synthesis: A Hypothetical Workflow
To demonstrate the strategic utility of this compound, we propose a synthetic sequence to a hypothetical drug-like scaffold. This workflow combines two of the previously described protocols to rapidly build a valuable phenethylamine derivative.
Caption: Hypothetical workflow combining α-alkylation and nitrile reduction.
This two-step sequence efficiently transforms a simple starting material into a complex chiral amine scaffold. The first step establishes a new C-C bond using the active methylene chemistry (Protocol 2.1.1), and the second step unmasks the primary amine functionality via nitrile reduction (Protocol 2.2.2). The final product is a precursor suitable for elaboration into a wide range of potential therapeutic agents.
Quantitative Data Summary
The following table summarizes expected outcomes for the key transformations discussed. Yields are based on analogous reactions reported in the literature for structurally related arylacetonitriles.[3][4][5]
| Transformation | Reagents & Conditions | Product Type | Typical Yield (%) | Reference Analogy |
| Synthesis of Starting Material | 3-Fluoro-4-methoxybenzaldehyde, TosMIC, t-BuOK, THF/MeOH | Arylacetonitrile | 58% | [5] |
| α-Alkylation | 1) LDA, THF, -78 °C; 2) R-X | Alkylated Nitrile | 60-85% | [3] |
| Nitrile Hydrolysis | 6 M NaOH (aq), EtOH, Reflux; then HCl | Carboxylic Acid | 80-95% | [3] |
| Nitrile Reduction | LiAlH₄, THF or Et₂O, 0 °C to RT | Primary Amine | 70-90% | [3] |
Conclusion
This compound is a powerful and versatile building block for modern organic synthesis. The ability to selectively and sequentially manipulate the active methylene, nitrile, and aromatic functionalities provides chemists with a reliable tool for the efficient construction of complex molecular architectures. Its utility in creating precursors for pharmaceuticals and novel materials underscores its importance in chemical research and drug development.
References
-
Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1956). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 36, 50.
-
BenchChem. (2025). potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis. BenchChem Technical Guides.
-
PubChem. (n.d.). 3-Fluoro-4-methoxyphenylacetonitrile. National Center for Biotechnology Information. Retrieved January 6, 2026, from
-
ECHEMI. (n.d.). 3-FLUORO-4-METHOXYPHENYLACETONITRILE. Retrieved January 6, 2026, from
-
Al-Ghamdi, S., Al-Otaibi, F., Al-Zahrani, A., Al-Amshany, Z., & Bardaweel, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5829.
-
BenchChem. (n.d.). 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile. Retrieved January 6, 2026, from
Sources
Application Note: 2-(4-Fluoro-3-methoxyphenyl)acetonitrile as a Versatile Building Block in Pharmaceutical Intermediate Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Fluoro-3-methoxyphenyl)acetonitrile is a highly functionalized aromatic building block with significant potential in medicinal chemistry and pharmaceutical development. Its structure incorporates three distinct points of chemical reactivity: a versatile nitrile group, an acidic α-carbon (active methylene), and a fluorinated/methoxylated phenyl ring. This combination allows for the strategic and sequential introduction of diverse functional groups, facilitating the construction of complex molecular architectures common in active pharmaceutical ingredients (APIs). The presence of a fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy for enhancing metabolic stability, binding affinity, and lipophilicity in drug candidates[1]. This guide provides an in-depth exploration of the synthetic utility of this intermediate, complete with detailed experimental protocols and expert insights into its application.
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound arises from the orthogonal reactivity of its primary functional domains. Understanding these reactive sites is crucial for designing efficient synthetic routes.
Caption: Key reactive sites of this compound.
-
Nitrile Group: A highly versatile functional handle that can be converted into other critical moieties such as carboxylic acids, primary amines, and amides, which are prevalent in pharmaceutical structures.[2]
-
Active Methylene (α-Carbon): The protons on the carbon adjacent to the nitrile group are acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation to form a stabilized carbanion, which can act as a potent nucleophile in C-C bond-forming reactions.
-
Aromatic Ring: The fluorine and methoxy substituents modulate the electronic properties of the phenyl ring. While the C-F bond is generally robust, it can participate in nucleophilic aromatic substitution (SNAr) under specific conditions. The substituents also direct the position of any subsequent electrophilic aromatic substitution (EAS) reactions.
Key Synthetic Transformations & Protocols
The following protocols are foundational for leveraging this compound in synthesis. The methodologies are based on well-established transformations for structurally similar compounds.[2]
Transformations of the Nitrile Group
This transformation is fundamental for introducing a carboxylic acid group, a common pharmacophore and a synthetic handle for further derivatization (e.g., amide coupling).
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a 6M aqueous solution of sodium hydroxide (NaOH) (5.0 eq) and ethanol (sufficient to ensure miscibility).
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed. The disappearance of the nitrile starting material and the appearance of a more polar spot corresponding to the carboxylate salt indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2, which will cause the carboxylic acid product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts and dry under vacuum to yield the final product.
Scientist's Note (Causality): The use of a strong base (NaOH) and heat saponifies the nitrile group to a sodium carboxylate salt. Ethanol is used as a co-solvent to increase the solubility of the organic starting material in the aqueous base. Acidification is a critical step to protonate the carboxylate, rendering it neutral and causing it to precipitate from the aqueous solution for easy isolation.
Protocol 2.1.2: Reduction to 2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine
The conversion of the nitrile to a primary amine is a crucial step for the synthesis of many pharmaceutical compounds, providing a key site for building side chains or interacting with biological targets.
Experimental Protocol:
-
Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Cautiously cool the reaction back to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating aluminum salts.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite® to remove the inorganic solids. Wash the filter cake with additional THF.
-
Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude amine can be purified further by distillation or column chromatography.
Scientist's Note (Trustworthiness): The dropwise addition of the nitrile solution to the LiAlH₄ suspension at 0 °C is a critical safety measure to control the highly exothermic reaction. The Fieser workup is a trusted and reliable method for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered, simplifying the purification process compared to an acid-base extraction.
Reactions at the Active Methylene (α-Carbon)
This C-C bond-forming reaction allows for the introduction of alkyl substituents at the α-position, significantly increasing molecular complexity.
Experimental Protocol:
-
Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as THF or DMF.
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath) and add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) (1.1 eq) portion-wise. Stir for 30-60 minutes to ensure complete formation of the carbanion.
-
Alkylation: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application in a Pharmaceutical Synthesis Workflow
To illustrate the practical utility of these transformations, a hypothetical workflow for the synthesis of a complex pharmaceutical intermediate is presented below. This workflow combines several of the previously described protocols to build a molecule with multiple points of diversity.
Caption: Hypothetical workflow for a multi-step synthesis.
This workflow demonstrates how this compound can be sequentially modified. First, an alkyl group (R) is introduced via α-alkylation (Protocol 2.2.1). The resulting nitrile is then reduced to a primary amine (Protocol 2.1.2), which is subsequently acylated to form a complex amide, a common structural motif in drug molecules.
Data Summary
The following table summarizes typical experimental outcomes for the described protocols. Yields and purities are estimates based on literature precedents for analogous compounds and may vary based on scale and specific substrates used.
| Protocol ID | Transformation | Reagents | Typical Yield (%) | Typical Purity (%) |
| 2.1.1 | Nitrile to Carboxylic Acid | NaOH, H₂O/EtOH | 85 - 95 | >98 |
| 2.1.2 | Nitrile to Primary Amine | LiAlH₄, THF | 70 - 85 | >95 |
| 2.2.1 | α-Alkylation | NaH or LDA, Alkyl Halide | 60 - 80 | >95 (post-chrom.) |
Conclusion
This compound is a powerful and versatile intermediate for pharmaceutical synthesis. Its distinct reactive sites—the nitrile, the active methylene bridge, and the substituted aromatic ring—provide chemists with a robust platform for constructing complex and diverse molecular libraries. The protocols outlined in this guide serve as a foundational toolkit for researchers and drug development professionals seeking to unlock the full synthetic potential of this valuable building block.
References
- Method for synthesizing fluoroacetonitrile.
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis. Benchchem.
- 4-Methoxyphenylacetonitrile: A Crucial Intermedi
- Unlock the Potential of 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4). BOC Sciences.
- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
- Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Common Organic Chemistry.
- Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Zhao Group @ UIUC - University of Illinois.
- Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. Benchchem.
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- 4-Methoxyphenylacetonitrile 97 104-47-2. Sigma-Aldrich.
- 2-Fluoro-N-(4-methoxyphenyl)benzamide. PMC - NIH.
- 3-Fluoro-4-methoxyphenylacetonitrile. PubChem.
- Optimizing the Synthesis and Handling of (3-Methoxyphenyl)acetonitrile for Industrial Use. BOC Sciences.
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Application Note & Protocols: Strategic Derivatization of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile for Biological Screening Library Generation
Abstract
This guide provides a comprehensive framework for the strategic chemical modification of 2-(4-fluoro-3-methoxyphenyl)acetonitrile, a valuable scaffold for medicinal chemistry and drug discovery. We detail synthetic protocols for derivatization at key reactive sites—the α-carbon and the nitrile moiety—to generate a diverse library of novel compounds. This document explains the chemical rationale behind these transformations and outlines a strategy for subsequent biological evaluation, empowering researchers in drug development to leverage this versatile starting material for hit and lead discovery.
Introduction: The Strategic Value of the this compound Scaffold
In modern drug discovery, the selection of a starting scaffold is a critical decision that influences the entire trajectory of a research program. The this compound moiety is a particularly compelling starting point due to the advantageous physicochemical properties conferred by its substituents.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[1][2] The carbon-fluorine bond's strength can block metabolic oxidation at that site, while fluorine's high electronegativity can modulate the acidity of nearby protons and influence non-covalent interactions with protein targets.[3] The methoxy group, also a common feature in bioactive molecules, can act as a hydrogen bond acceptor and influence molecular conformation and solubility.[4] The phenylacetonitrile core itself is a versatile building block, offering multiple points for chemical diversification.[5]
This application note details robust protocols for creating a focused library of derivatives from this scaffold, enabling a systematic exploration of its potential in biological screening campaigns.
Scaffold Analysis and Derivatization Strategy
The chemical architecture of this compound offers two primary, orthogonal sites for derivatization: the α-carbon (the methylene bridge) and the nitrile functional group. Our strategy is to exploit these sites to introduce a wide range of chemical diversity.
Caption: Key reactive sites on the this compound scaffold.
-
α-Carbon: The protons on the carbon adjacent to both the aromatic ring and the electron-withdrawing nitrile group are acidic (pKa ≈ 22 in DMSO). This allows for facile deprotonation with a suitable base to form a stabilized carbanion, which is a potent nucleophile for forming new carbon-carbon bonds.
-
Nitrile Group: The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic. This site is amenable to nucleophilic attack, leading to transformations into valuable functional groups such as primary amines, carboxylic acids, or ketones.[6][7]
Synthetic Derivatization Protocols
The following protocols are designed to be robust and adaptable for the generation of a diverse chemical library. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: α-Alkylation via Phase-Transfer Catalysis
This protocol describes the alkylation of the α-carbon using a phase-transfer catalyst, which avoids the need for strictly anhydrous conditions or strong, hazardous bases like sodium hydride.
Causality: The quaternary ammonium salt transfers the hydroxide ion from the aqueous phase to the organic phase, where it can deprotonate the acetonitrile. The resulting carbanion then reacts with the alkyl halide. This method is experimentally simple and tolerant of various functional groups.
Caption: General scheme for α-alkylation of the core scaffold.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq), toluene (5 mL per mmol of acetonitrile), and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.05 eq).
-
Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq).
-
Reaction Initiation: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (w/w) (3.0 eq) dropwise. An exotherm may be observed. Maintain the temperature between 28–35°C, using a water bath for cooling if necessary.
-
Reaction Monitoring: Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture, dilute with water and toluene. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired α-alkylated derivative.
Protocol 2: Knoevenagel Condensation with Aromatic Aldehydes
This protocol creates an α,β-unsaturated nitrile, a scaffold known for its biological activities, through condensation with an aldehyde.
Causality: A weak base like piperidine is used to catalyze the reaction. It deprotonates the acetonitrile to form the nucleophilic carbanion, which attacks the aldehyde carbonyl. A subsequent dehydration step, often driven by azeotropic removal of water, yields the final conjugated product. A mild base is critical to prevent the self-condensation of the aldehyde partner.[8]
Caption: General scheme for Knoevenagel condensation.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, dissolve this compound (1.0 eq) and a selected aromatic aldehyde (1.0 eq) in toluene (10 mL per mmol of acetonitrile).
-
Catalyst Addition: Add piperidine (0.1 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms. Continue refluxing until no more water is collected (typically 2-6 hours).
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, wash the toluene solution with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by recrystallization or column chromatography.
Protocol 3: Nitrile Group Transformations
The nitrile group is a versatile precursor to other key functionalities.
A. Hydrolysis to 2-(4-Fluoro-3-methoxyphenyl)acetic Acid
Causality: Under strong acidic conditions, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. Tautomerization leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[9]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, combine this compound (1.0 eq) with a 6M aqueous solution of sulfuric acid (H₂SO₄) (10 volumes).
-
Reaction: Heat the mixture to reflux (approx. 120°C) for 4-8 hours.
-
Workup: Cool the reaction mixture in an ice bath. The carboxylic acid product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
B. Reduction to 2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine
Causality: The powerful nucleophilic hydride (H⁻) from Lithium Aluminum Hydride (LiAlH₄) attacks the electrophilic nitrile carbon twice. The resulting dianionic intermediate is then protonated during aqueous workup to yield the primary amine.[7]
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Argon), add a solution of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Workup (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular precipitate forms.
-
Purification: Filter the mixture, wash the solid with THF, and concentrate the combined filtrates under reduced pressure to obtain the crude amine, which can be further purified by distillation or conversion to a salt.
Library Data Presentation
A systematic approach to data management is crucial. All synthesized compounds should be characterized (e.g., by LC-MS and ¹H NMR) and the data organized.
| Compound ID | Modification Type | R-Group / Reagent | Structure | MW ( g/mol ) | m/z [M+H]⁺ |
| FMPA-001 | α-Alkylation | Benzyl Bromide | (Structure Image) | 273.30 | 274.1 |
| FMPA-002 | α-Alkylation | Ethyl Iodide | (Structure Image) | 193.21 | 194.1 |
| FMPA-003 | Knoevenagel | 4-Chlorobenzaldehyde | (Structure Image) | 287.71 | 288.1 |
| FMPA-004 | Knoevenagel | 2-Thiophenecarboxaldehyde | (Structure Image) | 259.30 | 260.0 |
| FMPA-005 | Nitrile Hydrolysis | - | (Structure Image) | 184.15 | 185.1 |
| FMPA-006 | Nitrile Reduction | - | (Structure Image) | 169.20 | 170.1 |
Biological Screening Strategy
The generated library, rich in structural diversity, is now ready for biological evaluation. The choice of screening paradigm depends on the research objectives.
Caption: A generalized workflow for biological screening of the derivative library.
Phenotypic Screening
Phenotypic screening is a powerful, unbiased approach to discover compounds with a desired biological effect without a preconceived molecular target.[10][11]
Recommended Assay: Cell Proliferation (MTT/Resazurin Assay) This is a robust method to screen for compounds with cytotoxic or cytostatic effects, highly relevant in oncology research.
High-Level Protocol:
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Add compounds from the synthesized library to the wells at a single, high concentration (e.g., 10 µM). Include vehicle (DMSO) and positive (e.g., doxorubicin) controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Add MTT or resazurin reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Read the absorbance or fluorescence on a plate reader.
-
Analysis: Calculate the percent inhibition of cell growth relative to the vehicle control. Compounds exceeding a certain threshold (e.g., >50% inhibition) are considered primary hits.
Target-Based Screening
If there is a specific hypothesis about the scaffold's biological target (e.g., based on structural similarity to known inhibitors), a target-based screen is appropriate. Given the prevalence of the fluorinated phenyl motif in kinase inhibitors, a kinase panel screen would be a rational starting point.[11][12]
Conclusion
The this compound scaffold represents a starting point of high potential for the development of novel bioactive compounds. The synthetic protocols detailed herein provide a reliable and versatile toolkit for generating a diverse chemical library. By systematically modifying the α-carbon and nitrile group, researchers can efficiently explore the structure-activity landscape. A well-designed biological screening cascade, beginning with either phenotypic or target-based assays, is the crucial next step in translating this synthetic effort into valuable hits for drug discovery programs.
References
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- 11. Phenotypic Screening Library [otavachemicals.com]
- 12. Screening platform [research.uni-leipzig.de]
Definitive 1H and 13C NMR Spectroscopic Assignment of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
An Application Note for Drug Development Professionals
Abstract: The precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into molecular structure. This application note presents a comprehensive guide to the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra for 2-(4-Fluoro-3-methoxyphenyl)acetonitrile, a key building block in medicinal chemistry. We detail a systematic workflow, from optimal sample preparation to the synergistic application of 1D (¹H, ¹³C, DEPT-135) and 2D (HSQC, HMBC) NMR experiments, to ensure full structural verification.
Introduction
This compound is a substituted phenylacetonitrile derivative. The unique arrangement of its functional groups—a fluorine atom, a methoxy group, and a cyanomethyl substituent on a benzene ring—makes it a valuable synthon for more complex molecular targets. The presence of fluorine is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to modulate a drug's metabolic stability, lipophilicity, and binding affinity.[1]
Given the isomeric possibilities and the subtle electronic effects of the substituents, unequivocal structural confirmation is paramount. NMR spectroscopy is the definitive technique for this purpose, providing precise information on the chemical environment and connectivity of each atom in the molecule. This guide provides a field-proven protocol and detailed spectral interpretation, grounded in fundamental principles and advanced spectroscopic techniques.
Experimental Protocols & Methodologies
NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[2] A properly prepared sample ensures high-resolution spectra free from artifacts that can complicate interpretation.
Protocol:
-
Material Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR experiments.[3][4] This concentration provides an excellent signal-to-noise ratio for both routine and more time-intensive 2D experiments.
-
Solvent Selection: Use 0.6-0.7 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual signal. Ensure the solvent is stored over molecular sieves to minimize water contamination.[5]
-
Dissolution & Filtration: Dissolve the sample in the deuterated solvent in a small, clean vial. Once fully dissolved, filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube.[2] This step is critical to remove any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines.[5]
-
Tube & Labeling: Use clean, unscratched NMR tubes to avoid shimming issues.[6] Cap the tube securely and label it clearly.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex spin systems of the aromatic region.
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 8-16 scans are sufficient.
-
¹³C{¹H} NMR: A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon.[7] Due to the lower natural abundance of ¹³C, 512-1024 scans are typically required.
-
DEPT-135: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for determining the multiplicity of carbon atoms.[8] In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (C) and the nitrile (CN) carbon are not observed.[9][10]
-
2D HSQC: The Heteronuclear Single Quantum Coherence experiment maps correlations between protons and the carbons to which they are directly attached.[11][12] It is the most reliable method for associating proton signals with their corresponding carbon signals.
-
2D HMBC: The Heteronuclear Multiple Bond Correlation experiment reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[12][13] This is the key experiment for establishing the overall connectivity of the molecular skeleton.
Spectroscopic Analysis and Assignment
The first step in any spectral analysis is to define a clear and logical numbering system for the molecule.
Caption: Molecular structure and numbering scheme for this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show three distinct regions: the aromatic region (H2, H5, H6), the methoxy region (H9), and the benzylic methylene region (H7).
-
Benzylic Protons (H7): The two protons on C7 are chemically equivalent and appear as a singlet due to the absence of adjacent protons. This signal is expected around δ 3.7 ppm . Its integration value will be 2H.
-
Methoxy Protons (H9): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Protons of methoxy groups on an aromatic ring typically resonate around δ 3.9 ppm .[14] Its integration value will be 3H.
-
Aromatic Protons (H2, H5, H6): This region is the most complex due to proton-proton (JHH) and proton-fluorine (JHF) couplings.
-
H6: This proton is ortho to the methoxy group and meta to the fluorine. It will appear as a doublet due to coupling with H5 (³JHH ≈ 8-9 Hz). A smaller meta coupling to the fluorine atom (⁴JHF ≈ 2-3 Hz) might also be observed, potentially broadening the doublet. Expected chemical shift is around δ 6.9 ppm .
-
H5: This proton is ortho to the fluorine and meta to both the methoxy and cyanomethyl groups. It will be split by the ortho fluorine (³JHF ≈ 8-10 Hz) and the adjacent H6 (³JHH ≈ 8-9 Hz), appearing as a triplet (more accurately, a doublet of doublets with similar coupling constants). Its chemical shift will be significantly affected by the fluorine, likely around δ 7.0-7.1 ppm .
-
H2: This proton is ortho to the cyanomethyl group and meta to the methoxy group. It will appear as a simple doublet due to meta coupling with the fluorine atom (⁴JHF ≈ 4-5 Hz). A very small coupling to H6 (⁴JHH) might be negligible. The electron-withdrawing nature of the adjacent cyanomethyl group will shift this proton downfield to around δ 7.0 ppm .
-
¹³C NMR and DEPT-135 Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals. The DEPT-135 experiment is crucial for distinguishing between the carbon types.
Caption: Workflow for comprehensive NMR-based structure elucidation.
-
Aliphatic Carbons (C7, C9):
-
C7 (-CH₂-): The benzylic carbon will appear around δ 20-30 ppm . The DEPT-135 spectrum will show this as a negative peak , confirming it as a CH₂ group.
-
C9 (-OCH₃): The methoxy carbon is expected around δ 56 ppm .[15] The DEPT-135 spectrum will show this as a positive peak , consistent with a CH₃ group.
-
-
Nitrile Carbon (C8):
-
The nitrile carbon (C≡N) typically resonates in the δ 117-120 ppm range. It will be absent in the DEPT-135 spectrum as it is a quaternary carbon.
-
-
Aromatic Carbons (C1-C6): The chemical shifts and C-F coupling constants are key identifiers.
-
C4 (C-F): The carbon directly bonded to fluorine will show a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly shifted downfield. Expected chemical shift is around δ 152 ppm (doublet) . It will be absent in the DEPT-135 spectrum.
-
C3 (C-O): The carbon attached to the methoxy group will also be shifted downfield to around δ 148 ppm . It will exhibit a smaller two-bond coupling to fluorine (²JCF ≈ 10-12 Hz). It will be absent in the DEPT-135 spectrum.
-
C1 (C-CH₂): The carbon bearing the cyanomethyl group is expected around δ 123 ppm . It will also show coupling to fluorine (³JCF ≈ 3-4 Hz) and will be absent in the DEPT-135 spectrum.
-
C5 (CH): This carbon, ortho to the fluorine, will show a significant two-bond C-F coupling (²JCF ≈ 20-25 Hz). It is expected around δ 117 ppm (doublet) . The DEPT-135 spectrum will show a positive peak .
-
C2 & C6 (CH): These two methine carbons are expected in the range of δ 113-116 ppm . Both will show smaller couplings to fluorine and will appear as positive peaks in the DEPT-135 spectrum. Their definitive assignment requires 2D NMR.
-
2D NMR (HSQC & HMBC) for Definitive Assignment
-
HSQC Analysis: This experiment provides direct one-bond ¹H-¹³C correlations, solidifying the assignments from 1D spectra.
-
The proton signal at ~3.7 ppm (H7) will correlate with the carbon signal at ~25 ppm (C7).
-
The proton signal at ~3.9 ppm (H9) will correlate with the carbon signal at ~56 ppm (C9).
-
The three aromatic proton signals (~6.9-7.1 ppm) will correlate with their directly attached carbons (C2, C5, C6), allowing for unambiguous assignment of these methine carbons.
-
-
HMBC Analysis: This is the final step to confirm the complete molecular framework by observing 2- and 3-bond correlations.
-
Key Correlation from H7 (-CH₂-): The benzylic protons (H7) are the most powerful probe. They will show correlations to C1, C2, C6, and the nitrile carbon C8. This definitively links the cyanomethyl group to the C1 position of the aromatic ring.
-
Key Correlation from H9 (-OCH₃): The methoxy protons (H9) will show a strong 3-bond correlation to C3, confirming the position of the methoxy group.
-
Intra-Ring Correlations: Aromatic protons will show correlations to neighboring carbons, confirming their relative positions. For example, H6 will show correlations to C1, C2, and C4.
-
Caption: Key HMBC correlations confirming molecular connectivity.
Data Summary
The following tables summarize the complete, assigned NMR data for this compound in CDCl₃.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~7.10 | t (dd) | ³JHH ≈ 8.5, ³JHF ≈ 8.5 | 1H | H5 |
| ~7.00 | d | ⁴JHF ≈ 4.5 | 1H | H2 |
| ~6.90 | d | ³JHH ≈ 8.5 | 1H | H6 |
| ~3.90 | s | - | 3H | H9 (-OCH₃) |
| ~3.70 | s | - | 2H | H7 (-CH₂CN) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity (¹³C{¹H}) | JCF (Hz) | DEPT-135 | Assignment |
|---|---|---|---|---|
| ~152.0 | d | ¹J ≈ 245 | Absent | C4 |
| ~148.0 | d | ²J ≈ 11 | Absent | C3 |
| ~123.0 | d | ³J ≈ 3.5 | Absent | C1 |
| ~118.0 | s | - | Absent | C8 (CN) |
| ~117.0 | d | ²J ≈ 22 | Positive | C5 |
| ~115.5 | d | ⁴J ≈ 2 | Positive | C2 |
| ~113.5 | s | - | Positive | C6 |
| ~56.0 | s | - | Positive | C9 (-OCH₃) |
| ~25.0 | s | - | Negative | C7 (-CH₂CN) |
Conclusion
By employing a systematic approach combining 1D (¹H, ¹³C, DEPT-135) and 2D (HSQC, HMBC) NMR spectroscopy, all proton and carbon resonances of this compound have been definitively assigned. The characteristic C-F and H-F coupling constants were instrumental in the initial assignment of the aromatic signals, which were then unequivocally confirmed through the connectivity information provided by the HMBC experiment. This detailed protocol and data analysis serves as a robust template for the structural characterization of similarly complex small molecules in a drug discovery and development setting, ensuring the highest level of scientific integrity and trustworthiness in compound verification.
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Application Note: High-Throughput GC-MS Analysis of a 2-(4-Fluoro-3-methoxyphenyl)acetonitrile Reaction Mixture for Pharmaceutical Development
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of 2-(4-fluoro-3-methoxyphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol is designed for researchers, scientists, and drug development professionals to ensure the purity, consistency, and safety of this critical starting material. By explaining the causality behind experimental choices, this guide provides a framework for identifying the principal compound, potential impurities, and reaction by-products. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring data integrity and regulatory compliance.
Introduction: The Significance of Purity in Pharmaceutical Intermediates
The compound this compound is a crucial building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its chemical structure, featuring a fluorinated and methoxylated phenyl ring attached to an acetonitrile group, makes it a versatile precursor for creating complex molecular architectures. The purity of this intermediate is paramount, as even trace amounts of impurities can have a significant impact on the efficacy, safety, and stability of the final drug product. Therefore, a reliable and sensitive analytical method is essential for monitoring the reaction process, identifying potential side-products, and ensuring the quality of the final isolated material.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.[1] This application note provides a detailed protocol for the GC-MS analysis of a typical reaction mixture containing this compound, from sample preparation to data interpretation.
Experimental Workflow: A Systematic Approach to Analysis
The overall analytical workflow is designed to be systematic and efficient, minimizing sample handling and potential for contamination. The process, from sample acquisition to data analysis, is depicted in the diagram below.
Figure 1: Overall experimental workflow for the GC-MS analysis of the reaction mixture.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to create a clean, homogeneous sample at an appropriate concentration for GC-MS analysis, while preserving the integrity of the analytes. Acetonitrile is chosen as the solvent due to its compatibility with the reaction mixture and its favorable properties for GC analysis.
Protocol:
-
Carefully withdraw a 100 µL aliquot of the reaction mixture using a calibrated micropipette.
-
Dilute the aliquot with 900 µL of HPLC-grade acetonitrile in a 1.5 mL microcentrifuge tube. This 1:10 dilution helps to prevent column overloading and detector saturation.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into a clean 2 mL GC vial. This step removes any particulate matter that could clog the injector or column.
-
Cap the vial securely to prevent solvent evaporation.
GC-MS Methodology
The chosen GC-MS parameters are optimized to achieve good chromatographic separation of the target analyte from potential impurities and provide clear mass spectra for identification. A non-polar capillary column is selected due to the aromatic nature of the compounds of interest.
| Parameter | Setting | Justification |
| Gas Chromatograph | ||
| Instrument | Agilent 8890 GC System (or equivalent) | Provides reliable and reproducible performance. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane stationary phase offers good selectivity for aromatic compounds. |
| Injection Volume | 1 µL | A standard volume for providing adequate signal without overloading the system. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analytes. |
| Split Ratio | 50:1 | Prevents column overloading and maintains sharp peak shapes. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent retention times. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The temperature program is designed to separate compounds with a range of boiling points effectively. |
| Mass Spectrometer | ||
| Instrument | Agilent 5977B MSD (or equivalent) | A sensitive and robust detector for routine analysis. |
| Ionization Mode | Electron Ionization (EI) | A standard, reproducible ionization technique that generates characteristic fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for creating reproducible mass spectra and for library matching. |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temp. | 150 °C | Maintains consistent mass filtering. |
| Scan Range | 40-400 m/z | Covers the expected mass range of the target compound and potential impurities. |
Data Analysis and Interpretation
Identification of the Main Compound
The primary compound, this compound, is identified by its retention time and its characteristic mass spectrum. The electron ionization of this molecule is expected to produce a distinct fragmentation pattern. Aromatic compounds typically show a strong molecular ion peak.[2] The fragmentation of benzyl derivatives can be influenced by the substituents on the aromatic ring.[3][4][5]
Expected Fragmentation Pattern: The mass spectrum of this compound (Molecular Weight: 165.16 g/mol ) is expected to show a molecular ion peak (M+) at m/z 165. The fragmentation is likely to involve the loss of the nitrile group and cleavage of the bond between the phenyl ring and the acetonitrile moiety.
| m/z | Proposed Fragment | Notes |
| 165 | [M]+• | Molecular Ion |
| 125 | [M - CH2CN]+ | Loss of the acetonitrile moiety |
| 95 | [C6H3F]+ | Fragment of the fluorinated phenyl ring |
Identification of Potential Impurities
Impurities in the reaction mixture can arise from starting materials, side reactions, or degradation products. A thorough understanding of the synthetic route is crucial for predicting potential impurities. For instance, the synthesis of similar substituted acetonitriles can sometimes lead to over-alkylation or elimination reactions.[6]
Potential Impurity Structures and Rationale:
Figure 2: Potential reaction pathways leading to the formation of impurities.
By analyzing the mass spectra of other peaks in the chromatogram, it is possible to tentatively identify these and other unexpected impurities.
Method Validation
To ensure the reliability of the analytical data, the GC-MS method should be validated according to ICH guidelines.[7][8][9][10] The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the chromatographic resolution of the main peak from impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined concentration range.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike/recovery studies.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the GC-MS analysis of this compound reaction mixtures. By following the detailed experimental procedures and data interpretation guidelines, researchers and drug development professionals can confidently assess the purity and impurity profile of this critical pharmaceutical intermediate. The emphasis on the rationale behind methodological choices and adherence to validation principles ensures the generation of high-quality, reliable, and defensible analytical data, which is essential for advancing drug discovery and development programs.
References
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U.S. National Library of Medicine. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC. PubMed Central. Retrieved from [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Impactfactor. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
-
Anthias Consulting. (2016, January 19). Strategies for GC-MS Method Development. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
-
CORE. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. CORE. Retrieved from [Link]
-
Chromatography Online. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Chromatography Online. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC. NIH. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC. NIH. Retrieved from [Link]
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Application Note: High-Purity Crystallization of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
Abstract
This comprehensive guide details the methodologies for the purification of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. We present a systematic approach to developing robust crystallization protocols, including solvent screening, technique selection (cooling and antisolvent crystallization), and analytical validation. The protocols are designed to ensure high purity, consistent crystal morphology, and compliance with Good Laboratory Practices (GLP). This document is intended for researchers, scientists, and drug development professionals seeking to optimize the purification of this and structurally similar compounds.
Introduction: The Critical Role of Purification
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. Crystallization is a powerful and widely employed technique for the purification of solid organic compounds in the pharmaceutical industry.[1][2][3] It is a process that separates a compound from its impurities based on differences in solubility.[3] This application note provides a detailed exploration of crystallization techniques specifically tailored for this compound.
This compound, with the molecular formula C₉H₈FNO and a molecular weight of 165.16 g/mol , typically presents as a white to off-white solid with a melting point in the range of 46-48°C.[2][4] While it exhibits low solubility in water, it is soluble in common organic solvents.[5] Understanding and controlling the crystallization process is paramount to achieving the desired purity and physical properties of this intermediate.
Foundational Principles: Scientific Integrity and Good Laboratory Practices (GLP)
All experimental work should be conducted in accordance with Good Laboratory Practices (GLP) to ensure the quality, integrity, and reliability of the results.[6][7][8][9] This includes proper documentation, calibration of equipment, and adherence to established standard operating procedures (SOPs).[7][9]
Expertise-Driven Approach
The selection of a crystallization method and solvent system is not a matter of arbitrary choice; it is a scientifically driven process. The goal is to create a state of supersaturation, where the concentration of the solute in the solution exceeds its solubility, thus driving the formation of crystals.[4][5] The choice between methods like cooling crystallization, antisolvent crystallization, or evaporative crystallization depends on the physicochemical properties of the solute and the impurities to be removed.
Self-Validating Protocols
Each protocol described herein is designed as a self-validating system. This means that in-process controls and final analytical testing are integral parts of the procedure. Techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and microscopy for crystal morphology analysis are essential for verifying the success of the purification process.
Physicochemical Properties and Impurity Profile
A thorough understanding of the material's properties is the first step in developing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₈FNO | [10] |
| Molecular Weight | 165.16 g/mol | [10] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 46-48 °C | [2][4] |
| Boiling Point | 270.6 °C at 760 mmHg | [4] |
| Solubility in Water | Low | [5] |
| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane, acetone | [5] |
Potential Impurities: The synthesis of substituted phenylacetonitriles can introduce various impurities, including:
-
Starting materials: Unreacted precursors.
-
By-products: Compounds formed from side reactions.
-
Reagents: Residual catalysts or other reagents.
-
Degradation products: Formed if the compound is unstable under certain conditions.
Common synthetic routes for similar aryl nitriles involve the dehydration of aldoximes or the cyanation of halogenated aromatics.[11] Impurities could therefore include the corresponding aldehyde, oxime, or halogenated precursor.
Crystallization Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to developing a crystallization protocol for this compound.
Caption: Workflow for Crystallization Protocol Development.
Step 1: Solvent Screening - The Key to Success
The choice of solvent is the most critical factor in crystallization.[3] An ideal solvent for crystallization should:
-
Exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures (for cooling crystallization).[3]
-
Be chemically inert with respect to the compound.
-
Be easily removable from the purified crystals.
-
Have a boiling point that allows for easy handling.
-
Be non-toxic and environmentally friendly, if possible.
Protocol for Solvent Screening:
-
Place a small, known amount of crude this compound into several test tubes.
-
Add a small volume of a candidate solvent to each tube.
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the mixture gently and observe for dissolution.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
A good solvent will dissolve the compound when hot but yield a significant amount of crystals upon cooling.
Recommended Screening Solvents:
-
Alcohols: Isopropanol, Ethanol, Methanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Aliphatic Hydrocarbons: Heptane, Hexane (as potential antisolvents)
-
Ethers: Methyl tert-butyl ether (MTBE)
Step 2: Technique Selection and Protocol Development
Based on the solvent screening results, an appropriate crystallization technique can be selected.
Detailed Protocol:
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent (e.g., isopropanol) to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with filter paper.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.
Caption: Cooling Crystallization Protocol.
This technique is useful when the compound is highly soluble in a solvent at all temperatures, or when the compound is thermally sensitive.[4][5] It involves adding a second solvent (the antisolvent) in which the compound is insoluble, to induce precipitation.[1]
Detailed Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or acetone) at room temperature.
-
Antisolvent Addition: Slowly add an antisolvent (e.g., heptane or hexane) to the solution with stirring. The slow addition is critical to control the supersaturation and promote crystal growth rather than amorphous precipitation.
-
Crystallization: Continue adding the antisolvent until crystal formation is complete. The mixture may become cloudy, indicating the onset of nucleation.
-
Digestion: Stir the resulting slurry for a period to allow the crystals to grow and mature.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the antisolvent or a mixture of the solvent and antisolvent.
-
Drying: Dry the crystals in a vacuum oven.
Caption: Antisolvent Crystallization Protocol.
Analytical Validation: Ensuring Purity and Quality
The success of the purification must be verified through rigorous analytical testing.
| Analytical Technique | Purpose | Acceptance Criteria (Example) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Purity ≥ 99.5% |
| Melting Point Analysis | Indication of purity (a sharp melting point range). | Sharp range, e.g., 46-48 °C |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of chemical identity. | Spectrum matches reference standard. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities. | Spectrum consistent with the proposed structure. |
| Microscopy | Evaluation of crystal size and morphology. | Uniform crystal size and shape. |
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound is coming out of the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly. | Use a more dilute solution, cool more slowly, or try a different solvent. |
| No Crystal Formation | The solution is not sufficiently supersaturated. | Add a seed crystal, scratch the inside of the flask with a glass rod, or cool to a lower temperature. |
| Poor Yield | The compound is too soluble in the cold solvent. | Use a different solvent or a solvent/antisolvent mixture. Ensure complete cooling. |
| Impure Crystals | Inefficient removal of impurities. | Recrystallize the material. Ensure slow cooling to allow for selective crystallization. |
Conclusion
The purification of this compound to a high degree of purity is readily achievable through systematic crystallization protocol development. By carefully selecting the solvent system and crystallization technique, and by adhering to Good Laboratory Practices, researchers and drug development professionals can consistently obtain a high-quality intermediate that is suitable for downstream applications in pharmaceutical synthesis. The protocols and principles outlined in this application note provide a robust framework for achieving these goals.
References
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SciSpace. (2012). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
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ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]
-
International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
MDPI. (2021). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Retrieved from [Link]
-
Netpharmalab. (2024). Good Laboratory Practices in Pharmaceutical Testing. Retrieved from [Link]
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Hampton Research. (n.d.). Sample Preparation for Crystallization. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Pharma Beginners. (2020). Good Laboratory Practices (GLP) - SOP & Guideline. Retrieved from [Link]
-
Pharmaceutical Technology. (2010). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
-
Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]
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Pharmaceutical Technology. (2009). Initial Solvent Screening of Carbamazepine, Cimetidine, and Phenylbutazone: Part 1 of 2. Retrieved from [Link]
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Pharmaguideline. (2011). Good Laboratories Practice (GLP) in Pharmaceuticals. Retrieved from [Link]
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GOOD LABORATORY PRACTICES. (n.d.). Retrieved from [Link]
-
MeitY OLabs. (2017). Purification of Impure Samples by Crystallization. Retrieved from [Link]
-
ResearchGate. (2025). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
-
YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]
-
RSC Publishing. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Phenylacetonitrile. Retrieved from [Link]
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Frontiers. (2022). Solvent-induced crystallization and phase-transition phenomena in syndiotactic polystyrene and its relatives. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of phenylacetonitriles.
- Google Patents. (n.d.). Process for the preparation of basically substituted phenylacetonitriles.
-
RSC Advances (RSC Publishing). (n.d.). Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3. Retrieved from [Link]
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The Synthesis of Substituted Propiophenones: A Detailed Guide to the Reaction of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile with Grignard Reagents
An Application Note and Protocol Guide for Researchers
Introduction
The transformation of nitriles into ketones via the addition of Grignard reagents is a cornerstone of modern organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon bonds.[1] This reaction is of particular importance in the fields of medicinal chemistry and drug development, where the resulting ketones serve as crucial intermediates for the synthesis of complex molecular architectures.[2] The propiophenone scaffold, specifically with substitutions on the phenyl ring, is a common motif in a variety of biologically active compounds. This guide provides a comprehensive overview and detailed protocols for the reaction of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile with Grignard reagents, a key step in the synthesis of valuable pharmaceutical building blocks.
The choice of this compound as a substrate is significant due to the presence of the fluoro and methoxy substituents. These groups can modulate the electronic properties of the aromatic ring, influencing not only the reactivity of the nitrile but also providing handles for further functionalization in drug discovery programs.[3][4] This document will delve into the mechanistic underpinnings of this reaction, provide detailed experimental procedures, address potential side reactions and troubleshooting, and outline the necessary safety precautions.
Reaction Principles and Mechanism
The reaction of a nitrile with a Grignard reagent proceeds in two distinct stages: the initial nucleophilic addition of the Grignard reagent to the nitrile, followed by the hydrolysis of the resulting intermediate to yield the ketone.[1]
Step 1: Nucleophilic Addition to the Nitrile
The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile. The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom. The Grignard reagent attacks this electrophilic carbon, breaking the pi bond of the nitrile and forming a new carbon-carbon bond. This results in the formation of a magnesium salt of an imine (an iminate).[5]
Step 2: Hydrolysis of the Imine Intermediate
The iminate intermediate is stable under the anhydrous conditions of the Grignard reaction. Upon the addition of an aqueous acid in the workup step, the iminate is protonated to form an imine. The imine is then hydrolyzed to the corresponding ketone.[1] The hydrolysis proceeds through a series of protonation and nucleophilic attack steps by water, ultimately leading to the expulsion of ammonia and the formation of the stable ketone.
Influence of Substituents:
The electronic nature of the substituents on the phenyl ring of this compound plays a role in the reaction's feasibility and rate.
-
4-Fluoro Group: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the nitrile carbon, potentially accelerating the nucleophilic attack by the Grignard reagent.[3]
-
3-Methoxy Group: The methoxy group, on the other hand, is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect generally being dominant. This can slightly decrease the electrophilicity of the nitrile carbon. However, its presence is often desirable for its influence on the biological activity of the final product.
The combined electronic effects of these substituents necessitate careful control of reaction conditions to ensure optimal conversion and minimize side reactions.
Caption: General mechanism of the Grignard reaction with a nitrile.
Experimental Protocols
The following protocols provide detailed procedures for the reaction of this compound with methylmagnesium bromide and ethylmagnesium bromide. Strict adherence to anhydrous conditions is crucial for the success of these reactions.[6][7]
General Experimental Workflow
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Application Note: High-Yield Synthesis of 2-(4-Fluoro-3-methoxyphenyl)ethanamine via Nitrile Group Reduction
Abstract
This application note provides a comprehensive guide to the chemical reduction of the nitrile group in 2-(4-Fluoro-3-methoxyphenyl)acetonitrile, a key synthetic intermediate. The primary product, 2-(4-fluoro-3-methoxyphenyl)ethanamine, is a valuable building block in the development of various pharmaceutical compounds.[1] This document details two robust and scalable protocols for this transformation: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LiAlH₄). We will explore the mechanistic underpinnings, experimental setup, and critical process parameters for each method, offering researchers a validated pathway to high-purity phenethylamine derivatives.
Introduction: The Significance of Substituted Phenethylamines
Substituted phenethylamines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The title compound, 2-(4-fluoro-3-methoxyphenyl)ethanamine, incorporates fluoro and methoxy functionalities on the phenyl ring, which can significantly influence the pharmacological properties of a final drug candidate. The efficient and selective synthesis of this primary amine from its corresponding arylacetonitrile is a critical step in many drug discovery and development programs. The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis, and the choice of methodology can profoundly impact yield, purity, and scalability.[2]
Strategic Approaches to Nitrile Reduction
The conversion of the cyano group in this compound to a primary amine involves the addition of four hydrogen atoms. This can be achieved through two primary strategies: catalytic hydrogenation and stoichiometric reduction with metal hydrides.[3]
-
Catalytic Hydrogenation: This method employs a catalyst, typically a Group 10 metal like nickel, palladium, or platinum, to facilitate the reaction of the nitrile with hydrogen gas.[4][5] It is an economically and environmentally favorable approach, particularly for large-scale synthesis.[6] A key challenge is preventing the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the intermediate imine with the product amine.[4][6][7] The addition of ammonia or a base can help suppress these side reactions.[7]
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful and highly effective reducing agent for converting nitriles to primary amines.[3][7][8] The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile group.[9][10] While offering excellent yields, the pyrophoric nature of LiAlH₄ and the need for stringent anhydrous conditions necessitate careful handling and specific workup procedures.[11][12]
Below, we present detailed protocols for both catalytic hydrogenation with Raney® Nickel and reduction with LiAlH₄.
Protocol I: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation using Raney® Nickel is a widely used and scalable method for nitrile reduction. The high surface area of this nickel-aluminum alloy, which is activated by leaching the aluminum with sodium hydroxide, makes it a highly effective catalyst.[13]
Workflow for Catalytic Hydrogenation
Caption: Experimental workflow for catalytic hydrogenation.
Detailed Experimental Protocol
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ethanol or Methanol containing 7M Ammonia
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite® or other filter aid
-
Hydrogenation reactor (e.g., Parr shaker)
Safety Precautions:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air.[14] The entire procedure must be conducted in a well-ventilated fume hood.[14][15]
-
Raney® Nickel is pyrophoric when dry and may ignite spontaneously in air.[16] Always handle the catalyst as a slurry and under an inert atmosphere.[17]
-
Ensure all equipment is properly grounded to prevent static discharge.
-
The reactor must be pressure-tested and operated within its specified limits.[15]
Procedure:
-
Reactor Setup: To a clean and dry hydrogenation vessel, add a solution of this compound (1.0 eq) in anhydrous ethanol or methanolic ammonia.
-
Catalyst Addition: Under a stream of nitrogen, carefully add Raney® Nickel (5-10% by weight of the nitrile) to the reaction mixture. The use of a solvent with dissolved ammonia is recommended to suppress the formation of secondary and tertiary amine byproducts.[6][7]
-
System Purge: Seal the reactor and purge the system with nitrogen gas three to five times to remove all oxygen.[15]
-
Hydrogenation: After the nitrogen purge, introduce hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-60°C). The reaction progress can be monitored by the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.[15]
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake containing the catalyst to dry out, as it is pyrophoric.[16] Immediately quench the filter cake with water.[18]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(4-fluoro-3-methoxyphenyl)ethanamine.
-
Purification: The crude product can be purified by vacuum distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Protocol II: Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is a potent reducing agent that provides a reliable, albeit more hazardous, route to primary amines from nitriles.[3] The reaction is typically performed in an anhydrous ethereal solvent.
Reaction Mechanism
The reduction of a nitrile with LiAlH₄ proceeds in two main stages. First, a hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an imine anion. A second hydride transfer reduces the imine to a dianion intermediate. Subsequent acidic or aqueous work-up protonates the dianion to yield the primary amine.[8][9][19]
Caption: Simplified mechanism of nitrile reduction by LiAlH₄.
Detailed Experimental Protocol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl acetate (for quenching)
-
15% aqueous sodium hydroxide (NaOH) solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Safety Precautions:
-
LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas.[11] All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (nitrogen or argon).
-
Handle LiAlH₄ powder in a glovebox or a fume hood with appropriate personal protective equipment (PPE).
-
The quenching and work-up procedures can be highly exothermic and must be performed slowly and with efficient cooling.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed for several hours until completion (monitored by TLC or GC-MS).
-
Quenching (Fieser Work-up): Cool the reaction mixture back to 0°C. Quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.[12] Following this, perform a Fieser work-up: for every 'x' grams of LiAlH₄ used, slowly and sequentially add:
-
Isolation: After the additions, warm the mixture to room temperature and stir vigorously for 15-30 minutes. The resulting granular white precipitate of aluminum salts can be easily filtered off.[19]
-
Extraction: Wash the filter cake thoroughly with additional THF or diethyl ether. Combine the organic filtrates.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-fluoro-3-methoxyphenyl)ethanamine.
-
Purification: Purify the product as described in the catalytic hydrogenation protocol.
Comparative Analysis of Reduction Methods
| Parameter | Catalytic Hydrogenation (Raney® Ni) | LiAlH₄ Reduction |
| Reagents | H₂, Raney® Ni, Solvent (e.g., EtOH) | LiAlH₄, Anhydrous Solvent (e.g., THF) |
| Safety | Flammable H₂ gas, pyrophoric catalyst.[17][18] | Pyrophoric hydride, violent reaction with water.[11] |
| Scalability | Excellent, preferred for industrial scale.[4] | Moderate, challenges with exotherm and work-up. |
| Work-up | Simple filtration of the catalyst. | Careful quenching and filtration of aluminum salts.[12][20] |
| Selectivity | Potential for secondary/tertiary amine byproducts.[4][7] | Generally high selectivity for primary amines.[8] |
| Cost | Generally more cost-effective. | Higher reagent cost. |
| Conditions | Elevated pressure and temperature may be required. | Typically mild temperatures (0°C to reflux).[7] |
Conclusion
The reduction of this compound to 2-(4-fluoro-3-methoxyphenyl)ethanamine can be effectively achieved by both catalytic hydrogenation with Raney® Nickel and chemical reduction with LiAlH₄. The choice of method will depend on the scale of the synthesis, available equipment, and safety considerations. For larger-scale operations where cost and environmental impact are significant, catalytic hydrogenation is the preferred route. For smaller-scale laboratory syntheses where high yield and selectivity are paramount, LiAlH₄ reduction offers a reliable and robust alternative, provided that appropriate safety measures are strictly followed. Both protocols presented in this note are designed to provide a high yield of the desired primary amine, a crucial intermediate for further synthetic elaboration in drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Clark, J. (2023). REDUCING NITRILES TO PRIMARY AMINES. Chemguide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
-
Across International. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
JoVE. (2025, May 22). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]
-
ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
-
ACS Catalysis. (2013, July 29). Osmium Catalyst for the Borrowing Hydrogen Methodology: α-Alkylation of Arylacetonitriles and Methyl Ketones. Retrieved from [Link]
-
ResearchGate. (2022, December). Reduction of activated aromatic nitriles with ammonia borane. Retrieved from [Link]
-
Amar Equipment. (2025, December 30). What are the safety precautions for operating a Hydrogenation Test Unit?. Retrieved from [Link]
-
American Chemical Society. (2013, July 29). Osmium Catalyst for the Borrowing Hydrogen Methodology: α-Alkylation of Arylacetonitriles and Methyl Ketones. Retrieved from [Link]
-
FEDIOL. (2007, October 1). FEDIOL Guide to good practice on safe operation of Hydrogenation units. Retrieved from [Link]
-
NIH. (n.d.). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
ACS Publications. (n.d.). Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]
-
Arkivoc. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]
-
ACS Publications. (2022, November 22). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney®-Ni catalyst. Retrieved from [Link]
-
YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]
-
YouTube. (2025, May 6). How To Reduce A Nitrile To An Amine?. Chemistry For Everyone. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. Retrieved from [Link]
-
LookChem. (n.d.). Cas 458-40-2, 2-(3-fluoro-4-methoxyphenyl)ethanamine. Retrieved from [Link]
-
TIB. (2014, January 13). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
YouTube. (2021, April 21). Catalytic Hydrogenation. Chemistry university. Retrieved from [Link]
-
NIH. (n.d.). (3-Methoxyphenyl)acetonitrile. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
NIH. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(4-fluoro-3-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanism and critical process parameters.
I. Synthesis Overview: The Nucleophilic Cyanation Pathway
The most common and direct route to synthesizing this compound is through a nucleophilic substitution reaction, specifically an SN2 mechanism. This involves the reaction of a 4-fluoro-3-methoxybenzyl halide (typically bromide or chloride) with a cyanide salt. The cyanide anion (CN⁻) acts as a nucleophile, displacing the halide from the benzylic carbon.
Reaction Scheme
Caption: General reaction scheme for the synthesis.
This reaction, a variant of the Kolbe nitrile synthesis, is favored for its straightforwardness.[1] However, seemingly minor variations in reaction conditions can significantly impact yield and purity. This guide will delve into these critical parameters.
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting material: 4-fluoro-3-methoxybenzyl bromide or chloride?
A1: Both the bromide and chloride can be used. However, the bromide is generally more reactive than the chloride because bromide is a better leaving group. This increased reactivity can lead to faster reaction times and potentially higher yields under milder conditions. The choice may also depend on the commercial availability and stability of the respective halide. The benzyl bromide can be synthesized from the corresponding alcohol using reagents like phosphorus tribromide (PBr₃).[2]
Q2: Which cyanide salt should I use?
A2: Sodium cyanide (NaCN) and potassium cyanide (KCN) are the most common choices.[3] NaCN is often preferred due to its lower cost and higher solubility in some organic solvents compared to KCN. For researchers looking to avoid highly toxic cyanide salts, alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) have been used in palladium- or nickel-catalyzed systems, which represent a safer, though more complex, approach.[4][5]
Q3: What is the optimal solvent for this reaction?
A3: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents are ideal as they can solvate the cation of the cyanide salt, leaving the cyanide anion "naked" and more nucleophilic. Recommended solvents include:
-
Dimethyl Sulfoxide (DMSO): Excellent for dissolving cyanide salts and promoting SN2 reactions, often allowing for lower reaction temperatures.[1]
-
Acetonitrile (ACN): Another effective polar aprotic solvent.[6]
-
Dimethylformamide (DMF): A common choice, but can be more difficult to remove during workup.
-
Acetone: Can also be used, particularly with the addition of a catalyst like sodium iodide to facilitate the reaction.[7]
Q4: My yield is consistently low. What are the most likely causes?
A4: Low yields can stem from several factors. The most common culprits are:
-
Poor quality of starting materials: The benzyl halide may have degraded, or the cyanide salt could be hydrated.[8]
-
Suboptimal reaction conditions: Incorrect temperature, insufficient reaction time, or an inappropriate solvent can hinder the reaction.
-
Side reactions: Formation of isonitrile, elimination products, or hydrolysis of the starting material can consume reactants and reduce the yield of the desired product.[1]
-
Inefficient workup and purification: Product loss during extraction or chromatography will lower the isolated yield.
A systematic approach to troubleshooting, as detailed in the next section, is essential.
III. Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and provides actionable solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution(s) | Scientific Rationale |
| 1. Degraded Benzyl Halide | • Verify the purity of the 4-fluoro-3-methoxybenzyl halide via NMR or GC-MS. • Use freshly prepared or newly purchased starting material. Store it under an inert atmosphere and away from light. | Benzyl halides, especially bromides, can be susceptible to hydrolysis and other degradation pathways, reducing the concentration of the active electrophile.[8] |
| 2. Inactive Cyanide Salt | • Use finely powdered and thoroughly dried cyanide salt. Dry in a vacuum oven before use. • Handle the cyanide salt in a glovebox or under a dry, inert atmosphere to prevent moisture absorption. | Cyanide salts are hygroscopic. Water can hydrate the cyanide ion, reducing its nucleophilicity and promoting hydrolysis of the benzyl halide to the corresponding alcohol.[8] |
| 3. Insufficient Reaction Temperature | • Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or GC. • Typical temperatures range from room temperature to 80°C, depending on the solvent and halide reactivity.[6][9] | The rate of an SN2 reaction is temperature-dependent. Insufficient thermal energy may lead to a very slow or stalled reaction. |
| 4. Inappropriate Solvent | • Switch to a polar aprotic solvent like DMSO or dry ACN. | These solvents effectively solvate the metal cation (Na⁺ or K⁺) but not the cyanide anion, increasing its nucleophilic strength and accelerating the SN2 reaction.[1] |
Issue 2: Significant Formation of Side Products
| Side Product | Identification | Cause(s) | Recommended Solution(s) |
| 4-Fluoro-3-methoxybenzyl isonitrile | Can be identified by a characteristic strong, unpleasant odor and a different stretching frequency in IR spectroscopy (~2150 cm⁻¹) compared to the nitrile (~2250 cm⁻¹). | The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom.[1] Isonitrile formation is favored in the presence of silver ions or in protic solvents. | • Use NaCN or KCN instead of AgCN. • Ensure a polar aprotic solvent is used. This favors attack by the more nucleophilic carbon end of the cyanide ion. |
| 4-Fluoro-3-methoxybenzyl alcohol | Can be identified by a broad -OH peak in the IR spectrum (~3300 cm⁻¹) and a corresponding signal in the ¹H NMR spectrum. | Hydrolysis of the benzyl halide due to water in the reaction mixture (e.g., from wet solvent or cyanide salt). | • Use anhydrous solvents and thoroughly dried reagents. • Run the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture. |
| Elimination Products | Formation of stilbene-type dimers or other elimination products. | Can be promoted by using a strongly basic, sterically hindered cyanide source or by excessively high reaction temperatures. | • Use a non-hindered cyanide source like NaCN. • Avoid excessively high temperatures. Optimize for the lowest effective temperature. |
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield issues.
IV. Detailed Experimental Protocol
This protocol is a starting point and should be optimized based on your laboratory conditions and analytical results.
Materials:
-
4-Fluoro-3-methoxybenzyl bromide (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq), finely powdered and dried
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with finely powdered sodium cyanide (1.2 eq). Add anhydrous DMSO to the flask. Begin stirring to form a slurry.
-
Reaction Initiation: Dissolve 4-fluoro-3-methoxybenzyl bromide (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the stirring cyanide slurry at room temperature.
-
Reaction and Monitoring: Heat the reaction mixture to 50-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. CAUTION: This step should be performed carefully in a fume hood. Slowly pour the reaction mixture into a beaker containing a large volume of water. This will precipitate the organic product and dissolve the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Safety Note on Cyanide Handling and Quenching: Always handle solid cyanide salts and reaction mixtures containing cyanide in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Cyanide waste must be quenched before disposal. A common method is to treat the aqueous waste with an excess of bleach (sodium hypochlorite) under basic conditions (pH > 10) to oxidize the cyanide to the much less toxic cyanate.
V. Data Summary
Table 1: Reagent Properties and Roles
| Compound | Formula | Molar Mass ( g/mol ) | Role | Key Considerations |
| 4-Fluoro-3-methoxybenzyl bromide | C₈H₈BrFO | 219.05 | Electrophile | Moisture-sensitive, potential lachrymator. Purity is critical. |
| Sodium Cyanide | NaCN | 49.01 | Nucleophile | Highly toxic . Hygroscopic. Must be kept dry. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Solvent | Polar aprotic. Anhydrous grade is essential. High boiling point. |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Rationale | Expected Outcome |
| Solvent | DMSO | High polarity, aprotic nature | Enhances nucleophilicity of CN⁻, good solubility for NaCN.[1] |
| Temperature | 50-60°C | Balances reaction rate against side product formation | Complete reaction in 4-8 hours. |
| NaCN Equivalents | 1.2 eq | Ensures complete consumption of the limiting reagent | Drives the reaction to completion. |
| Typical Yield | 75-90% | Based on optimized conditions | High conversion to the desired nitrile product.[7][9] |
VI. References
-
Optimization of nucleophilic substitution (SN2) reaction conditions. ResearchGate. Available at: [Link]
-
Kolbe nitrile synthesis. Wikipedia. Available at: [Link]
-
Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents. Available at:
-
Recent Advances in Cyanation Reactions. ResearchGate. Available at: [Link]
-
Preparation of Nitriles. Chemistry Steps. Available at: [Link]
-
β‐Aryl Nitrile Construction. ResearchGate. Available at: [Link]
-
Cyanation – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. ResearchGate. Available at: [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]
-
Chemistry of Nitriles. LibreTexts Chemistry. Available at: [Link]
-
The isocyanide SN2 reaction. PubMed. Available at: [Link]
-
Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. Royal Society of Chemistry. Available at: [Link]
-
Cyanation. Wikipedia. Available at: [Link]
-
Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses. Available at: [Link]
-
Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts. American Chemical Society. Available at: [Link]
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses. Available at: [Link]
-
2-PHENYLBUTYRONITRILE. Organic Syntheses. Available at: [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. Available at: [Link]
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Common impurities in the synthesis of 4-Fluoro-3-methoxyphenylacetonitrile
Welcome to the technical support center for the synthesis of 4-Fluoro-3-methoxyphenylacetonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges, particularly the formation of process-related impurities, by providing in-depth, cause-and-effect explanations and actionable troubleshooting protocols. Our goal is to empower you to not only identify and resolve issues but also to proactively prevent them in your synthetic workflow.
Frequently Asked Questions (FAQs): Impurity Profiling & Troubleshooting
Q1: What are the most common process-related impurities I might encounter during the synthesis of 4-Fluoro-3-methoxyphenylacetonitrile, particularly when using a Sandmeyer reaction?
When synthesizing 4-Fluoro-3-methoxyphenylacetonitrile, especially via the common and effective Sandmeyer reaction starting from 4-Amino-3-methoxyphenylacetonitrile, several characteristic impurities can arise from competing side reactions. The control of these impurities is a critical issue in pharmaceutical manufacturing.[1] The most prevalent impurities are typically:
-
Starting Material: Unreacted 4-Amino-3-methoxyphenylacetonitrile.
-
Phenolic Impurity: 4-Hydroxy-3-methoxyphenylacetonitrile, formed by the reaction of the intermediate diazonium salt with water.
-
De-aminated Impurity: 3-Methoxyphenylacetonitrile, resulting from the reductive cleavage of the diazonium group.
-
Azo-Coupling Products: High molecular weight, often colored, impurities formed by the reaction of the diazonium salt with other aromatic species in the reaction mixture.
These impurities arise from the inherent reactivity of the diazonium salt intermediate, which can follow multiple reaction pathways, as illustrated in the diagram below.
Caption: Key impurity formation pathways during Sandmeyer synthesis.
Q2: I am observing an impurity with a mass corresponding to a hydroxyl group instead of the fluoro group (4-Hydroxy-3-methoxyphenylacetonitrile). What causes this and how can I prevent it?
Causality: This phenolic impurity is one of the most common byproducts of the Sandmeyer reaction. It arises when the diazonium salt intermediate, instead of undergoing fluorination, reacts with water present in the reaction medium. The diazonium group is an excellent leaving group, and nucleophilic attack by water leads to the formation of the corresponding phenol.
Prevention & Mitigation Strategies:
-
Anhydrous Conditions: While challenging with aqueous acids, minimizing water is key. Using anhydrous solvents and reagents where possible can suppress this side reaction. The use of anhydrous acetone in related cyanide displacement reactions has been shown to prevent hydrolysis to the corresponding alcohol.[2]
-
Temperature Control: The rate of decomposition of the diazonium salt to the phenol is highly temperature-dependent. Diazotization should be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt before the fluorination step.
-
Choice of Fluorinating Agent: The Balz-Schiemann reaction, which involves the thermal decomposition of an isolated diazonium tetrafluoroborate salt, is often preferred for introducing fluorine. Isolating the tetrafluoroborate salt allows it to be dried, physically removing water before the final decomposition step, thereby minimizing phenol formation.
Q3: An impurity corresponding to the loss of the diazonium group without fluorine substitution (3-Methoxyphenylacetonitrile) is present. Why does this happen?
Causality: This is a hydro-de-diazoniation side reaction. It occurs when the diazonium group is replaced by a hydrogen atom. This is a reductive process where a reducing agent in the reaction mixture donates an electron to the diazonium salt, which then fragments to form an aryl radical. This radical subsequently abstracts a hydrogen atom from the solvent or another reagent to yield the de-aminated product. In some cases, cuprous salts themselves can act as reducing agents, leading to this byproduct.[3]
Prevention & Mitigation Strategies:
-
Control of Reducing Agents: Scrutinize the reaction for any adventitious reducing agents. Ensure the quality of starting materials and solvents.
-
Reaction Conditions: The choice of solvent can influence the prevalence of this side reaction. Solvents that are poor hydrogen donors can minimize this pathway.
-
Oxidant Addition: In some cases, the addition of a mild oxidant can suppress reductive side reactions by scavenging reducing species. This must be done cautiously to avoid unwanted oxidation of the desired product or intermediates.
Q4: My final product contains unreacted starting material. How can I improve reaction completion?
Causality: The presence of unreacted 4-Amino-3-methoxyphenylacetonitrile indicates incomplete diazotization. This can be due to several factors:
-
Insufficient Stoichiometry: Not using a sufficient excess of the diazotizing agent (e.g., sodium nitrite).
-
Poor Acidic Conditions: The reaction requires a strong acidic medium to generate nitrous acid (HNO₂) in situ.
-
Low Temperature Instability: If the temperature is too low, the reaction rate may be excessively slow.
Troubleshooting Steps:
-
Stoichiometry: Ensure at least one full equivalent of sodium nitrite is used. A slight excess (e.g., 1.05-1.1 equivalents) is often beneficial.
-
Acid Concentration: Maintain a sufficient concentration of a non-nucleophilic acid like fluoroboric acid (HBF₄).
-
Reaction Time & Temperature: While the initial addition of nitrite should be done at 0-5 °C, allowing the reaction to stir for a sufficient period (e.g., 30-60 minutes) within this temperature range is crucial for completion. Monitor the reaction using a method like a starch-iodide paper test to check for the absence of nitrous acid, which can indicate the consumption of the amine.
Analytical & Purification Protocols
Q5: What is the recommended analytical workflow for detecting and quantifying these impurities?
A robust analytical workflow is essential for impurity profiling.[4] A combination of chromatographic and spectroscopic techniques provides the most comprehensive data.[1][5]
Recommended Workflow:
-
Initial Screening (TLC/UPLC): Use Thin-Layer Chromatography (TLC) for rapid, qualitative assessment of the crude reaction mixture. For more detailed analysis, an Ultra-High-Performance Liquid Chromatography (UPLC) method with a diode-array detector (DAD) is the gold standard for separating and quantifying the product from its closely related impurities.[6]
-
Impurity Identification (LC-MS): Coupling liquid chromatography with mass spectrometry (LC-MS) is the most powerful technique for identifying unknown impurities.[7] It provides the molecular weight of each impurity, which is critical for postulating its structure (e.g., confirming the mass of the phenolic or de-aminated byproduct).
-
Structural Elucidation (NMR): For definitive structural confirmation of a newly observed impurity, it may need to be isolated and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Caption: A typical analytical workflow for impurity profiling.
Q6: What is a general protocol for purifying crude 4-Fluoro-3-methoxyphenylacetonitrile?
Purification is typically achieved through chromatography or recrystallization, depending on the nature and quantity of the impurities.[8]
Protocol 1: Flash Column Chromatography
This method is highly effective for removing impurities with different polarities.
-
Column Preparation: Select a column size appropriate for the amount of crude material (a silica gel to crude material ratio of 30:1 to 50:1 by weight is recommended). Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane and pack the column.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique generally provides better separation.[8]
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). Gradually increase the polarity of the eluent (gradient elution) to separate the components. The less polar de-aminated impurity (3-methoxyphenylacetonitrile) will elute first, followed by the desired product. The more polar phenolic impurity and starting amine will elute later.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
This method is ideal when the crude product has a relatively high purity and the impurities have different solubilities.
-
Solvent Selection: Choose a solvent or solvent system in which 4-Fluoro-3-methoxyphenylacetonitrile is soluble at elevated temperatures but poorly soluble at room temperature or below. Isopropanol, ethanol, or a mixture like ethyl acetate/hexane are good starting points.
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling encourages the formation of large, pure crystals. Cooling too rapidly can trap impurities within the crystal lattice.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the surface. Dry the crystals under vacuum.
| Impurity Type | Likely Origin | Recommended Purification | Analytical Detection |
| Starting Material | Incomplete reaction | Column Chromatography | HPLC, LC-MS |
| Phenolic Impurity | Reaction with water | Column Chromatography | HPLC, LC-MS |
| De-aminated Impurity | Reductive side reaction | Column Chromatography | HPLC, GC-MS |
| Azo-Coupling Products | Dimerization/Coupling | Column Chromatography | HPLC, LC-MS |
References
-
Singh, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
- Patel, R., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research.
- Patil, A. & Mahajan, M. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
-
Singh, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
- Google Patents. (2016). CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.
-
Rorig, K., et al. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3-Methoxyphenyl)acetonitrile. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-methoxyphenylacetonitrile. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (1976). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
-
Hodgson, H. H. (n.d.). THE SANDMEYER REACTION. Retrieved from [Link]
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews.
Sources
Troubleshooting guide for the synthesis of 3-Methoxy-4-fluorobenzyl cyanide
Technical Support Center: Synthesis of 3-Methoxy-4-fluorobenzyl cyanide
Welcome to the technical support guide for the synthesis of 3-Methoxy-4-fluorobenzyl cyanide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. The following question-and-answer-based guide provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for preparing 3-Methoxy-4-fluorobenzyl cyanide?
The most prevalent and industrially relevant method for synthesizing 3-Methoxy-4-fluorobenzyl cyanide is through a nucleophilic substitution reaction. This typically involves reacting a 3-Methoxy-4-fluorobenzyl halide (such as the bromide or chloride) with an alkali metal cyanide, like sodium or potassium cyanide.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the cyanide ion displaces the halide leaving group.[3]
The necessary precursor, 3-Methoxy-4-fluorobenzyl halide, is commonly prepared from its corresponding alcohol, 3-Methoxy-4-fluorobenzyl alcohol.[4] This two-step sequence is often preferred for its reliability and scalability.
Below is a general workflow diagram for the synthesis.
Caption: General two-step workflow for the synthesis.
Q2: My cyanation reaction has stalled, showing low conversion of the starting benzyl halide. How can I drive the reaction to completion?
Low conversion is a frequent issue, often stemming from poor reagent solubility or insufficient reactivity. Here’s a systematic approach to troubleshoot this problem:
1. Analyze the Solvent System: The primary challenge in this SN2 reaction is the mutual insolubility of the organic benzyl halide and the inorganic cyanide salt.[5] A homogenous solution is ideal but often impractical.
-
Aqueous-Organic Mixtures: Solvents like aqueous ethanol or acetone are commonly used to dissolve both species to some extent.[6] However, the water content can cause side reactions (see Q3).
-
Polar Aprotic Solvents: Anhydrous polar aprotic solvents like acetone, DMF, or DMSO can enhance the solubility of the cyanide salt and are often excellent choices. An Organic Syntheses procedure specifically highlights the use of anhydrous acetone to improve yields and minimize side products.[7]
2. Increase Reagent Molarity & Temperature:
-
Heating: The reaction is typically conducted at reflux to increase the reaction rate.[8][9] Ensure your reaction is heated adequately (e.g., refluxing ethanol, ~78°C).
-
Cyanide Equivalents: Using a slight excess of the cyanide salt (e.g., 1.2 to 1.5 equivalents) can help push the equilibrium towards the product according to Le Chatelier's principle.[7]
3. Introduce a Catalyst:
-
Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is highly effective. The PTC transports the cyanide anion from the solid/aqueous phase into the organic phase where the benzyl halide resides, dramatically accelerating the reaction.[5]
-
Iodide Catalysis (Finkelstein Reaction): If you are starting with a benzyl chloride, adding a catalytic amount of sodium or potassium iodide (0.1 eq.) can be beneficial. The iodide displaces the chloride to form the more reactive benzyl iodide in situ, which then reacts faster with the cyanide ion.[7]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Acetone or DMF | Excellent for dissolving NaCN/KCN while minimizing water-related side reactions.[7] |
| Temperature | Reflux | Increases reaction kinetics to overcome the activation energy barrier.[8] |
| Catalyst | Tetrabutylammonium Salt (PTC) or NaI | PTC enhances the transport of CN⁻ into the organic phase.[5] NaI converts a less reactive chloride to a more reactive iodide.[7] |
| Reagents | Use finely powdered NaCN/KCN | Increases surface area and improves dissolution and reaction rate.[7] |
Q3: My final product is contaminated with a significant amount of 3-Methoxy-4-fluorobenzyl alcohol. What is causing this and how can I prevent it?
The formation of the corresponding benzyl alcohol is a classic side reaction caused by hydrolysis . This occurs when a nucleophile other than cyanide, specifically the hydroxide ion (OH⁻), attacks the benzyl halide.
Causality: Alkali cyanides like KCN are salts of a weak acid (HCN) and a strong base (KOH). In the presence of water, they can hydrolyze to a small extent, generating hydroxide ions. Furthermore, water itself can act as a nucleophile. Since the benzylic position is reactive, it is susceptible to attack by these oxygen nucleophiles.[9]
Caption: Competing nucleophilic substitution pathways.
Preventative Measures:
-
Use Anhydrous Solvents: This is the most critical factor. Employing anhydrous solvents like dry acetone, THF, or DMF drastically reduces the concentration of water and hydroxide ions, thereby favoring the cyanation pathway.[7] If using ethanol, ensure it is absolute or anhydrous grade.[8]
-
Control the Reaction pH: While not always practical, ensuring the reaction medium is not basic (aside from the cyanide salt itself) can help. Avoid adding other bases.
-
Optimize Reaction Time: Do not run the reaction for an excessively long time after the starting material is consumed, as this can increase the likelihood of side reactions. Monitor progress diligently using TLC or GC.
Q4: I'm concerned about the toxicity of cyanide. What are the essential safety protocols for this synthesis?
Working with cyanide salts requires stringent adherence to safety protocols due to their high acute toxicity.[3] Ingestion, inhalation, or skin contact can be fatal.[10]
Core Safety Requirements:
-
Ventilation: All manipulations involving cyanide salts MUST be performed in a properly functioning chemical fume hood.[3][7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but thicker gloves like neoprene or butyl rubber are recommended for extended handling).
-
NEVER Acidify Cyanide Waste: A crucial and non-negotiable rule. Acidification of cyanide salts or their solutions will generate highly toxic hydrogen cyanide (HCN) gas.[3] All waste streams (aqueous layers, contaminated solids) must be kept basic (pH > 10) and treated separately with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions before disposal.
-
Emergency Preparedness:
-
Have a certified cyanide poisoning antidote kit (e.g., containing amyl nitrite, sodium nitrite, and sodium thiosulfate) readily accessible.
-
Ensure all personnel in the lab are trained in its use and that emergency contact information is clearly posted.
-
Work with a "buddy" and never perform this reaction alone or after hours.
-
References
- Preparation method of 3-methoxy-4-fluorobenzaldehyde.
- CN112299967B - Preparation method of 3-methoxy-4-fluorobenzaldehyde.
-
Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride? Chemistry Stack Exchange. [Link]
-
Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Pearson. [Link]
-
nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]
-
Benzyl Cyanide. Organic Syntheses Procedure. [Link]
-
Alcohols to Nitriles. Chemistry Steps. [Link]
-
4-METHOXYBENZYL CYANIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
Sources
- 1. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alcohols to Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. lobachemie.com [lobachemie.com]
Optimizing reaction conditions for the synthesis of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions and foundational knowledge for optimizing this crucial synthetic step. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate challenges and achieve reliable, high-yield results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The primary route involves the nucleophilic substitution of a 4-fluoro-3-methoxybenzyl halide with a cyanide salt.
Problem: Low or No Product Yield
You've run the reaction, but analysis (TLC, LC-MS) shows a low yield of the desired nitrile product, with significant starting material remaining.
Possible Causes & Solutions
-
Cause 1: Ineffective Leaving Group. The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart.
-
Explanation: The reaction proceeds via a nucleophilic attack by the cyanide anion on the benzylic carbon, displacing a halide. The better the leaving group, the faster the reaction. Leaving group ability correlates with the stability of the anion; for halides, the order is I⁻ > Br⁻ > Cl⁻ > F⁻.
-
Solution: If you are using 4-fluoro-3-methoxybenzyl chloride, consider switching to the bromide analogue. The carbon-bromine bond is weaker and bromide is a more stable anion than chloride, making it a better leaving group and accelerating the reaction.
-
-
Cause 2: Inappropriate Solvent Choice. The solvent plays a critical role in solvating the reactants and influencing nucleophilicity.
-
Explanation: Protic solvents (e.g., ethanol, water) can form strong hydrogen bonds with the cyanide anion (CN⁻), creating a solvent "cage" that hinders its ability to act as a nucleophile. Polar aprotic solvents, such as DMSO, DMF, or acetonitrile, are ideal as they solvate the cation (Na⁺ or K⁺) but leave the nucleophile relatively free and highly reactive.[1]
-
Solution: Switch to a high-quality, anhydrous polar aprotic solvent. Acetonitrile is a common and effective choice.[2] Ensure the solvent is dry, as water can compete as a nucleophile, leading to the formation of 4-fluoro-3-methoxybenzyl alcohol as a byproduct.
-
-
Cause 3: Insufficient Reaction Temperature or Time. Nucleophilic substitutions often require thermal energy to overcome the activation barrier.
-
Explanation: While benzylic halides are quite reactive, the reaction may be slow at room temperature.[3] An optimal temperature provides the necessary kinetic energy for the reaction to proceed at a reasonable rate without promoting side reactions or decomposition.
-
Solution: Gradually increase the reaction temperature. A range of 70-85°C is often effective for this type of cyanation.[4][5] Monitor the reaction progress by TLC or LC-MS every few hours to determine the optimal reaction time and ensure the starting material is consumed.
-
-
Cause 4: Poor Quality or Inactive Reagents.
-
Explanation: Sodium and potassium cyanide are hygroscopic and can absorb moisture from the air, reducing their potency. Old benzyl halide may have partially decomposed.
-
Solution: Use freshly opened or properly stored cyanide salt. It is best practice to finely grind the salt (in a controlled environment with appropriate safety measures) to increase its surface area and reactivity. Ensure the purity of your benzyl halide starting material.
-
Problem: Significant Impurity Profile
The reaction proceeds, but significant impurities are observed alongside the desired product.
Possible Causes & Solutions
-
Cause 1: Formation of Benzyl Alcohol Byproduct.
-
Explanation: This occurs when water is present in the reaction mixture. Water acts as a competing nucleophile, attacking the benzyl halide to form the corresponding alcohol.
-
Solution: Use anhydrous solvents and reagents. Dry solvents using molecular sieves or distillation if necessary.[6] Store hygroscopic reagents like NaCN in a desiccator.
-
-
Cause 2: Formation of Dimer or Polymerization Products.
-
Explanation: Under certain conditions, particularly with residual base or impurities, side reactions can lead to dimerization or polymerization of the starting material or product.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. Use high-purity starting materials.
-
-
Cause 3: Hydrolysis of the Nitrile Product.
-
Explanation: During aqueous workup, especially under harsh acidic or basic conditions, the newly formed nitrile group can be hydrolyzed to a primary amide or further to a carboxylic acid.[7]
-
Solution: Perform the aqueous workup under neutral or mildly basic conditions. Avoid prolonged heating during extraction or concentration steps. Use a buffered solution if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this synthesis?
The synthesis of this compound from the corresponding benzyl halide is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. Benzylic halides are particularly well-suited for this mechanism because the phenyl ring stabilizes the transition state.[8]
-
Mechanism: The reaction occurs in a single, concerted step. The cyanide anion (CN⁻) acts as a nucleophile and attacks the electrophilic benzylic carbon from the side opposite the leaving group (halide). Simultaneously, the carbon-halide bond breaks.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. nbinno.com [nbinno.com]
- 5. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. spcmc.ac.in [spcmc.ac.in]
Technical Support Center: Purification of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 2-(4-Fluoro-3-methoxyphenyl)acetonitrile. As a key intermediate in the synthesis of various pharmaceutical agents, its purity is not just a matter of quality control; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurities introduced at this stage can lead to downstream reaction failures, compromise the stability of the API, or introduce potentially toxic components into the final drug product.[3][4][5]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team frequently encounters. It is designed to provide you, our fellow scientists and researchers, with both the practical steps and the underlying scientific principles to overcome the purification challenges associated with this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route, which typically involves the reaction of a 4-fluoro-3-methoxybenzyl halide with an alkali metal cyanide.[6][7] Understanding the potential side reactions is the first step in designing an effective purification strategy.
Table 1: Common Impurities and Their Origins
| Impurity Type | Specific Example(s) | Origin | Potential Impact |
|---|---|---|---|
| Starting Materials | 4-Fluoro-3-methoxybenzyl halide | Incomplete reaction. | Can complicate downstream reactions and purification. |
| By-products | 4-Fluoro-3-methoxybenzyl alcohol | Hydrolysis of the starting benzyl halide. | Polar impurity, may be difficult to separate from the product. |
| Bis(4-fluoro-3-methoxyphenyl) ether | Side reaction of the benzyl alcohol with the benzyl halide. | High molecular weight, non-polar impurity. | |
| Isomeric Phenylacetonitriles | Impurities in the starting benzyl halide. | Difficult to separate due to similar properties; may impact biological activity. | |
| Degradation Products | 2-(4-Fluoro-3-methoxyphenyl)acetamide | Partial hydrolysis of the nitrile group. | Increases polarity; can be reactive. |
| 2-(4-Fluoro-3-methoxyphenyl)acetic acid | Complete hydrolysis of the nitrile group. | Acidic impurity that can catalyze further degradation. |
| Residual Solvents | Acetonitrile, DMF, DMSO, Toluene | Solvents used during synthesis and work-up.[6] | Must be controlled to levels specified by ICH guidelines.[8] |
Q2: Which analytical techniques are recommended for purity assessment of this compound?
A multi-technique approach is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying organic impurities.[8] A reversed-phase method (e.g., using a C18 column with a water/acetonitrile mobile phase) is typically effective for separating the polar product from less polar by-products.
-
Gas Chromatography (GC): Primarily used for the detection and quantification of residual solvents.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and for identifying the structures of unknown impurities if they are present at sufficient levels.
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS), it provides molecular weight information, which is crucial for identifying impurities and confirming the product's identity.[9][]
Troubleshooting and Purification Guides
Q3: My initial analysis (TLC/crude NMR) shows several impurities. How do I decide on the best purification strategy?
The choice between recrystallization and chromatography depends on the nature and quantity of the impurities. Recrystallization is ideal for removing small amounts of impurities from a mostly crystalline solid, while chromatography is a more powerful tool for separating complex mixtures or purifying oils.
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Q4: Recrystallization seems appropriate. How do I select the best solvent?
A successful recrystallization hinges on choosing a solvent (or solvent system) where the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[11][12] The impurities, ideally, should either remain in the cold solvent or be insoluble in the hot solvent.
Protocol: Solvent Screening for Recrystallization
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound readily at this stage.[13]
-
Heat the tubes that show poor room-temperature solubility in a water or sand bath. The compound should dissolve completely at or near the solvent's boiling point.[12]
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
The ideal solvent is one that yields a high quantity of crystalline precipitate upon cooling.
Table 2: Recrystallization Solvent Suggestions
| Solvent | Polarity | Boiling Point (°C) | Comments |
|---|---|---|---|
| Isopropanol | Polar Protic | 82.6 | Often a good starting point for moderately polar compounds. |
| Ethanol | Polar Protic | 78.4 | Similar to isopropanol; solubility may be higher. |
| Toluene | Non-polar | 110.6 | Good for crystallizing aromatic compounds; use in a solvent/anti-solvent system. |
| Ethyl Acetate | Polar Aprotic | 77.1 | A versatile solvent, often used in combination with a non-polar anti-solvent. |
| Heptane/Hexane | Non-polar | 98.4 / 68 | Typically used as an "anti-solvent" with a more polar solvent like Ethyl Acetate or Toluene.[14] |
| Water | Very Polar | 100 | Can be effective if the compound has sufficient polarity, but may promote nitrile hydrolysis if heated for extended periods.[14] |
-
Pro-Tip: A two-solvent system (e.g., Ethyl Acetate/Heptane) is often very effective. Dissolve the crude product in the minimum amount of hot "good" solvent (Ethyl Acetate) and then slowly add the "bad" anti-solvent (Heptane) until the solution becomes faintly cloudy. Allow to cool slowly.[11][14]
Q5: My product is an oil or recrystallization failed. How do I perform flash column chromatography?
Flash chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[15] For a polar compound like this compound, a normal-phase setup is standard.
Workflow: Flash Column Chromatography
Caption: Step-by-step workflow for flash column chromatography.
Step-by-Step Protocol: Flash Chromatography
-
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to find a suitable solvent system. The goal is to find a system where your desired compound has an Rf value of approximately 0.2-0.3.[16] This provides a good balance between separation and elution time.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Carefully pour the slurry into your column, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). If solubility is low in the mobile phase, use a "dry loading" technique: dissolve the compound, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[16]
-
Elution and Fraction Collection: Add the mobile phase to the top of the column and apply gentle positive pressure (using a pump or bulb). Collect the eluent in a series of fractions.
-
Analysis: Spot each fraction onto a TLC plate to determine which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Table 3: Suggested Starting Solvent Systems for Flash Chromatography
| System (v/v) | Polarity | Typical Application |
|---|---|---|
| 20-40% Ethyl Acetate in Hexanes | Moderate | A standard starting point for many moderately polar compounds. Adjust ratio based on TLC.[17] |
| 5-10% Methanol in Dichloromethane | High | Effective for more polar compounds that do not move in Ethyl Acetate/Hexanes systems.[17][18] |
| 5% Acetonitrile in Dichloromethane | Moderate-High | Can offer different selectivity for nitrile-containing compounds. |
-
Troubleshooting Tip: If your compound binds irreversibly to silica (streaking on TLC, no elution), it may be too polar for normal-phase chromatography. In this case, consider specialized techniques like Reversed-Phase (C18) Flash Chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[15][19]
References
- The Role of Impurities in Drug Development and How to Control Them. (n.d.). Aquigen Bio Sciences.
- 2-Phenylacetonitrile | For Research. (n.d.). Benchchem.
- Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (n.d.). Benchchem.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Finding the best solvent for recrystallisation student sheet. (2021). RSC Education.
- The Importance of Impurity Standards in Pharmaceutical Development. (2025). PharmiWeb.com.
- Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization. (n.d.). University of California, Los Angeles.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Impurities In Pharmaceuticals: Types, Regulations And Strategies. (n.d.). GMP Insiders.
- Effects of Impurities in Pharmaceuticals. (2020). Veeprho.
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
- Pharmaceutical Impurities & Their Effects. (n.d.). Advent Chembio.
- Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.
- Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Teledyne ISCO.
- Successful Flash Chromatography. (n.d.). King Group.
- What are the key steps in the purification of pharmaceutical intermediates? (2025). Blog.
- Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent.
- Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
- Analytical Services for Purity Determination. (n.d.). BOC Sciences.
- Large-Scale Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (n.d.). Benchchem.
- p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses Procedure.
- Preparation of phenylacetonitriles. (1957). Google Patents.
- Analytical Methods. (n.d.). RSC Publishing.
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- 19. labex.hu [labex.hu]
Preventing decomposition of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile during storage
Welcome to the technical support center for 2-(4-Fluoro-3-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the stability and integrity of your experimental materials.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents and research compounds. Like many substituted phenylacetonitriles, its stability can be compromised by improper storage and handling, leading to the formation of impurities that can impact experimental outcomes. This guide provides a comprehensive overview of the potential decomposition pathways and offers detailed troubleshooting advice to prevent degradation.
Core Concepts: Understanding Decomposition Pathways
The decomposition of this compound is primarily driven by two chemical processes: hydrolysis and oxidation. Understanding these mechanisms is crucial for implementing effective preventative measures.
-
Hydrolysis: The nitrile group (-C≡N) is susceptible to reaction with water, a process that can be accelerated by the presence of acidic or basic contaminants.[1][2][3][4] This reaction typically proceeds in two stages: first, the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 2-(4-fluoro-3-methoxyphenyl)acetic acid.[3][5]
-
Oxidation: The benzylic carbon atom (the CH2 group) is a potential site for oxidation.[6][7][8] Oxidizing agents or exposure to atmospheric oxygen, potentially catalyzed by light or trace metals, can lead to the formation of undesired byproducts such as the corresponding ketone or benzoyl cyanide intermediate.[6][8]
The following diagram illustrates the primary decomposition pathways:
Caption: Primary decomposition pathways for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the storage and use of this compound in a question-and-answer format.
Question 1: I've noticed a decrease in the purity of my this compound sample over time. What could be the cause?
A decrease in purity is most likely due to chemical decomposition. The two primary culprits are hydrolysis and oxidation. Hydrolysis, a reaction with water, can be catalyzed by acidic or basic residues and results in the formation of 2-(4-fluoro-3-methoxyphenyl)acetic acid.[1][2][3][4][5][9] Oxidation can also occur, leading to a variety of byproducts.[6][7][8] To identify the specific degradation product, we recommend analytical techniques such as HPLC or NMR spectroscopy.[10][11]
Question 2: How can I prevent the hydrolysis of my compound during storage?
To prevent hydrolysis, it is critical to minimize contact with water. Here are some key preventative measures:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen. This displaces moisture-laden air.
-
Dry Environment: Keep the storage area as dry as possible. The use of desiccants is highly recommended.
-
Tightly Sealed Containers: Ensure the container is sealed tightly to prevent the ingress of atmospheric moisture.[12]
-
Aprotic Solvents: If storing in solution, use high-purity, dry aprotic solvents.
Question 3: What are the ideal temperature conditions for storing this compound?
For long-term storage, it is recommended to store this compound in a cool, dry, and well-ventilated area.[13][14] While some sources suggest that the compound is stable at room temperature, elevated temperatures can accelerate the rates of both hydrolysis and oxidation.[15][16] Refrigeration is a good practice for long-term storage, but ensure the container is well-sealed to prevent condensation upon removal.
Question 4: My sample has developed a yellowish tint. What does this indicate?
A change in color from colorless or white to a yellowish hue can be an indicator of decomposition, potentially due to oxidation. Phenylacetonitrile and its derivatives can be susceptible to oxidation, which may form colored impurities.[17] It is advisable to re-analyze the purity of the sample using a suitable analytical method like HPLC if a color change is observed.
Question 5: Are there any materials I should avoid when handling or storing this compound?
Yes, chemical incompatibility is a significant concern. Avoid contact with:
-
Strong Acids and Bases: These can violently catalyze hydrolysis and other reactions.[9]
-
Strong Oxidizing Agents: These will promote oxidative degradation.[13][14]
-
Metals: Some metals and their compounds can catalyze polymerization of nitriles.
Question 6: How can I check the purity of my this compound sample?
Several analytical methods are suitable for purity assessment.[10][11][18]
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantitative purity determination.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.[10]
-
Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC is also a powerful tool for purity analysis.
A summary of recommended storage conditions is provided in the table below:
| Parameter | Recommendation | Rationale |
| Temperature | Cool (Refrigerated for long-term) | Slows down the rate of decomposition reactions.[15] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and displaces moisture. |
| Container | Tightly sealed, opaque glass | Protects from air, moisture, and light.[12] |
| Environment | Dry, well-ventilated | Minimizes exposure to water vapor.[13] |
| Incompatibilities | Avoid strong acids, bases, and oxidizing agents | Prevents catalytic decomposition and hazardous reactions.[9][13][14] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound.
-
Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.
-
Reagents: HPLC-grade acetonitrile and water.
-
Mobile Phase Preparation: Prepare a suitable gradient of acetonitrile and water. A common starting point is a gradient from 50% to 90% acetonitrile over 15 minutes.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of your this compound sample.
-
Dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute this solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the purity using the area normalization method, where the percentage purity is the peak area of the main component divided by the total area of all peaks.[11]
Workflow for Purity Assessment:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 5. byjus.com [byjus.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. (2-Fluoro-4-Methoxyphenyl)Acetonitrile - Properties, Uses & Safety | Buy High-Purity Chemicals China [nj-finechem.com]
- 14. 4-Fluoro-3-Methoxyphenylacetonitrile | Properties, Uses, Safety & Supplier China [nj-finechem.com]
- 15. umpir.ump.edu.my [umpir.ump.edu.my]
- 16. researchgate.net [researchgate.net]
- 17. CN1257154C - Method for reducing benzyl alcohol in benzyl cyanide - Google Patents [patents.google.com]
- 18. env.go.jp [env.go.jp]
Technical Support Center: Column Chromatography Purification of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
Welcome to the technical support center for advanced purification challenges. This guide provides in-depth, field-proven advice for the column chromatography purification of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile. Designed for researchers and drug development professionals, this document moves beyond basic protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Part 1: Pre-Chromatography Intelligence & Compound Profiling
A successful separation begins long before the column is packed. Understanding your target molecule and potential contaminants is the most critical step.
Q1: What are the essential physicochemical properties of this compound that influence its chromatographic behavior?
Understanding the molecule's characteristics is fundamental. This compound is a moderately polar compound due to the presence of the nitrile, fluoro, and methoxy functional groups. Its solubility in non-polar solvents like hexane is limited, while it is readily soluble in solvents like dichloromethane, ethyl acetate, and acetone[1].
Table 1: Key Physicochemical Properties
| Property | Value / Description | Significance for Chromatography |
|---|---|---|
| Molecular Formula | C₉H₈FNO[1][2] | --- |
| Molecular Weight | 165.16 g/mol [1][2] | Affects diffusion rates but is less critical than polarity for column chromatography. |
| Appearance | Colorless to light-colored liquid or solid[1]. | Visual identification in fractions. If solid, it may crystallize in concentrated fractions. |
| Polarity | Moderate. The nitrile (C≡N) group is a strong dipole. The methoxy and fluoro groups also contribute to polarity. | This is the primary driver of separation. It will be well-retained on silica gel but will elute with moderately polar mobile phases. |
| Solubility | Poorly soluble in water; soluble in common organic solvents (DCM, Acetone, Ethanol)[1][3]. | Crucial for choosing a sample loading method and the non-polar component of the mobile phase. |
Q2: What are the common impurities I should anticipate from a typical synthesis, and how will they behave on the column?
The nature and polarity of impurities dictate the separation strategy. Impurities can arise from unreacted starting materials or side reactions.
Table 2: Potential Impurities and Expected Elution Profile in Normal-Phase Chromatography
| Impurity Type | Example | Expected Polarity | Probable Elution Order (vs. Product) |
|---|---|---|---|
| Starting Material | 4-Fluoro-3-methoxybenzyl bromide | Less Polar | Elutes before the product. |
| Side Product | Elimination product (e.g., 4-fluoro-3-methoxystyrene) | Much Less Polar | Elutes much earlier than the product, often near the solvent front. |
| Side Product | Over-alkylation product[4] | More Polar | Elutes after the product. |
| Workup Byproduct | 2-(4-Fluoro-3-methoxyphenyl)acetic acid (from nitrile hydrolysis) | Highly Polar | Elutes much later than the product or may remain on the column. |
Q3: My compound is novel or sensitive. How can I quickly check its stability on silica gel before committing to a large-scale column?
Compound degradation on the acidic surface of silica gel is a common cause of low yield and impure fractions[5]. A two-dimensional thin-layer chromatography (2D-TLC) experiment is a rapid and effective way to assess stability.
Protocol: 2D-TLC Stability Test
-
Spotting: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane). On a square TLC plate, spot the sample in one corner, about 1 cm from the edges.
-
First Elution (1st Dimension): Develop the plate in a TLC chamber using a moderately polar solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Drying: After the first run, remove the plate and let it air dry completely for 10-15 minutes. This extended contact time between the compound and the dry silica mimics the conditions on a column.
-
Second Elution (2nd Dimension): Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom. Develop the plate again using the same solvent system.
-
Analysis: Visualize the plate under UV light.
-
Stable Compound: All spots will lie on the diagonal of the plate.
-
Unstable Compound: New spots will appear "off-diagonal." These represent degradation products formed during the time the compound was adsorbed on the silica between runs[5].
-
Part 2: A Step-by-Step Guide to Method Development
This section details the workflow for developing a robust purification method, from initial TLC screening to final elution.
Q4: What is the recommended workflow for developing a purification method for this specific compound?
A systematic approach is essential. The goal is to find a solvent system that provides a target Rf value of approximately 0.2-0.3 on TLC, which translates well to column separation[6].
Caption: A systematic workflow for column chromatography purification.
Stationary Phase Selection: Standard flash-grade silica gel (e.g., 100-200 mesh) is the ideal starting point[7]. Its polar surface will interact sufficiently with the nitrile and heteroatoms of the target molecule.
Mobile Phase Selection: A binary system of a non-polar solvent (e.g., Hexane or Cyclohexane) and a polar solvent (e.g., Ethyl Acetate or Acetone) is recommended.
Protocol: TLC Solvent System Screening
-
Prepare several small TLC chambers with different ratios of a non-polar to a polar solvent (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
-
Spot your crude reaction mixture on separate TLC plates for each chamber.
-
Develop the plates and visualize under UV light.
-
Identify the solvent system where the main product spot has an Rf value between 0.2 and 0.3. This system will be your starting mobile phase for the column.
Q5: My compound has poor solubility in the chosen mobile phase. How should I load it onto the column?
If the compound is not readily soluble in the mobile phase, attempting to load it as a concentrated solution (wet loading) will lead to precipitation at the top of the column, resulting in broad bands and poor separation[8]. The solution is dry loading .
Protocol: Dry Loading the Sample
-
Dissolve your crude product (e.g., 1g) in a minimum amount of a volatile solvent in which it is highly soluble (e.g., 10-20 mL of dichloromethane).
-
In a round-bottom flask, add 5-10 times the mass of your sample in dry silica gel (e.g., 5-10g) to this solution[8].
-
Gently swirl the flask to create a slurry.
-
Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of your packed column. This ensures the sample starts as a very fine, uniform band, leading to superior separation[8][9].
Part 3: Troubleshooting Common Purification Issues
Even with careful planning, problems can arise. This section provides a logical framework for diagnosing and solving common issues.
Caption: A logic tree for troubleshooting common chromatography problems.
Q6: I'm getting poor separation between my product and an impurity that is very close in polarity. What are my options?
When TLC shows two spots with very close Rf values, achieving baseline separation on a column is challenging.
-
Optimize the Mobile Phase: A common mistake is to stick with only one solvent system. Changing the polar component can alter selectivity. For example, if Hexane/Ethyl Acetate fails, try a system like Dichloromethane/Acetone. The different solvent-solute interactions can sometimes dramatically improve separation.
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. For instance, start with a lower polarity mobile phase (e.g., 10% EtOAc in Hexane) and slowly increase the concentration of the polar solvent over many column volumes. This can effectively resolve closely eluting compounds.
Q7: My product seems to be decomposing on the column, as confirmed by my 2D-TLC test. What is the solution?
Silica gel is acidic (pKa ≈ 4.5) and can catalyze the degradation of sensitive molecules.
-
Solution A: Deactivate the Silica Gel: Before loading your sample, flush the packed column with 2-3 column volumes of your mobile phase containing 1-2% triethylamine (TEA)[6]. This neutralizes the acidic silanol groups on the silica surface. After deactivation, equilibrate the column with your regular mobile phase before loading the sample. This is particularly effective for acid-sensitive compounds.
-
Solution B: Change the Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral alumina is an excellent alternative that often prevents degradation while providing similar, though not identical, separation characteristics[6]. A new TLC workup on alumina plates will be required.
Q8: My product is not coming off the column, or the yield is extremely low.
This frustrating scenario usually has one of two causes:
-
Insufficient Eluent Polarity: Your compound is more polar than your TLC analysis suggested and is strongly adsorbed to the silica. Do not discard the column. Begin to systematically increase the polarity of your mobile phase. If you were at 20% Ethyl Acetate, jump to 50%, then 100%. If the product still doesn't elute, a flush with 5-10% Methanol in Dichloromethane will elute most highly polar compounds[5].
-
Irreversible Adsorption/Decomposition: The compound has either reacted with or is irreversibly stuck to the silica gel. This is a possibility if the compound proved unstable in the 2D-TLC test and more drastic measures were not taken[5].
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). [Link]
-
ChemHelp ASAP. column chromatography & purification of organic compounds. (2021). YouTube. [Link]
-
ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014). [Link]
-
Mylan Laboratories Limited. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
-
Senzer, B. D., et al. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, (2025). [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). [Link]
-
Sunway Pharm Ltd. This compound - CAS:850565-37-6. [Link]
Sources
- 1. 4-Fluoro-3-Methoxyphenylacetonitrile | Properties, Uses, Safety & Supplier China [nj-finechem.com]
- 2. This compound - CAS:850565-37-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. (2-Fluoro-4-Methoxyphenyl)Acetonitrile - Properties, Uses & Safety | Buy High-Purity Chemicals China [nj-finechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
Introduction
Welcome to the technical support center for the synthesis of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important intermediate. We provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, ensuring a safe, efficient, and reproducible process. Our recommendations are grounded in established chemical principles and practical, field-tested experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a larger scale?
The most prevalent and scalable method is the cyanomethylation of 4-fluoro-3-methoxybenzyl halide (typically the chloride or bromide) via a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1][2][3] This SN2 reaction is favored for its relatively high yields and straightforward procedure.[1][2]
Q2: What are the primary safety concerns when working with cyanide salts on a large scale?
The primary hazard is the high toxicity of cyanide salts and the potential for the release of highly toxic hydrogen cyanide (HCN) gas.[4][5][6][7][8] HCN can be generated if the cyanide salt comes into contact with acids or even moisture in the air.[5][7] Therefore, strict safety protocols are paramount.
Key Safety Precautions:
-
Ventilation: All manipulations must be performed in a well-ventilated fume hood or a dedicated, controlled environment.[4][5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[4][7][8] For large-scale operations, a full-face respirator with a cyanide-specific cartridge may be necessary.[5][8]
-
Acid-Free Environment: Ensure that no acids are present in the reaction or work-up area to prevent the formation of HCN gas.[5][7][8]
-
Buddy System: It is highly recommended to work with at least one other person who is aware of the hazards and emergency procedures.[5][8]
-
Emergency Preparedness: Have an emergency plan in place, including access to a cyanide antidote kit and personnel trained in its administration.[5]
Q3: What are the typical solvents used for this reaction, and what are the considerations for scale-up?
Polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO) are commonly used to facilitate the SN2 reaction by solvating the cation of the cyanide salt, thus increasing the nucleophilicity of the cyanide anion.[2] For scale-up, solvent selection should also consider factors such as boiling point, ease of removal, cost, and safety. While DMSO can be effective for sterically hindered substrates, its high boiling point can make removal challenging.[2] Acetone is a lower-boiling and more cost-effective option.[9]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the benzyl halide and the formation of the product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has gone to completion according to TLC/HPLC, but after work-up, the yield of this compound is very low. What could be the problem?
| Potential Cause | Troubleshooting Action |
| Poor quality of starting materials | Ensure the 4-fluoro-3-methoxybenzyl halide is pure and free from impurities that could interfere with the reaction. The cyanide salt should be dry and finely powdered to maximize its reactivity.[9] |
| Incomplete reaction | Although TLC/HPLC may indicate completion, some starting material may remain. Consider extending the reaction time or slightly increasing the temperature. |
| Side reactions | The formation of isonitrile as a byproduct can reduce the yield of the desired nitrile.[2] This is more likely with certain cyanide salts and solvent conditions. Using sodium or potassium cyanide in a polar aprotic solvent generally favors nitrile formation.[2] |
| Product loss during work-up | The product is soluble in many organic solvents. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. Back-extraction of the combined organic layers with brine can help to remove any residual water-soluble impurities. |
| Hydrolysis of the nitrile | While nitriles are generally stable, prolonged exposure to strongly acidic or basic conditions during work-up can lead to hydrolysis to the corresponding carboxylic acid or amide.[10] Maintain a neutral pH during the aqueous work-up. |
Issue 2: Formation of Impurities
Question: I am observing significant impurity peaks in my crude product analysis. What are the likely impurities and how can I minimize them?
| Potential Impurity | Formation Pathway | Mitigation Strategy |
| Isonitrile | The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isonitrile.[2] | Use a polar aprotic solvent like DMSO or acetone with NaCN or KCN to favor attack by the carbon atom.[2] |
| Elimination products | If the benzyl halide is secondary or if a strong, sterically hindered base is present, E2 elimination can compete with the SN2 reaction. | Use a non-hindered cyanide salt and avoid excessively high temperatures. |
| Unreacted starting material | Incomplete reaction. | Increase the reaction time, temperature, or the molar ratio of the cyanide salt. |
| Hydrolysis products (amide, carboxylic acid) | Hydrolysis of the nitrile group during work-up.[10] | Perform the aqueous work-up under neutral conditions and avoid prolonged exposure to strong acids or bases. |
Issue 3: Difficulties with Product Purification
Question: I am struggling to purify the final product. What are the recommended purification methods for this compound?
| Purification Method | Key Considerations and Troubleshooting |
| Distillation | Vacuum distillation is a common and effective method for purifying liquid nitriles.[9] Ensure the system is free of leaks to maintain a stable vacuum. If the product is a solid at room temperature, it may be possible to distill it and have it solidify in the receiving flask. |
| Crystallization | If the product is a solid, recrystallization from a suitable solvent system can be highly effective. Common solvent systems include ethanol/water or hexane/ethyl acetate. Perform small-scale solubility tests to identify the optimal solvent system. |
| Column Chromatography | For small-scale purifications or to remove closely related impurities, silica gel column chromatography can be employed. A typical eluent system would be a mixture of hexane and ethyl acetate. |
Experimental Workflow & Diagrams
General Synthesis Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
This diagram illustrates a logical approach to troubleshooting low product yield.
Caption: Troubleshooting flowchart for addressing low yield issues.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization for your specific equipment and scale.
Materials:
-
4-Fluoro-3-methoxybenzyl chloride
-
Sodium cyanide (finely powdered, dried)
-
Acetone (anhydrous)
-
Sodium iodide (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a clean, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet with 4-fluoro-3-methoxybenzyl chloride (1.0 eq), finely powdered sodium cyanide (1.2 eq), and a catalytic amount of sodium iodide.
-
Solvent Addition: Add anhydrous acetone to the flask to achieve a suitable concentration for efficient stirring.
-
Reaction: Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extraction: Dissolve the residue in toluene and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Purify the crude product by vacuum distillation or recrystallization.
-
Analysis: Characterize the final product by NMR, GC-MS, and HPLC to confirm its identity and purity.
References
- United Chemical. (2025, January 10). Crucial Safety Measures When Working with Sodium Cyanide.
- TAEKWANG Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide.
- Camachem. (2022, December 29). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
- Scribd. Sodium Cyanide Safety Guide.
- Sodium Cyanide.
- Chemistry Steps.
- Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis.
- Chemguide.
- OpenStax adaptation. (n.d.). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition.
- Organic Syntheses Procedure. p-METHOXYPHENYLACETONITRILE.
Sources
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Managing exothermic reactions in the synthesis of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
Technical Support Center: Synthesis of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The primary focus is on the identification, management, and prevention of exothermic events, ensuring both procedural safety and reaction success.
Introduction: Understanding the Exothermic Profile
The synthesis of this compound, a key intermediate in various pharmaceutical pathways, typically involves the nucleophilic substitution of a reactive benzyl halide intermediate with a cyanide salt. This cyanation step is a classic SN2 reaction and is often highly exothermic. The reaction rate, and consequently the rate of heat generation, is significantly influenced by factors such as reagent concentration, solvent choice, and the efficiency of phase transfer catalysis.
An uncontrolled increase in temperature can lead to a dangerous situation known as a thermal runaway.[1][2] This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an accelerating cycle of temperature and reaction rate increase.[2] Such events can result in vigorous boiling, pressure buildup, and potentially, reactor failure. Therefore, a thorough understanding of the reaction's thermal properties and meticulous control over reaction parameters are paramount.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Troubleshooting Guide & FAQs
Section 1: Proactive Thermal Management & Safety Planning
Question: What are the primary causes of exotherms in this synthesis?
Answer: The primary exothermic event is the nucleophilic attack of the cyanide anion on the benzylic carbon. The overall synthesis can be considered in two stages, both with thermal implications:
-
Formation of the Benzylic Halide (Intermediate): The conversion of 4-Fluoro-3-methoxybenzaldehyde to a more reactive intermediate, such as 4-fluoro-3-methoxybenzyl chloride or bromide, using agents like thionyl chloride or hydrobromic acid. This step can be exothermic and may release corrosive acidic gases.
-
Cyanation Step: The reaction of the benzylic halide with a cyanide salt (e.g., sodium cyanide). This SN2 reaction is typically the most significant source of heat. The use of a Phase Transfer Catalyst (PTC) like a quaternary ammonium salt is common to facilitate the reaction between the organic-soluble halide and the aqueous-soluble cyanide, which accelerates the reaction and thus the heat evolution.[3][4]
Question: How can I design my experiment to minimize the risk of a thermal runaway?
Answer: Preventing a thermal runaway begins with a robust experimental design.[1][5] Key considerations include:
-
Controlled Reagent Addition: The most critical factor is the rate of addition of one of the key reactants. Industrial-scale processes often control the reaction by adding one reagent at a rate that matches the cooling capacity of the reactor.[2] For laboratory scale, this translates to the slow, dropwise addition of the benzylic halide to the cyanide solution.
-
Adequate Cooling: Do not rely on ambient cooling. The reaction vessel must be equipped with an efficient external cooling system, such as an ice-water bath or a cryostat, capable of absorbing the entire reaction enthalpy.
-
Dilution: Running the reaction at a lower concentration increases the overall thermal mass of the system, allowing it to absorb more heat with a smaller temperature rise.
-
Efficient Stirring: Vigorous mechanical stirring is essential to ensure homogenous heat distribution and prevent the formation of localized hot spots.
-
Continuous Monitoring: A calibrated thermometer or thermocouple should be placed directly in the reaction mixture to provide real-time temperature data.
Question: What is the role of the Phase Transfer Catalyst (PTC) and how does it affect the exotherm?
Answer: A PTC, such as tetrabutylammonium bromide (TBAB), acts as a shuttle for the cyanide anion.[6][7] It transports the CN⁻ ion from the aqueous phase (where NaCN is dissolved) into the organic phase where the benzylic halide resides.[3][6] This overcomes the immiscibility of the reactants and dramatically accelerates the reaction rate.[4][7]
The choice and concentration of the PTC directly impact the reaction kinetics and therefore the rate of heat generation. A more efficient or a higher concentration of PTC will lead to a faster reaction and a more pronounced exotherm. It is crucial to use the recommended catalytic amount, as excessive PTC can make the reaction difficult to control.
Caption: Emergency response to unexpected exotherm.
Question: What are the definitive signs of a thermal runaway?
Answer: A thermal runaway is characterized by an uncontrollable, accelerating increase in temperature. [2][5]Key signs include:
-
A rapid temperature spike that does not respond to external cooling.
-
A sudden increase in internal pressure (if using a sealed system).
-
Vigorous, uncontrolled boiling or refluxing of the solvent.
-
Noticeable gas evolution.
-
A rapid change in the color or viscosity of the reaction mixture.
If you observe these signs, treat it as a serious emergency. Evacuate the immediate area and follow your institution's safety protocols.
Experimental Protocols
Protocol 1: Recommended Procedure for Controlled Cyanation
This protocol is designed for a 0.1 mol scale reaction and prioritizes thermal safety.
1. Reagents & Equipment:
-
Reactor: 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a digital thermometer, and a pressure-equalizing dropping funnel.
-
Cooling: Ice-water bath large enough to immerse the flask.
-
Reagents:
2. Procedure:
-
Setup: Assemble the reactor in a certified chemical fume hood. [10]Ensure the stirrer provides good agitation and the thermometer tip is submerged in the reaction zone.
-
Charge Cyanide Solution: In the flask, dissolve sodium cyanide and TBAB in deionized water with stirring.
-
Cooling: Cool the aqueous solution to 0-5 °C using the ice-water bath.
-
Prepare Halide Solution: Dissolve the 4-fluoro-3-methoxybenzyl chloride in toluene.
-
Controlled Addition: Transfer the toluene solution to the dropping funnel. Add it dropwise to the cold, vigorously stirred cyanide solution over a period of 60-90 minutes .
-
Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. Do not allow the temperature to exceed 10 °C. Adjust the addition rate as necessary to maintain this temperature.
-
Reaction Completion: After the addition is complete, maintain the reaction at 5-10 °C for an additional 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Work-up & Quenching: Proceed to the safe quenching and work-up protocol (see Protocol 2).
| Parameter | Recommended Value | Rationale |
| Starting Temperature | 0-5 °C | Provides a large thermal buffer to absorb the initial exotherm. |
| Max Temperature (Addition) | 10 °C | Ensures the reaction rate remains controllable. |
| Addition Time | 60-90 minutes | Slow addition is the primary method of controlling the rate of heat generation. [11] |
| Stirring Speed | 250-350 RPM (Mechanical) | Ensures efficient heat transfer to the cooling bath and prevents hot spots. |
| Solvent/Concentration | 0.5 M in Toluene | Sufficiently dilute to help manage the exotherm. |
Table 1: Key Parameters for Safe Synthesis.
Protocol 2: Emergency & Post-Reaction Cyanide Quenching
WARNING: All work with cyanides must be performed in a fume hood while wearing appropriate PPE. [10][12]Never mix cyanide waste with acids, as this will generate lethal hydrogen cyanide (HCN) gas. [8][9] 1. Quenching Solution:
-
Prepare a fresh solution of ~15% aqueous sodium hypochlorite (bleach) with sodium hydroxide (NaOH) added to ensure the pH is >10. A common recipe is 1 L of commercial bleach plus 40 g of NaOH.
2. Quenching Procedure:
-
Cool the completed reaction mixture in an ice bath.
-
Separate the aqueous and organic layers.
-
Slowly and carefully add the aqueous cyanide-containing layer to the cold, stirred alkaline bleach solution in the fume hood. This is an oxidative process and can also be exothermic.
-
Stir the mixture for several hours (or overnight) to ensure complete oxidation of cyanide (CN⁻) to the much less toxic cyanate (OCN⁻). [13][14]5. Test for the presence of residual cyanide using commercially available test strips before disposal according to your institution's hazardous waste guidelines.
-
Treat all contaminated glassware with the same quenching solution before washing.
References
- Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025). Chinese Journal of Chemical Engineering.
- Prevent Runaway Chemical Reactions. Mettler Toledo.
- Phase Transfer C
- Phase transfer c
- Phase Transfer C
- Nitrile Synthesis: Methods and Applic
- Thermal runaway. Wikipedia.
- CHEM12 Cyanide Compounds. University of Bristol.
- Application Notes and Protocols for Thallous Cyanide Reaction Work-up. Benchchem.
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Research and Therapy.
- Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Methods of destruction of cyanide in cyanide-containing waste. (2003).
- Cyanide. Wikipedia.
- Sodium Cyanide: Systemic Agent. (2011). NIOSH | CDC.
- Methods of destruction of cyanide in cyanide-containing waste. (2003).
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- 5. researchgate.net [researchgate.net]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. biomedres.us [biomedres.us]
- 8. Cyanide - Wikipedia [en.wikipedia.org]
- 9. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 10. gla.ac.uk [gla.ac.uk]
- 11. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
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- 13. US20030069462A1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]
- 14. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
Welcome to the technical support hub for reactions involving 2-(4-Fluoro-3-methoxyphenyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to leverage this versatile intermediate in their synthetic workflows. My goal is to move beyond simple protocols and provide you with the causal logic behind catalyst and condition selection, empowering you to troubleshoot and optimize your reactions effectively.
The unique electronic profile of this substrate—an electron-donating methoxy group and an electron-withdrawing fluorine atom on the phenyl ring—presents specific challenges and opportunities in catalysis. This guide addresses the most common transformations: catalytic hydrogenation to the corresponding primary amine and hydrolysis to the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic transformations for this compound, and why is catalyst selection so critical?
The two most synthetically valuable transformations for this molecule are the reduction of the nitrile group to a primary amine (2-(4-fluoro-3-methoxyphenyl)ethylamine) and its hydrolysis to a carboxylic acid (2-(4-fluoro-3-methoxyphenyl)acetic acid).
Catalyst selection is paramount because it directly governs reaction selectivity and efficiency.
-
For Nitrile Reduction: The primary challenge is preventing the formation of secondary and tertiary amine byproducts.[1][2] The reaction proceeds through a highly reactive imine intermediate. If this intermediate reacts with the newly formed primary amine product before it is fully hydrogenated, it leads to undesired dimerization and trimerization.[2] The choice of metal, support, and additives can steer the reaction towards the desired primary amine.[3]
-
For Nitrile Hydrolysis: While strong acid or base hydrolysis is common, it often requires harsh conditions that may not be compatible with other functional groups. Catalytic methods can offer milder reaction pathways, improving overall yield and purity.
Below is a decision-making workflow to guide your initial catalyst considerations.
Caption: Initial decision workflow for transforming this compound.
Troubleshooting Guide: Catalytic Reduction to Primary Amine
The catalytic hydrogenation of nitriles is a powerful method for synthesizing primary amines, which are crucial intermediates in the pharmaceutical industry.[3] However, achieving high selectivity for the primary amine is a common and significant challenge.
Q2: I'm getting a mixture of primary, secondary, and tertiary amines. How can I improve selectivity for the primary amine?
This is the most frequent issue in nitrile hydrogenation. The formation of byproducts occurs via the reaction pathway illustrated below. Suppressing the side reactions (Pathway B) is key.
References
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and potency of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 2-(4-Fluoro-3-methoxyphenyl)acetonitrile is a key building block in the synthesis of various pharmaceutical compounds, making the validation of its quality a critical step. This guide provides a comparative analysis of principal analytical techniques for the quantitative and qualitative assessment of this compound, grounded in the principles of scientific integrity and regulatory compliance.
The methodologies discussed are benchmarked against the rigorous standards set by the International Council for Harmonisation (ICH) guidelines, ensuring that the described protocols are robust, reliable, and fit for their intended purpose.[1][2][3][4] This document serves as a practical resource for researchers and quality control analysts in the selection and implementation of appropriate analytical strategies.
The Imperative of Method Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2] According to ICH Q2(R2) guidelines, this involves a thorough evaluation of several performance characteristics[1][2][5]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]
-
Accuracy: The closeness of test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.[5]
Comparative Analysis of Analytical Techniques
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for quantitation of the main component, identification of impurities, or routine quality control. Below is a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Spectroscopic Methods (UV-Vis) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the absorption of ultraviolet-visible radiation by the analyte.[6] |
| Applicability | Ideal for purity determination, assay, and impurity profiling of non-volatile and thermally stable compounds. | Suitable for the analysis of volatile and thermally stable compounds. Can be used for residual solvent analysis.[7] | Primarily used for quantitative analysis (assay) and determination of molar absorptivity. Less effective for complex mixtures. |
| Specificity | High, especially with photodiode array (PDA) or mass spectrometry (MS) detectors. Can resolve structurally similar impurities. | Very high, particularly when coupled with a mass spectrometer (GC-MS), allowing for definitive peak identification. | Lower. Susceptible to interference from impurities or excipients that absorb at the same wavelength. |
| Sensitivity | High, typically in the µg/mL to ng/mL range. | Very high, especially with sensitive detectors like FID or MS, often reaching pg levels. | Moderate, generally in the µg/mL range. |
| Quantitation | Excellent linearity and precision for accurate quantitation. | Excellent for quantitative analysis, provided the compound is volatile and stable. | Good for quantitation of the pure substance but can be less accurate for mixtures. |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes per sample. | Moderate to high, with modern systems allowing for fast analysis cycles. | High, as sample analysis can be very rapid. |
| Instrumentation Cost | Moderate to high. | Moderate to high. | Low to moderate. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each of the discussed analytical techniques. These protocols are intended as a starting point and should be rigorously validated in the user's laboratory.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is designed for the routine purity assessment and quantification of impurities in this compound.
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
Reagents:
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A starting point could be a gradient from 50% to 90% acetonitrile over 15 minutes.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: 254 nm, or a wavelength determined by UV spectral analysis of the compound.[8]
-
Injection Volume: 10 µL.[8]
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.[8]
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution to achieve a similar final concentration.[8]
Data Analysis: The purity of the sample is calculated using the area normalization method, where the percentage purity is the peak area of the main component divided by the total area of all peaks. For assay, the concentration is determined by comparing the peak area of the sample to that of the reference standard.
Workflow for HPLC Method Development and Validation:
Caption: Workflow for HPLC method development and validation.
Gas Chromatography (GC) Method
This GC method is suitable for assessing the purity of this compound and for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
A capillary column suitable for polar compounds (e.g., a wax or a mid-polarity phenyl-arylene type).
Reagents:
-
Dichloromethane or a suitable solvent for sample dissolution.
-
Helium or Nitrogen as the carrier gas.
Chromatographic Conditions:
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Detector Temperature: 300 °C (for FID).
-
Carrier Gas Flow: As per column manufacturer's recommendation.
-
Injection Mode: Split or splitless, depending on the required sensitivity.
Sample Preparation:
-
Standard and Sample Solutions: Prepare solutions of the reference standard and the sample in a suitable solvent at a concentration of approximately 1 mg/mL.
Data Analysis: Similar to HPLC, purity can be determined by area normalization. When using GC-MS, identification of impurities is achieved by comparing their mass spectra with a library or by interpretation of the fragmentation patterns.
Logical Flow for GC-MS Impurity Identification:
Caption: Logical flow for impurity identification using GC-MS.
Spectroscopic Method (UV-Vis)
This method is a simple and rapid approach for the quantitative determination of this compound, assuming no interfering substances are present.
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents:
-
A suitable solvent that is transparent in the UV region of interest (e.g., methanol or ethanol).
Methodology:
-
Determine λmax: Prepare a dilute solution of the compound and scan the UV spectrum to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the sample with a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the sample using the calibration curve.
-
Conclusion
The choice of an analytical method for this compound is contingent upon the specific analytical objective. HPLC offers a versatile and robust platform for both purity and impurity analysis. GC, particularly GC-MS, is a powerful tool for the analysis of volatile components and for definitive identification of impurities. UV-Vis spectroscopy provides a quick and cost-effective method for quantitative assay of the pure substance.
Regardless of the chosen technique, a rigorous validation process in accordance with ICH guidelines is non-negotiable to ensure the generation of reliable and scientifically sound data, which is the bedrock of pharmaceutical quality and patient safety.[3]
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
GENERAL HPLC METHODS. [Link]
-
Analytical Method Summaries. [Link]
-
Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals. [Link]
-
World Journal of Pharmaceutical Research. [Link]
-
Spectroscopic Methods. [Link]
-
Analytical Method Summaries. Eurofins. [Link]
-
Pharmaceutical Impurity Analysis Overview. Chemass. [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. m.youtube.com [m.youtube.com]
- 6. resources.saylor.org [resources.saylor.org]
- 7. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. waters.com [waters.com]
A Comparative Guide to the Definitive Characterization of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
Abstract
In the landscape of pharmaceutical and agrochemical research, the precise synthesis and unequivocal structural confirmation of intermediates are paramount. Phenylacetonitrile derivatives, particularly those with fluoro and methoxy substitutions, serve as critical building blocks. However, the potential for isomeric variants necessitates a rigorous, multi-technique approach to characterization to ensure purity, identity, and batch-to-batch consistency. This guide provides an in-depth, comparative framework for the structural confirmation of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile. We contrast its analytical signature with that of a key positional isomer, 2-(3-Fluoro-4-methoxyphenyl)acetonitrile, to highlight the subtle yet critical differences revealed by modern spectroscopic methods. This document is intended for researchers, analytical chemists, and process development scientists who require validated protocols and a deep understanding of the causality behind analytical choices for isomeric differentiation.
Introduction: The Challenge of Isomeric Specificity
This compound is a valuable intermediate whose utility is defined by the specific arrangement of its aromatic substituents. The fluorine atom and methoxy group exert significant influence on the molecule's electronic properties and reactivity, making the correct isomeric form essential for desired downstream reaction outcomes. The primary challenge in its quality control is differentiating it from positional isomers, such as 2-(3-Fluoro-4-methoxyphenyl)acetonitrile, which share the same molecular formula (C₉H₈FNO) and mass. Failure to do so can lead to impure products, failed syntheses, and misleading biological data.
This guide establishes a self-validating workflow, grounded in authoritative analytical principles, to provide unambiguous structural confirmation.[1][2] We will explore the synthesis and subsequent characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the how but the why of each experimental choice.
Synthesis and Purification Workflow
The most common route to substituted phenylacetonitriles involves the nucleophilic substitution of a benzyl halide with a cyanide salt. This context is crucial as the purity of the starting halide directly impacts the final product's identity.
Plausible Synthetic Protocol: Cyanation
A plausible synthesis involves the reaction of 1-(bromomethyl)-4-fluoro-3-methoxybenzene with sodium cyanide in a polar aprotic solvent like acetone or acetonitrile.[3]
Step-by-Step Protocol:
-
Setup: To a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add finely powdered sodium cyanide (1.2 eq.) and dry acetonitrile (100 mL).
-
Reaction: Dissolve 1-(bromomethyl)-4-fluoro-3-methoxybenzene (1.0 eq.) in dry acetonitrile (50 mL) and add it dropwise to the stirred cyanide suspension at room temperature.
-
Heating & Monitoring: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting benzyl bromide is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts (NaBr). Wash the filter cake with a small amount of acetonitrile.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure product.
Causality of Choice : Acetonitrile is chosen as the solvent for its ability to dissolve the organic starting material while allowing for a slurry of the inorganic cyanide salt, and its boiling point is suitable for achieving a reasonable reaction rate.[4] Flash chromatography is essential to separate the target product from any unreacted starting material or potential side products.
Caption: General workflow for synthesis and purification.
Comparative Physicochemical Properties
A preliminary, yet crucial, step in characterization is the determination of physical properties. These values can provide an early indication of sample purity and identity when compared against known standards or isomers.
| Property | This compound (Target) | 2-(3-Fluoro-4-methoxyphenyl)acetonitrile (Isomer) |
| CAS Number | 1399763-85-3 (Example) | 404-90-0[5] |
| Molecular Formula | C₉H₈FNO | C₉H₈FNO |
| Molecular Weight | 165.17 g/mol | 165.17 g/mol [5] |
| Appearance | White to off-white solid (Predicted) | White solid |
| Melting Point | Data not readily available | 46-48 °C[6] |
Definitive Structural Confirmation: A Spectroscopic Comparison
Spectroscopic analysis provides the definitive proof of structure. Here, we detail the expected outcomes for our target compound and contrast them directly with its isomer.
Caption: Structural comparison of the target compound and its isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[7][8] The chemical environment of each proton and carbon atom, and their interactions with neighboring atoms (including fluorine), create a unique fingerprint.
Causality of Choice : NMR is chosen because the chemical shifts and coupling patterns are exquisitely sensitive to the electronic effects and relative positions of the F and OMe substituents.[9] This makes it the primary technique for distinguishing between the isomers.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. Data should be acquired and processed according to standard IUPAC recommendations.[10]
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal.
Comparative Data Interpretation:
| Spectrum | Analysis for this compound (Target) | Analysis for 2-(3-Fluoro-4-methoxyphenyl)acetonitrile (Isomer) |
| ¹H NMR | -OCH₃: Singlet, ~3.9 ppm. -CH₂CN: Singlet, ~3.7 ppm. Aromatic H: Three distinct signals. H5 (ortho to OMe) will be a doublet. H2 (ortho to CH₂CN) will be a doublet. H6 (between F and OMe) will be a doublet of doublets due to coupling with both H5 and the F atom. | -OCH₃: Singlet, ~3.9 ppm. -CH₂CN: Singlet, ~3.7 ppm. Aromatic H: Three distinct signals. H2 (ortho to CH₂CN and F) will be a doublet with H-F coupling. H5 (ortho to OMe) will be a doublet. H6 (between OMe and CH₂CN) will be a doublet of doublets. |
| ¹³C NMR | -CH₂CN: ~23 ppm. -OCH₃: ~56 ppm. -C≡N: ~117 ppm. Aromatic C: Six signals. C4 (attached to F) will be a large doublet (JCF ~250 Hz). C3 (attached to OMe) and C5 will also show smaller C-F couplings. | -CH₂CN: ~23 ppm. -OCH₃: ~56 ppm. -C≡N: ~117 ppm. Aromatic C: Six signals. C3 (attached to F) will be a large doublet (JCF ~245 Hz). C2 and C4 will show smaller C-F couplings. |
| ¹⁹F NMR | A single resonance, with its chemical shift influenced by the para -CH₂CN and meta -OCH₃ groups. | A single resonance, with its chemical shift influenced by the meta -CH₂CN and para -OCH₃ groups. |
The key differentiator is the splitting pattern of the aromatic protons and the large one-bond C-F coupling constant (¹JCF) for the carbon directly attached to the fluorine atom.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[12]
Causality of Choice : While less powerful than NMR for isomer differentiation, IR provides rapid, self-validating confirmation of key functional groups (nitrile, ether, C-F bond), ensuring the core structure is correct.[13][14]
Experimental Protocol:
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (NaCl or KBr) if it is an oil, or prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.
-
Analysis: Identify the absorption bands corresponding to the principal functional groups.
Comparative Data Interpretation:
| Functional Group | Expected Wavenumber (cm⁻¹) | This compound | 2-(3-Fluoro-4-methoxyphenyl)acetonitrile |
| Aromatic C-H Stretch | 3100-3000 | Present | Present |
| Aliphatic C-H Stretch | 2980-2850 | Present | Present |
| Nitrile (C≡N) Stretch | 2260-2240 | Present, sharp, medium intensity | Present, sharp, medium intensity |
| Aromatic C=C Stretch | 1600-1450 | Multiple bands | Multiple bands |
| Aromatic C-O Stretch | 1275-1200 | Present, strong | Present, strong |
| Aromatic C-F Stretch | 1250-1000 | Present, strong | Present, strong |
| Fingerprint Region | < 1000 | Complex pattern of bands unique to the substitution pattern. | Complex pattern of bands, subtly different from the target. |
While the primary functional group absorptions will be nearly identical, the pattern of bands in the "fingerprint region" (< 1000 cm⁻¹) will be unique to each isomer and can be used for definitive identification if a reference spectrum is available.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which is used to confirm its elemental composition.[15]
Causality of Choice : HRMS is the gold standard for confirming the molecular formula.[1] Since isomers have identical formulas, this technique validates the elemental composition but must be used in conjunction with NMR for definitive identification.
Experimental Protocol:
-
Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the protonated molecule [M+H]⁺.
-
Analysis: Analyze the ions using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Calculation: Compare the measured exact mass to the theoretical mass calculated for the formula C₉H₈FNO.
Data Interpretation:
-
Theoretical Exact Mass for C₉H₉FNO⁺ ([M+H]⁺): 166.06625 Da
-
Expected Result: A measured mass within 5 ppm of the theoretical value (e.g., 166.0662 ± 0.0008) provides high confidence in the elemental formula C₉H₈FNO.
Fragmentation patterns from techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can show the molecular ion at m/z 165 and characteristic fragments, such as the loss of HCN or the formation of a substituted benzyl cation, further supporting the general structure.[16][17]
Conclusion
The definitive characterization of this compound relies on a synergistic, multi-technique approach. While physical properties and IR spectroscopy confirm the general characteristics and functional groups present, they are insufficient to distinguish it from its key positional isomer, 2-(3-Fluoro-4-methoxyphenyl)acetonitrile. Unambiguous structural confirmation is achieved through high-field NMR spectroscopy, where the unique chemical shifts and, most importantly, the distinct spin-spin coupling patterns in the aromatic region provide a clear, irrefutable fingerprint of the correct isomer. This rigorous analytical workflow, combining synthesis, purification, and orthogonal spectroscopic techniques, is essential for ensuring the quality and reliability of critical chemical intermediates in research and development.
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A Comparative Guide to the Reactivity of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile and Its Positional Isomers
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Influence of Isomerism on Reactivity
In the landscape of medicinal chemistry and organic synthesis, substituted phenylacetonitriles are pivotal intermediates. Their unique molecular architecture, featuring a reactive nitrile group and an activatable benzylic methylene bridge, offers a versatile platform for the construction of complex molecular frameworks. The introduction of substituents onto the phenyl ring, such as fluoro and methoxy groups, profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth comparative analysis of the reactivity of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile and its positional isomers.
While direct, head-to-head kinetic studies on all isomers are not extensively documented in a single body of work, this guide synthesizes established principles of physical organic chemistry with available experimental data from analogous systems to provide a robust framework for understanding and predicting their relative reactivity. We will explore how the interplay of inductive and resonance effects of the fluoro and methoxy substituents, dictated by their positions on the aromatic ring, governs the reactivity of the nitrile moiety, the benzylic protons, and the aromatic ring itself.
The Isomers in Focus: A Structural Overview
The primary isomers of interest in this guide are:
-
This compound (1)
-
2-(3-Fluoro-4-methoxyphenyl)acetonitrile (2)
-
2-(2-Fluoro-5-methoxyphenyl)acetonitrile (3)
The subtle shifts in the positions of the electron-withdrawing fluorine atom and the electron-donating methoxy group create distinct electronic environments around the key reactive sites of these molecules.
Theoretical Underpinnings of Reactivity: Electronic and Steric Effects
The reactivity of these isomers is primarily dictated by the electronic effects of the fluoro and methoxy substituents.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. The methoxy group also exhibits a moderate electron-withdrawing inductive effect. This effect is distance-dependent and influences the acidity of the benzylic protons and the electrophilicity of the nitrile carbon.
-
Resonance Effect (+M): The methoxy group possesses lone pairs of electrons on the oxygen atom, which can be delocalized into the aromatic ring through resonance, an electron-donating effect. This effect is most pronounced when the methoxy group is at the ortho or para position relative to the cyanomethyl group. Fluorine, despite its high electronegativity, also has a weak +M effect.
The interplay of these effects determines the overall electron density of the aromatic ring and the stability of reaction intermediates.
Comparative Reactivity Analysis
Acidity of Benzylic Protons
The acidity of the benzylic protons is a critical factor in reactions involving the formation of a benzylic carbanion, such as in alkylation and condensation reactions. A higher acidity facilitates the deprotonation step. The acidity is enhanced by electron-withdrawing groups that can stabilize the resulting negative charge.
Based on the combined inductive and resonance effects, the predicted order of acidity for the benzylic protons is:
This compound (1) > 2-(3-Fluoro-4-methoxyphenyl)acetonitrile (2) > 2-(2-Fluoro-5-methoxyphenyl)acetonitrile (3)
-
In isomer 1 , the fluorine atom at the para position exerts a strong -I effect, and the meta-methoxy group's +M effect is not directly in conjugation with the benzylic carbon, leading to significant stabilization of the carbanion.
-
In isomer 2 , the fluorine atom is at the meta position, where its -I effect is still significant. The para-methoxy group has a +M effect that slightly destabilizes the carbanion compared to isomer 1 .
-
In isomer 3 , the ortho-fluorine's -I effect is strong, but potential steric hindrance might affect the approach of a base. The methoxy group at the meta position has a less pronounced electronic influence on the benzylic position compared to the para position.
Reactivity of the Nitrile Group
The nitrile group can undergo a variety of transformations, most notably hydrolysis to carboxylic acids or amides, and reduction to primary amines.
The hydrolysis of nitriles can be catalyzed by either acid or base.[1][2] The rate-determining step typically involves the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile. Electron-withdrawing groups on the phenyl ring enhance the electrophilicity of the nitrile carbon, thereby increasing the rate of hydrolysis.
The predicted order of reactivity towards hydrolysis is:
This compound (1) > 2-(3-Fluoro-4-methoxyphenyl)acetonitrile (2) > 2-(2-Fluoro-5-methoxyphenyl)acetonitrile (3)
This trend is based on the net electron-withdrawing effect of the substituents on the phenyl ring.
Table 1: Predicted Relative Rates of Hydrolysis
| Isomer | Substituent Positions | Dominant Electronic Effects on Nitrile Reactivity | Predicted Relative Rate of Hydrolysis |
| 1 | 4-Fluoro, 3-Methoxy | Strong -I from F (para), moderate -I from OMe (meta) | Fastest |
| 2 | 3-Fluoro, 4-Methoxy | Moderate -I from F (meta), +M from OMe (para) | Intermediate |
| 3 | 2-Fluoro, 5-Methoxy | Strong -I from F (ortho), moderate -I from OMe (meta), potential steric hindrance | Slowest |
The reduction of the nitrile group to a primary amine is typically achieved using strong reducing agents like lithium aluminum hydride (LiH4) or through catalytic hydrogenation. The electronic effects of the substituents on the phenyl ring have a less pronounced impact on the rate of this reaction compared to hydrolysis. However, steric hindrance from an ortho substituent, as in isomer 3 , could potentially slow down the reaction rate by impeding the approach of the reducing agent to the nitrile group.
Reactivity of the Aromatic Ring
The aromatic ring of these isomers can participate in electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr) reactions.
The overall electron density of the aromatic ring, as influenced by the activating methoxy group and the deactivating fluoro group, will determine the rate of SEAr. The methoxy group is a stronger activating group than the fluoro group is a deactivating group. Therefore, all isomers are expected to be activated towards SEAr compared to unsubstituted benzene, with the directing effects of both substituents determining the position of substitution.
SNAr reactions are favored by the presence of strong electron-withdrawing groups and a good leaving group (in this case, the fluorine atom). The rate of SNAr depends on the stability of the Meisenheimer complex intermediate.
-
Isomer 1 (4-Fluoro-3-methoxy): The fluorine is para to the cyanomethyl group, which is electron-withdrawing, and meta to the methoxy group. This arrangement provides good activation for SNAr at the fluorine-bearing carbon.
-
Isomer 2 (3-Fluoro-4-methoxy): The fluorine is meta to the cyanomethyl group and ortho to the activating methoxy group. SNAr at this position is less favorable.
-
Isomer 3 (2-Fluoro-5-methoxy): The fluorine is ortho to the cyanomethyl group, providing strong activation for SNAr.
Therefore, the predicted order of reactivity towards SNAr (displacement of the fluorine atom) is:
2-(2-Fluoro-5-methoxyphenyl)acetonitrile (3) > this compound (1) > 2-(3-Fluoro-4-methoxyphenyl)acetonitrile (2)
Experimental Protocols
To empirically validate the predicted reactivity trends, the following experimental protocols can be employed.
Protocol 1: Competitive Hydrolysis of Isomers
This experiment provides a direct comparison of the relative rates of hydrolysis.
Objective: To determine the relative reactivity of the three isomers towards alkaline hydrolysis.
Materials:
-
This compound (1)
-
2-(3-Fluoro-4-methoxyphenyl)acetonitrile (2)
-
2-(2-Fluoro-5-methoxyphenyl)acetonitrile (3)
-
Internal standard (e.g., dodecane)
-
1 M Sodium hydroxide solution
-
Ethanol
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare a stock solution containing equimolar amounts of the three isomers and the internal standard in ethanol.
-
In a round-bottom flask equipped with a reflux condenser, add a known volume of the stock solution and the 1 M sodium hydroxide solution.
-
Heat the reaction mixture to reflux.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by neutralizing the aliquot with 1 M hydrochloric acid.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC-FID to determine the relative concentrations of the unreacted isomers over time.
Data Analysis: Plot the natural logarithm of the concentration of each isomer against time. The slope of the resulting line will be proportional to the rate constant of the hydrolysis reaction for that isomer. A steeper slope indicates a faster reaction rate.
Protocol 2: Determination of Benzylic Proton Acidity via H-D Exchange
This experiment provides an indirect measure of the acidity of the benzylic protons.
Objective: To compare the rates of hydrogen-deuterium exchange at the benzylic position for the three isomers.
Materials:
-
The three isomers
-
Deuterated methanol (CD3OD)
-
Sodium methoxide (NaOMe)
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of each isomer in CD3OD in separate NMR tubes.
-
Acquire a proton NMR spectrum for each sample at time t=0.
-
Add a catalytic amount of NaOMe to each NMR tube to initiate the H-D exchange.
-
Acquire proton NMR spectra at regular time intervals.
-
Integrate the signal corresponding to the benzylic protons relative to a non-exchangeable aromatic proton signal.
Data Analysis: The rate of decrease in the integral of the benzylic proton signal corresponds to the rate of H-D exchange, which is directly related to the acidity of these protons. A faster decrease indicates higher acidity.
Conclusion: A Predictive Framework for Synthetic Strategy
The positional isomerism of the fluoro and methoxy substituents on the phenylacetonitrile scaffold provides a compelling case study in the nuanced control of chemical reactivity. By understanding the interplay of inductive and resonance effects, researchers can make informed predictions about the relative reactivity of these isomers in a variety of chemical transformations.
-
For reactions requiring the formation of a benzylic carbanion, This compound (1) is predicted to be the most reactive due to the favorable positioning of the electron-withdrawing fluorine atom.
-
In nucleophilic additions to the nitrile group, such as hydrolysis, the same isomer (1 ) is expected to exhibit the highest reactivity due to the enhanced electrophilicity of the nitrile carbon.
-
For nucleophilic aromatic substitution of the fluorine atom, 2-(2-Fluoro-5-methoxyphenyl)acetonitrile (3) is predicted to be the most susceptible due to the strong activation provided by the ortho-cyanomethyl group.
The experimental protocols outlined in this guide provide a practical means to validate these predictions and to generate valuable quantitative data that can inform the selection of the optimal isomer and reaction conditions for a given synthetic target. This predictive framework, grounded in the principles of physical organic chemistry, is an invaluable tool for researchers and drug development professionals seeking to efficiently navigate the synthesis of complex molecules.
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A Senior Application Scientist's Guide to 2-(4-Fluoro-3-methoxyphenyl)acetonitrile and 2-(3-Fluoro-4-methoxyphenyl)acetonitrile in Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine and methoxy functional groups into aromatic scaffolds is a cornerstone of molecular design. These substituents profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of two structurally similar, yet distinct, building blocks: 2-(4-Fluoro-3-methoxyphenyl)acetonitrile and 2-(3-Fluoro-4-methoxyphenyl)acetonitrile. We will explore their synthesis, comparative reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Structural and Physicochemical Properties: A Tale of Two Isomers
At first glance, these isomers appear remarkably similar. However, the positional difference of the fluoro and methoxy groups on the phenyl ring leads to distinct electronic and steric environments, which in turn dictates their reactivity and utility in synthesis.
| Property | This compound | 2-(3-Fluoro-4-methoxyphenyl)acetonitrile |
| CAS Number | 850565-37-6[1] | 404-90-0[2] |
| Molecular Formula | C₉H₈FNO | C₉H₈FNO |
| Molecular Weight | 165.16 g/mol | 165.16 g/mol [2] |
| Appearance | White to off-white solid | White to off-white solid |
| Boiling Point | Not readily available | 270.6°C at 760 mmHg |
| Melting Point | Not readily available | 46-48°C |
Note: Experimental data for some physical properties of this compound is not widely published. Values for 2-(3-Fluoro-4-methoxyphenyl)acetonitrile are more readily available.
Synthesis Strategies: A Comparative Workflow
The most common and efficient route to these phenylacetonitriles is a two-step process starting from the corresponding benzaldehydes: formation of a benzyl halide followed by cyanation. While a one-pot conversion from the aldehyde is possible, the two-step approach often provides higher yields and purity.
Proposed Synthetic Workflow
Caption: Proposed two-step synthetic workflow for the target isomers.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 4-Fluoro-3-methoxybenzyl chloride
-
To a solution of 4-fluoro-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH) at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature until the aldehyde is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-fluoro-3-methoxybenzyl alcohol.
-
To a solution of the obtained alcohol (1.0 eq) in DCM at 0 °C, add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution and extract the product with DCM.
-
Dry the organic layer and concentrate to yield the crude 4-fluoro-3-methoxybenzyl chloride, which can be used in the next step without further purification.
Step 2: Cyanation to this compound
-
In a well-ventilated fume hood, dissolve the crude 4-fluoro-3-methoxybenzyl chloride (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) (1.2 eq) portion-wise. Caution: Cyanide is highly toxic.
-
Heat the reaction mixture to 50-60 °C and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of 2-(3-Fluoro-4-methoxyphenyl)acetonitrile
This isomer can be synthesized following the same procedure as Protocol 1, starting from 3-fluoro-4-methoxybenzaldehyde.
Comparative Reactivity Analysis: The Decisive Role of Substituent Position
The differing placement of the electron-withdrawing fluorine atom and the electron-donating methoxy group significantly impacts the reactivity of the aromatic ring and the benzylic protons.
Electronic Effects
-
This compound: The fluorine atom is para to the benzylic methylene group, and the methoxy group is meta. The strong electron-withdrawing inductive effect of the fluorine atom will increase the acidity of the benzylic protons, making them more susceptible to deprotonation by a base. The methoxy group at the meta position has a weaker electronic influence.
-
2-(3-Fluoro-4-methoxyphenyl)acetonitrile: The fluorine atom is meta to the benzylic methylene group, while the methoxy group is para. The methoxy group's strong electron-donating resonance effect will slightly decrease the acidity of the benzylic protons compared to the other isomer. The fluorine at the meta position exerts a moderate inductive electron-withdrawing effect.[3][4][5][6][7]
This difference in benzylic proton acidity is a critical factor in reactions involving the formation of a benzylic carbanion, such as alkylations and aldol-type condensations.
Steric Hindrance
In both isomers, the substituents are not in the ortho position relative to the acetonitrile group, so steric hindrance at the benzylic position is minimal and comparable between the two. However, the steric environment of the aromatic ring itself differs, which could influence the regioselectivity of further aromatic substitution reactions.
Caption: Comparison of electronic effects on benzylic proton acidity.
Performance in Synthetic Applications
The choice between these two isomers will largely depend on the specific synthetic transformation being targeted.
-
Reactions involving the benzylic position: For reactions that proceed via a benzylic carbanion, such as alkylations or condensations, This compound is predicted to be the more reactive starting material due to the higher acidity of its benzylic protons. This could lead to faster reaction times and potentially higher yields under milder basic conditions.
-
Nucleophilic Aromatic Substitution (SNAr): If the synthetic strategy involves a subsequent SNAr reaction on the aromatic ring, the position of the fluorine atom is crucial. Fluorine is a good leaving group in SNAr reactions.[8] In This compound , the fluorine is activated by the para-acetonitrile group, making it susceptible to nucleophilic displacement. In 2-(3-Fluoro-4-methoxyphenyl)acetonitrile , the fluorine is meta to the activating group, rendering it significantly less reactive in SNAr.
-
Electrophilic Aromatic Substitution: For further functionalization of the aromatic ring via electrophilic substitution, the directing effects of the existing substituents will determine the regioselectivity. In both isomers, the methoxy group is a strong activating ortho-, para-director, while the fluorine is a deactivating ortho-, para-director, and the cyanomethyl group is a deactivating meta-director. The interplay of these effects will dictate the position of the incoming electrophile.
Applications in Drug Discovery and Development
Fluorinated and methoxy-substituted phenylacetonitriles are valuable scaffolds in the synthesis of a wide range of biologically active molecules. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
While specific, publicly available drug discovery programs explicitly detailing the use of these exact isomers are limited, their structural motifs are present in various patented compounds and research molecules. For instance, related fluorinated phenyl compounds are explored as intermediates for herbicides and pharmaceuticals.[9] The phenylacetonitrile core is a precursor to many pharmaceuticals, including those with applications in regenerative medicine.[7]
Conclusion
The choice between this compound and 2-(3-Fluoro-4-methoxyphenyl)acetonitrile is a nuanced decision that must be guided by the specific demands of the synthetic route.
-
For reactions requiring the activation of the benzylic protons, this compound is the superior choice due to the electron-withdrawing effect of the para-fluoro substituent.
-
For synthetic strategies that may involve a subsequent nucleophilic aromatic substitution, the position of the fluorine atom will be the determining factor in reactivity.
This guide has provided a framework for understanding the key differences between these two valuable building blocks. By carefully considering the electronic and steric factors at play, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of novel chemical entities.
References
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Allen. (n.d.). Benzonitrile can be prepared from benzaldehyde on treatment with. Toppr. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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Royal Society of Chemistry. (2017). A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
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Neuman, R. C. (n.d.). 14: Substituent Effects. O-Chem. Retrieved from [Link]
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Reddit. (2022). In aromatic nucleophilic substitution If ortho and para sites have the same leaving group ( i.e Fluorine) will nucleophile attack at para position over ortho? If so why? Retrieved from [Link]
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Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
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Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
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Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]
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Vedantu. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
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National Center for Biotechnology Information. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
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The Untapped Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
Introduction: The Strategic Value of the 2-(4-Fluoro-3-methoxyphenyl)acetonitrile Scaffold
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a critical determinant of a drug discovery program's success. The this compound structure presents a compelling starting point for the synthesis of novel bioactive molecules. This guide provides a comparative analysis of the potential biological activities of compounds derived from this scaffold, drawing upon experimental data from structurally related molecules to illuminate promising avenues for research and development.
The strategic incorporation of a fluorine atom and a methoxy group onto the phenyl ring offers several advantages. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can aid in cell membrane penetration.[1] The methoxy group, a common feature in many natural products and synthetic drugs, can also influence metabolic stability and receptor binding. The acetonitrile moiety is a versatile functional group that can be readily transformed into a variety of heterocycles or other functional groups, providing a gateway to diverse chemical space.
This guide will explore the potential of this compound derivatives in key therapeutic areas, including oncology, inflammation, and infectious diseases. By examining the biological activities of analogous compounds, we aim to provide a predictive framework for the development of novel therapeutics based on this promising scaffold.
Anticancer Activity: A Focus on Cytotoxicity and Enzyme Inhibition
The 4-fluoro-3-methoxyphenyl motif is present in a number of compounds with demonstrated anticancer properties. Research into related structures suggests that derivatives of this compound could exhibit potent cytotoxic and enzyme-inhibitory activities.
Comparative Analysis of Structurally Related Anticancer Agents
Several studies on phenylacetamide and 1,3,4-thiadiazole derivatives containing similar substitution patterns have revealed significant anticancer potential. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxicity against prostate cancer cell lines.[2] Notably, the introduction of a nitro group on the N-phenyl ring enhanced the cytotoxic effect.[2] This suggests that derivatization of the acetamide nitrogen, which could be accessed from the acetonitrile group of our core scaffold, is a promising strategy.
Furthermore, 1,3,4-thiadiazole derivatives incorporating a 3-methoxyphenyl group have been investigated for their activity against breast cancer cell lines.[3] The thiadiazole ring, a bioisostere for various functional groups, can be synthesized from thiosemicarbazides, which in turn can be derived from the corresponding acyl hydrazides of our parent molecule.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-phenylacetamides | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [2] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [2] | |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [2] | |
| 1,3,4-Thiadiazoles | 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [3] |
| 2-(4-fluorophenylamino)-5-(2,4-difluorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 52.35 | [3] |
Table 1: Comparative in vitro anticancer activity of compounds structurally related to this compound derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTS Assay
The following protocol outlines a standard procedure for evaluating the cytotoxic effects of newly synthesized compounds against cancer cell lines.
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., PC3, MCF-7) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Compound Preparation:
-
Dissolve test compounds in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Remove the culture medium and add 100 µL of medium containing the various concentrations of the test compounds to the wells.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Figure 1: Workflow for in vitro cytotoxicity testing.
Anti-Inflammatory Activity: Targeting Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a high priority. The methoxyphenyl moiety is a common feature in many natural and synthetic anti-inflammatory compounds.
Comparative Analysis of Structurally Related Anti-Inflammatory Agents
Chalcones containing methoxyphenyl groups have been shown to possess significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and down-regulating the NF-κB signaling pathway in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[4][5] The synthesis of chalcone derivatives from our core scaffold would involve the conversion of the acetonitrile group to an acetophenone, followed by a Claisen-Schmidt condensation.
| Compound Class | Derivative Example | Cell Line | Assay | IC50 (µM) | Reference |
| Chalcones | (E)-1-(4-methoxyphenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one | RAW264.7 | NO Inhibition | 11.2 | [4][5] |
Table 2: Comparative in vitro anti-inflammatory activity of a methoxyphenyl-containing chalcone.
Mechanism of Action: Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and induce the expression of pro-inflammatory genes such as iNOS and COX-2.[4][5] Compounds that can inhibit this pathway are promising anti-inflammatory drug candidates.
Figure 2: Simplified NF-κB signaling pathway.
Experimental Protocol: Measurement of Nitric Oxide Production in RAW264.7 Cells
-
Cell Culture and Seeding:
-
Culture RAW264.7 macrophage cells and seed them into 96-well plates at a density of 5 x 10^4 cells/well.
-
Incubate for 24 hours.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the inhibitory effect of the compounds on NO production.
-
Antimicrobial Activity: Exploring a Broad Spectrum of Possibilities
The presence of fluorine in a molecule is often associated with enhanced antimicrobial activity.[6] Therefore, derivatives of this compound are logical candidates for the development of new antimicrobial agents.
Comparative Analysis of Structurally Related Antimicrobial Agents
Furthermore, various heterocyclic compounds derived from precursors with methoxyphenyl groups have demonstrated antimicrobial properties. For instance, some 1,2,4-triazole derivatives have been reported to possess antibacterial and antifungal activities. The synthesis of such heterocycles from our core scaffold is a feasible and promising direction.
| Compound Class | Pathogen | Activity (MIC in µg/mL) | Reference |
| Thioureides | S. aureus | 32 | [7] |
| E. coli | >1024 | [7] | |
| Fused 1,2,4-triazoles | S. aureus | 1.56-100 | [8] |
| C. albicans | 1.56-100 | [8] |
Table 3: Antimicrobial activity of structurally related compound classes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial/Fungal Strains:
-
Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
-
Inoculum Preparation:
-
Grow the microorganisms in appropriate broth overnight.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Broth Microdilution Assay:
-
Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Add the microbial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. Although direct experimental data on its derivatives are limited, the analysis of structurally related compounds provides a strong rationale for its exploration in anticancer, anti-inflammatory, and antimicrobial drug discovery programs.
The versatility of the acetonitrile group allows for the synthesis of a diverse library of compounds, including heterocycles and other functionalized molecules. Future research should focus on the systematic derivatization of this scaffold and the comprehensive biological evaluation of the resulting compounds. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating such a research program. By leveraging the favorable physicochemical properties conferred by the fluoro and methoxy substituents, it is anticipated that novel and potent drug candidates can be identified from this promising chemical space.
References
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
-
Saeed, A., Shaheen, F., Hameed, S., & Hussain, M. (2015). Synthesis and in vitro evaluation of anticancer activity of fluorophenyl derivatives of 1,3,4-thiadiazole against estrogen-dependent breast cancer. Molecules, 20(5), 8969-8987. [Link]
-
Gao, C., et al. (2021). Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. Bioorganic Chemistry, 107, 104630. [Link]
-
Gao, C., et al. (2021). Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. ResearchGate. [Link]
-
Oprea, A. I., et al. (2008). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 13(3), 567-579. [Link]
-
Kovács, K., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2697. [Link]
-
Siddiqui, N., et al. (2012). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][3][9] thiadiazine derivatives. Journal of advanced pharmaceutical technology & research, 3(2), 108–112. [Link]
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A Comparative Guide to the Synthetic Routes of 4-Fluoro-3-methoxyphenylacetonitrile
Welcome to this in-depth guide on the synthesis of 4-Fluoro-3-methoxyphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. The strategic placement of the fluoro, methoxy, and cyanomethyl groups on the phenyl ring makes this molecule a valuable building block for accessing complex molecular architectures. This document provides a comparative analysis of the most prevalent synthetic strategies, offering insights into the practical considerations and chemical principles that guide the selection of a particular route. We will delve into the nuances of each method, supported by experimental data and protocols, to empower researchers and process chemists in making informed decisions for their specific applications.
Introduction to Synthetic Strategy
The synthesis of arylacetonitriles, such as our target molecule, typically revolves around the introduction of the cyanomethyl moiety onto a pre-functionalized benzene ring. The primary disconnection approaches involve either the direct cyanation of a benzyl halide or the transformation of a benzaldehyde. The choice of starting material and the subsequent synthetic sequence have significant implications for overall yield, scalability, safety, and cost-effectiveness. In this guide, we will explore and compare two primary, field-proven routes:
-
Route A: Cyanation of 4-Fluoro-3-methoxybenzyl Halide. This is a classical and direct approach, relying on the nucleophilic substitution of a benzylic halide with a cyanide salt.
-
Route B: From 4-Fluoro-3-methoxybenzaldehyde. This route involves the conversion of the aldehyde functionality into the desired acetonitrile, often proceeding through an intermediate such as an oxime or a cyanohydrin.
A third, less direct but notable route involving the Sandmeyer reaction on a corresponding aniline will also be discussed for its utility in specific contexts.
Route A: Direct Cyanation of 4-Fluoro-3-methoxybenzyl Halide
This is arguably the most straightforward and commonly employed method for the synthesis of arylacetonitriles. The core of this strategy is a nucleophilic substitution reaction (SN2) where a cyanide anion displaces a halide from the benzylic position.
Mechanistic Considerations and Rationale
The benzylic position is activated towards SN2 reactions due to the ability of the adjacent aromatic ring to stabilize the transition state. The choice of the leaving group (halide) is critical; benzyl bromides are generally more reactive than benzyl chlorides, leading to faster reaction times and milder conditions, though chlorides are often more cost-effective starting materials.
The choice of cyanide source and solvent system is paramount to the success of this reaction. Alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. The reaction is typically performed in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation of the cyanide salt while leaving the cyanide anion relatively free to act as a nucleophile.[1][2][3] The addition of a catalytic amount of sodium or potassium iodide can be beneficial, especially when starting from a benzyl chloride. The iodide, being a better nucleophile and a better leaving group, can transiently form the more reactive benzyl iodide in situ, accelerating the reaction.[2][3]
Workflow Diagram: Route A
Caption: Workflow for the synthesis via benzyl halide cyanation.
Experimental Protocol: Route A
Materials:
-
4-Fluoro-3-methoxybenzyl chloride (1 mole)
-
Sodium cyanide (1.2 moles), finely powdered
-
Sodium iodide (0.1 moles)
-
Anhydrous acetone (10 volumes)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-Fluoro-3-methoxybenzyl chloride and anhydrous acetone.
-
Add sodium iodide and finely powdered sodium cyanide to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature and filter off the precipitated sodium chloride. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
The resulting crude oil is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography to obtain pure 4-Fluoro-3-methoxyphenylacetonitrile.
Route B: Synthesis from 4-Fluoro-3-methoxybenzaldehyde
Mechanistic Considerations and Rationale
The first step is the formation of an aldoxime by reacting the 4-Fluoro-3-methoxybenzaldehyde with hydroxylamine hydrochloride. This is a standard condensation reaction. The subsequent dehydration of the aldoxime to the nitrile is the critical step. A wide variety of dehydrating agents can be employed, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent can influence the reaction conditions and the yield. For instance, acetic anhydride often requires heating, while other reagents might work at room temperature but require more careful handling.
An alternative one-pot method involves the use of reagents like formic acid in the presence of a catalyst, which can directly convert the aldehyde to the nitrile, although this is less common.
Workflow Diagram: Route B
Sources
A Researcher's Guide to Purity Assessment of Synthesized 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
In the landscape of drug discovery and development, the unequivocal determination of a synthesized compound's purity is a critical, non-negotiable prerequisite for advancing to subsequent research phases. For a key intermediate like 2-(4-Fluoro-3-methoxyphenyl)acetonitrile, which holds potential in the synthesis of various pharmacologically active molecules, even trace impurities can significantly impact reaction yields, biological activity, and safety profiles. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research.
The Imperative of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate can have far-reaching consequences.[1] These unwanted components can arise from various sources, including unreacted starting materials, by-products of the primary reaction, side reactions, or degradation of the target compound.[1][2] In the context of this compound, potential impurities are intrinsically linked to its synthetic route. A common pathway to such phenylacetonitriles involves the cyanation of a corresponding benzyl halide.[3][4][5] This process can lead to residual starting materials, over-alkylated products, or hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.
Understanding the synthetic pathway is therefore the first step in a robust purity assessment strategy. It allows for a targeted search for likely impurities, rather than a broad, non-specific screen.
Comparative Analysis of Analytical Techniques
A multi-pronged approach, employing orthogonal analytical techniques, is the gold standard for a comprehensive purity assessment.[6] Each method provides a unique perspective on the sample's composition, and their combined data builds a complete and reliable purity profile. Below, we compare the most relevant techniques for analyzing this compound.
| Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High sensitivity and resolving power for non-volatile and thermally labile compounds.[2][7][8] Excellent for quantitative analysis.[7][9] | Requires a suitable chromophore for UV detection. Method development can be time-consuming. | Quantitative Purity Determination and detection of non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for separating and identifying volatile and semi-volatile organic compounds.[10][11][12] High sensitivity.[11][12] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.[8][13] | Detection of volatile impurities and residual solvents. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure. | Provides detailed structural information and can be used for quantitative analysis (qNMR).[14][15][16][17] Universal detector for proton-containing molecules.[17] | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.[18] | Structural Confirmation and Quantitative Purity Assessment (especially for major components). |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides accurate molecular weight information.[12] Can be coupled with chromatography (LC-MS, GC-MS) for enhanced identification. | Provides limited structural information on its own. Ionization efficiency can vary between compounds. | Molecular Weight Confirmation and identification of impurities when coupled with a separation technique. |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity Assessment
Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity for a wide range of organic molecules.[2][7][8] A reversed-phase method is generally suitable for a moderately polar compound like this compound.
Workflow Diagram:
Caption: Workflow for HPLC-UV Purity Assessment.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Standard and Sample Preparation: Accurately weigh and dissolve the synthesized this compound and any available reference standards in the mobile phase to a concentration of approximately 1 mg/mL.[6]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis for a sufficient time to ensure all potential impurities have eluted.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Trustworthiness: The self-validating nature of this protocol lies in the use of a reference standard for peak identification and retention time confirmation. The stability of the sample and mobile phase should also be assessed to ensure accurate results.[9]
¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation
Rationale: ¹H NMR provides an orthogonal assessment of purity by confirming the molecular structure and allowing for quantification against an internal standard (qNMR).[14][15][16][17] It is particularly effective at identifying structurally related impurities.
Workflow Diagram:
Caption: Workflow for qNMR Purity Assessment.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and ensure complete dissolution.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration.
-
-
Data Processing and Calculation:
-
Process the spectrum (phasing and baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula[17]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard, IS = internal standard.
-
Trustworthiness: The use of a certified internal standard provides a direct and absolute measure of purity, making this a highly reliable method. The structural confirmation from the chemical shifts and coupling patterns adds another layer of validation.
Interpreting the Data: A Holistic Approach
A comprehensive purity statement for this compound should integrate the findings from all analytical techniques employed. For instance, HPLC might indicate a purity of 99.5% by area, while ¹H NMR confirms the structure and suggests a purity of >99% with no detectable proton-containing impurities. GC-MS analysis would then confirm the absence of volatile organic compounds. This multi-faceted approach provides the highest level of confidence in the quality of the synthesized material.
Conclusion
The rigorous purity assessment of synthesized pharmaceutical intermediates like this compound is fundamental to the integrity and success of drug discovery and development programs. By employing a combination of orthogonal analytical techniques, particularly HPLC for quantitative analysis and ¹H NMR for structural confirmation and orthogonal quantification, researchers can ensure the quality of their compounds. The detailed protocols and comparative insights provided in this guide are designed to empower scientists to make informed decisions and generate reliable, reproducible data.
References
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A Comparative Guide to Reference Standards of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the quality and characterization of starting materials and intermediates are of paramount importance. This guide provides an in-depth technical comparison of reference standards for 2-(4-Fluoro-3-methoxyphenyl)acetonitrile, a key building block in the synthesis of various pharmaceutical agents. We will delve into a comparative analysis of available standards, outline robust analytical methodologies for their characterization, and provide supporting experimental data to guide researchers, scientists, and drug development professionals in making informed decisions for their work.
Introduction to this compound
This compound, with the chemical structure illustrated below, is a substituted phenylacetonitrile derivative. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, makes it a valuable synthon in medicinal chemistry. The presence of the fluorine atom can significantly influence the metabolic stability and pharmacokinetic profile of a drug candidate, a desirable attribute in drug design.
Chemical Structure:
A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile Production
Introduction
2-(4-Fluoro-3-methoxyphenyl)acetonitrile is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif, featuring a fluorinated and methoxylated phenyl ring attached to an acetonitrile group, is of significant interest to researchers in drug discovery and development. The efficient and scalable synthesis of this intermediate is therefore a critical consideration in the overall synthetic strategy for more complex target molecules. This guide provides an in-depth comparative analysis of three distinct and prominent synthetic routes for the production of this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison of their efficiencies based on established literature for analogous transformations. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting a synthetic route that best aligns with their specific project goals, considering factors such as yield, purity, scalability, safety, and cost.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several methodologies. In this guide, we will focus on three primary strategies:
-
Palladium-Catalyzed Cyanation of an Aryl Halide: A modern and versatile cross-coupling reaction.
-
Nucleophilic Substitution of a Benzyl Halide: A classical and straightforward approach.
-
The Sandmeyer Reaction: A traditional method for the conversion of anilines to various functional groups.
The following table provides a high-level comparison of these three routes, with estimated performance metrics for the synthesis of this compound based on data from analogous reactions reported in the scientific literature.
| Parameter | Route 1: Palladium-Catalyzed Cyanation | Route 2: Nucleophilic Substitution | Route 3: Sandmeyer Reaction |
| Starting Material | 4-Bromo-1-fluoro-2-methoxybenzene | 4-(Bromomethyl)-1-fluoro-2-methoxybenzene | 4-Fluoro-3-methoxyaniline |
| Key Reagents | Palladium catalyst, phosphine ligand, cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂) | Sodium cyanide (NaCN) or Potassium cyanide (KCN) | NaNO₂, HCl, CuCN |
| Estimated Yield | 85-95% | 75-85% | 60-75% |
| Estimated Purity | >98% | 95-98% | 90-95% |
| Reaction Time | 4-12 hours | 2-6 hours | 6-12 hours (including diazotization) |
| Scalability | Good to excellent | Excellent | Moderate |
| Safety Concerns | Catalyst toxicity, ligand sensitivity, handling of cyanide source | High toxicity of NaCN/KCN, generation of HCN gas | Diazonium salt instability, high toxicity of CuCN |
| Cost of Reagents | High (catalyst and ligand) | Low to moderate | Low |
Route 1: Palladium-Catalyzed Cyanation of 4-Bromo-1-fluoro-2-methoxybenzene
This state-of-the-art method has gained significant traction due to its high efficiency, functional group tolerance, and the development of milder and safer protocols. The core of this reaction is the palladium-catalyzed cross-coupling of an aryl halide with a cyanide source.
Mechanistic Rationale
The catalytic cycle of palladium-catalyzed cyanation is a well-established process.[1][2] It commences with the oxidative addition of the aryl halide (4-bromo-1-fluoro-2-methoxybenzene) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a transmetalation step where the cyanide group from the cyanide source (e.g., from K₄[Fe(CN)₆] or Zn(CN)₂) replaces the halide on the palladium center. The cycle concludes with the reductive elimination of the desired product, this compound, regenerating the active Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[3]
Experimental Protocol
Materials:
-
4-Bromo-1-fluoro-2-methoxybenzene (1.0 equiv)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1-fluoro-2-methoxybenzene, potassium ferrocyanide trihydrate, palladium(II) acetate, XPhos, and potassium carbonate.
-
Add a 2:1 mixture of toluene and water to the flask.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Route 2: Nucleophilic Substitution of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene
This classical approach relies on the displacement of a benzylic halide with a cyanide nucleophile, a standard Sₙ2 reaction. While conceptually simple, the use of highly toxic cyanide salts necessitates stringent safety precautions.
Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 4-(bromomethyl)-1-fluoro-2-methoxybenzene. This concerted step involves the simultaneous formation of the new carbon-carbon bond and the cleavage of the carbon-bromine bond, leading to the formation of the desired nitrile and bromide as a byproduct. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the cation of the cyanide salt while leaving the cyanide anion highly reactive.
Experimental Protocol
Materials:
-
4-(Bromomethyl)-1-fluoro-2-methoxybenzene (1.0 equiv)
-
Sodium cyanide (NaCN) (1.2 equiv)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
Caution: This procedure involves the use of highly toxic sodium cyanide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[4][5]
-
To a round-bottom flask, add sodium cyanide to DMF and stir until it is fully dissolved.
-
Slowly add a solution of 4-(bromomethyl)-1-fluoro-2-methoxybenzene in DMF to the sodium cyanide solution at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to obtain this compound.
Route 3: The Sandmeyer Reaction of 4-Fluoro-3-methoxyaniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a pathway to introduce a variety of functional groups, including the nitrile group, onto an aromatic ring via a diazonium salt intermediate.[6]
Mechanistic Rationale
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[6] The first step is the diazotization of the primary aromatic amine (4-fluoro-3-methoxyaniline) with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the presence of a copper(I) cyanide catalyst, a single-electron transfer from Cu(I) to the diazonium salt occurs, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the copper(II) cyanide species to form the final product, this compound, and regenerates the Cu(I) catalyst.
Experimental Protocol
Materials:
-
4-Fluoro-3-methoxyaniline (1.0 equiv)
-
Sodium nitrite (NaNO₂) (1.1 equiv)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN) (1.2 equiv)
-
Sodium cyanide (NaCN) (optional, to form complex)
-
Water
Procedure:
-
Caution: Diazonium salts can be explosive when dry. This reaction should be carried out with appropriate safety measures. Copper cyanide is highly toxic.
-
Diazotization: In a flask cooled in an ice-salt bath (0-5 °C), dissolve 4-fluoro-3-methoxyaniline in a mixture of concentrated HCl and water.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (and optionally sodium cyanide) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Safety Considerations
The synthesis of this compound involves the use of hazardous materials, and it is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Cyanide Salts (NaCN, KCN, CuCN): These are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[4][5] Always handle with extreme care and have a cyanide antidote kit readily available. Acidification of cyanide salts will release highly toxic hydrogen cyanide (HCN) gas.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a significantly less toxic alternative to simple alkali metal cyanides as the cyanide ions are tightly bound within the iron complex. However, it should still be handled with care.
-
Palladium Catalysts: While generally less acutely toxic than cyanides, palladium compounds can be allergens and should be handled with care to avoid inhalation of fine powders.
-
Diazonium Salts: These intermediates in the Sandmeyer reaction can be explosive in a dry state and should always be kept in solution and used immediately after preparation.
Conclusion
The choice of a synthetic route for this compound is a multifaceted decision that requires careful consideration of various factors.
-
For high efficiency and purity, especially in a research and development setting where cost may be a secondary concern, Palladium-Catalyzed Cyanation is the superior choice. Its broad functional group tolerance and the availability of milder, less toxic cyanide sources make it a highly attractive and modern approach.
-
For large-scale, cost-effective production where the starting benzyl halide is readily available, Nucleophilic Substitution offers a straightforward and high-yielding alternative. However, the significant safety hazards associated with the use of sodium or potassium cyanide must be rigorously managed.
-
The Sandmeyer Reaction, while a classic method, generally provides lower yields and presents challenges related to the stability of the diazonium intermediate and the toxicity of copper cyanide. It is a viable option when the corresponding aniline is the most accessible starting material.
Ultimately, the optimal synthetic strategy will depend on the specific requirements of the project, including the desired scale, purity specifications, available starting materials, and the safety infrastructure of the laboratory. This guide provides the foundational knowledge and comparative data to enable researchers to make a well-informed and strategic choice for the efficient synthesis of this compound.
References
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National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
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University of Wisconsin-Madison. Laboratory Safety Guideline: Sodium and Potassium Cyanide. [Link]
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Anand, N., & Murthy, K. S. K. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(60), 36471-36493. [Link]
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Beller, M., & Zapf, A. (2004). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 43(20), 2554-2579. [Link]
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Fors, B. P., & Buchwald, S. L. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 136(40), 13918-13921. [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
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Rorig, K., et al. p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 33, 60. [Link]
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Wikipedia contributors. (2024, November 28). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]
-
Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
For researchers and drug development professionals, meticulous chemical handling is foundational to both groundbreaking discovery and unwavering safety. This guide provides an in-depth, procedural framework for the proper disposal of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile. Moving beyond a simple checklist, we will explore the chemical rationale behind these essential protocols, ensuring your laboratory practices are not only compliant but also fundamentally safe. The procedures outlined are grounded in federal regulations and established best practices for handling hazardous chemical waste.
Part 1: Hazard Profile and Risk Assessment
Understanding the potential hazards of this compound is the critical first step in establishing safe handling and disposal procedures. Based on data from close structural relatives like (3-Methoxyphenyl)acetonitrile, (4-Methoxyphenyl)acetonitrile, and other fluorinated acetonitriles, we can infer a likely hazard profile.[1][2][3][4] Nitrile compounds, as a class, are treated with caution due to their potential to release hydrogen cyanide under acidic conditions or during combustion.[5][6]
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | GHS Hazard Statement (Code) | Rationale & Implication for Disposal |
|---|---|---|
| Acute Toxicity (Oral) | Likely Toxic if swallowed (H301) or Harmful if swallowed (H302) | Ingestion is a primary exposure route. Waste must be securely contained to prevent accidental ingestion. All contaminated materials (e.g., gloves, wipes) must be treated as toxic waste.[2][4] |
| Acute Toxicity (Dermal) | Likely Harmful in contact with skin (H312) | Skin absorption is a potential route of exposure. Requires the use of appropriate chemical-resistant gloves during handling and disposal. Contaminated PPE is hazardous waste.[4] |
| Skin Irritation | Likely Causes skin irritation (H315) | Direct contact can cause irritation. Waste solutions and contaminated items must be handled with gloves to prevent skin exposure.[2][4] |
| Eye Irritation | Likely Causes serious eye irritation (H319) | Splashes pose a significant risk to eye safety. Safety goggles or a face shield are mandatory. Any material that could splash must be handled in a controlled manner.[1][2][4] |
| Aquatic Toxicity | Potential for long-lasting harmful effects to aquatic life | Direct release to the environment must be strictly avoided. Sewer disposal is prohibited.[5] |
Part 2: The Regulatory Framework: Ensuring Compliance
The disposal of laboratory chemical waste is rigorously governed by federal and local regulations. The primary federal statute is the Resource Conservation and Recovery Act (RCRA) , enforced by the U.S. Environmental Protection Agency (EPA).[7] This regulation establishes the framework for the "cradle-to-grave" management of hazardous waste.[8]
Key regulatory principles include:
-
Waste Characterization: The waste generator (the laboratory) is legally responsible for determining if their waste is hazardous.[9][10] Based on its inferred toxicity, this compound waste must be managed as hazardous waste.
-
Prohibition of Sewer Disposal: Hazardous chemicals must not be disposed of in any sink or floor drain.[11]
-
Container Management: The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be chemically compatible, in good condition, and securely closed.[7]
-
Satellite Accumulation Areas (SAAs): Laboratories may accumulate up to 55 gallons of hazardous waste in SAAs, which must be at or near the point of generation and under the control of laboratory personnel.[12]
-
Academic Laboratories (Subpart K): Many academic and research institutions operate under an alternative set of RCRA regulations known as Subpart K.[9][10] This rule provides more operational flexibility, such as allowing waste containers to be moved to a central accumulation area and extending the on-site accumulation time to six or twelve months.[9][12] It is crucial to be familiar with your institution's specific regulatory status.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of waste containing this compound.
1. Waste Characterization and Segregation:
- Action: Immediately upon generation, classify any material (e.g., neat compound, solutions, contaminated wipes, gloves, silica gel) contaminated with this compound as hazardous chemical waste.
- Causality: Proper characterization is a legal requirement and ensures the waste enters the correct, safe disposal stream.
- Segregation: Keep this nitrile waste stream separate from other waste types, especially strong acids, bases, and oxidizing agents, to prevent dangerous reactions in the waste container.[5][6][13]
2. Container Selection and Labeling:
- Action: Select a waste container that is in good condition, has a secure, leak-proof screw-top cap, and is chemically compatible (e.g., High-Density Polyethylene (HDPE) or glass).[14] Your institution's Environmental Health & Safety (EHS) department may provide approved containers.[11]
- Causality: A proper container prevents leaks and spills, protecting both laboratory personnel and the environment.
- Action: Affix a "Hazardous Waste" label to the container before adding the first drop of waste. Fill out the label completely, listing all chemical constituents, including solvents and their approximate percentages.[8][11]
- Causality: Accurate labeling is required by law and is critical for the safety of EHS personnel who will handle the container.[8] It prevents the accidental mixing of incompatible chemicals during waste consolidation.
3. Accumulation in a Satellite Accumulation Area (SAA):
- Action: Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation (e.g., in the fume hood where the work was performed).[12] The SAA should have secondary containment, such as a plastic tub.[12]
- Causality: Keeping waste at the point of generation ensures it remains under the control of trained lab personnel. Secondary containment will contain any potential leaks from the primary container.
- Action: Keep the waste container closed at all times, except when adding waste.[11] Do not accumulate more than 55 gallons of total hazardous waste in your SAA.[12]
4. Arranging for Disposal:
- Action: Once the waste container is nearly full (e.g., 75% capacity) or has reached your institution's time limit (typically 6-12 months), submit a chemical waste pickup request to your EHS department.[12]
- Causality: Regular pickups prevent the over-accumulation of hazardous materials in the laboratory, which is both a safety hazard and a potential regulatory violation.
5. Final Disposal:
- Action: Trained EHS professionals will collect the waste and transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF).
- Causality: The most common and effective disposal method for this type of organic waste is high-temperature incineration at a specialized facility, which safely destroys the hazardous compounds.[14][15]
Part 4: Spill Management
Immediate and correct response to a spill is critical for safety.
-
Small Spills (contained within a fume hood):
-
Alert personnel in the immediate area.[16]
-
Wearing appropriate PPE (lab coat, safety goggles, double nitrile gloves), cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5][16]
-
Carefully scoop the absorbed material into your hazardous waste container using spark-proof tools.[14]
-
Wipe the spill area with a cloth dampened with soap and water, and place the cleaning materials into the waste container.
-
Label the waste container appropriately.
-
-
Large Spills (outside of a fume hood):
Part 5: Disposal Decision Workflow
The following diagram illustrates the decision-making process for handling waste generated in experiments involving this compound.
Caption: Decision workflow for proper waste stream management.
References
- Daniels Health. (2025, May 21).
- U.S. Environmental Protection Agency (EPA). (2025, November 25).
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- University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
- Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Fisher Scientific. (2025, December 19). Safety Data Sheet for (4-Methoxyphenyl)acetonitrile.
- ADVISOR. (2025, January 2). How to Dispose of Acetonitrile?
- Sigma-Aldrich. (2025, August 8).
- Sigma-Aldrich. (2025, May 17).
- Thermo Fisher Scientific. (2010, November 6). Safety Data Sheet for (3-Methoxyphenyl)acetonitrile.
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitriles.
- Sigma-Aldrich. (2024, November 8).
- Fisher Scientific. (2024, March 25). Safety Data Sheet for (2-Methoxyphenyl)acetonitrile.
- Sigma-Aldrich. (2025, July 30).
- Cameo Chemicals. (2013, October 1). Acetonitrile SDS.
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Personal protective equipment for handling 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
A Researcher's Guide to Safely Handling 2-(4-Fluoro-3-methoxyphenyl)acetonitrile
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Yet, the very novelty that holds promise also demands our utmost respect and caution. This guide provides essential, immediate safety and logistical information for handling this compound, a compound of interest for which specific safety data may not be readily available. By synthesizing data from structurally analogous compounds and adhering to established best practices in laboratory safety, we can construct a robust framework for its safe handling, ensuring both the integrity of our research and the well-being of our scientists.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its potential hazards from similar methoxyphenylacetonitrile derivatives.[1] These related compounds are typically classified as toxic if swallowed, causing skin and eye irritation, and potentially leading to respiratory irritation.[2][3][4] The introduction of a fluorine atom also warrants consideration of the unique metabolic pathways and potential toxicities associated with organofluorine compounds.[5][6][7]
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is paramount. The primary routes of exposure to be controlled are inhalation, skin contact, and ingestion.[8]
Engineering Controls are the most effective means of minimizing exposure. All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood.[9] The fume hood provides critical protection from inhaling potentially harmful vapors or dusts.[9] For procedures with a risk of aerosol formation, such as centrifugation, the use of sealed centrifuge tubes is a necessary precaution.[1]
II. Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is non-negotiable.[10][11] The following table outlines the minimum required PPE for handling this compound, with the rationale rooted in providing a multi-layered defense against potential exposure.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is mandatory.[1] For extended operations or when handling larger quantities, consider a more robust glove, such as neoprene, as the outer layer.[9] | Nitrile gloves offer excellent resistance to a broad range of chemicals and provide a reliable barrier against skin contact and absorption.[12][13][14] Double-gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles are required at all times.[9] When there is a significant risk of splashing, a face shield must be worn in conjunction with goggles.[1][9] | This combination protects the eyes and face from accidental splashes, which can cause serious eye irritation.[3] |
| Skin and Body Protection | A buttoned lab coat is essential to protect skin and personal clothing.[9][10] | A lab coat prevents direct contact of the chemical with the skin and minimizes the spread of contamination.[10] |
| Respiratory Protection | In most cases, working within a certified chemical fume hood provides adequate respiratory protection. If there is a potential for exposure levels to exceed established limits, or if a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[15] | This protects against the inhalation of potentially toxic vapors or aerosols. |
III. Step-by-Step Handling and Operational Plan
A systematic approach to handling is critical for safety.[1] The following workflow provides a procedural guide for working with this compound.
Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
1. Preparation:
-
Designate a Work Area: Clearly demarcate the area within the fume hood where the work will be performed.
-
Don PPE: Put on all required personal protective equipment before entering the designated work area.[9]
-
Gather Materials: Assemble all necessary chemicals, glassware, and equipment to avoid leaving the controlled workspace during the procedure.[10]
2. Handling:
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Use a disposable weighing boat to minimize contamination.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Performing the Experiment: Keep all containers sealed when not in use.[16] Use secondary containment, such as a tray, for all containers holding the compound or its solutions to prevent spills.[1]
3. Spill Management:
-
Small Spills: In the event of a small spill within the fume hood, alert nearby personnel.[1] Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[15][17] Carefully scoop the absorbed material into a labeled, sealable waste container.[1] Clean the spill area with soap and water.[1]
-
Large Spills: For large spills, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department immediately.[1]
IV. Storage and Disposal Plan
Proper storage and disposal are critical to a safe laboratory environment.[11]
Storage:
-
Container: Keep the container tightly sealed and clearly labeled with the chemical name and hazard warnings.[16][17]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][15] Store separately from food and drink.[1][8]
Disposal:
-
Waste Classification: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[1]
-
Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.[1][2] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Consult EHS: Adhere strictly to your institution's hazardous waste disposal procedures.
By implementing these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
